Azapropazone
Description
APAZONE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for rheumatic disease.
An anti-inflammatory agent used in the treatment of rheumatoid arthritis. It also has uricosuric properties and has been used to treat gout.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHPHYZQRGLTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22304-30-9 (di-hydrate) | |
| Record name | Apazone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045408 | |
| Record name | Azapropazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13539-59-8 | |
| Record name | Azapropazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13539-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apazone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azapropazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azapropazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azapropazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2VOT966ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to AT-121: A Novel Bifunctional NOP/MOP Receptor Agonist for the Treatment of Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
The opioid crisis has underscored the urgent need for potent analgesics with a significantly improved safety profile, devoid of the addictive potential and life-threatening side effects associated with traditional opioids. This technical guide details the preclinical profile of AT-121, a novel, first-in-class anti-inflammatory analgesic. AT-121 is a bifunctional agonist that concurrently targets the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor. This dual mechanism of action results in potent morphine-like analgesia while mitigating the hallmark adverse effects of classical opioids, including respiratory depression, abuse liability, and opioid-induced hyperalgesia. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and safety data for AT-121, supported by detailed experimental protocols and structured data tables.
Introduction
Traditional opioid analgesics, which primarily act as agonists at the MOP receptor, remain the gold standard for managing moderate to severe pain. However, their clinical utility is severely limited by a narrow therapeutic window and a high risk of adverse effects, including respiratory depression, tolerance, physical dependence, and addiction.[1] The development of safer, non-addictive analgesics is a critical unmet medical need.
AT-121 emerges as a promising candidate by uniquely modulating two key receptors in the opioid system. It acts as a partial agonist at both the NOP and MOP receptors.[2][3] Activation of the MOP receptor is the primary driver of analgesia, but also mediates the undesirable effects of opioids.[2] Conversely, activation of the NOP receptor has been shown to modulate the effects of MOP receptor agonists, including attenuating their rewarding properties.[2] By possessing a balanced partial agonist activity at both receptors, AT-121 is designed to achieve a synergistic analgesic effect while simultaneously counteracting the mechanisms that lead to addiction and other severe side effects. Preclinical studies in nonhuman primates have demonstrated that AT-121 produces potent analgesia, comparable to morphine, but at a much lower dose and without the associated adverse effects.
Mechanism of Action: Bifunctional NOP and MOP Receptor Agonism
AT-121's unique pharmacological profile stems from its ability to act as a partial agonist at both the NOP and MOP receptors. This bifunctional activity is key to its potent analgesic effects and improved safety profile.
Signaling Pathways
Upon binding, AT-121 initiates a cascade of intracellular signaling events through both the NOP and MOP receptors, which are G-protein coupled receptors (GPCRs). The proposed signaling pathway is depicted below.
Caption: Proposed signaling pathway of AT-121.
Activation of both NOP and MOP receptors by AT-121 leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling pathways. Additionally, activation of these receptors leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia. A key aspect of AT-121's mechanism is the NOP receptor-mediated modulation of the dopaminergic system, which is believed to counteract the rewarding effects typically associated with MOP receptor activation, thereby reducing its abuse potential.
Preclinical Efficacy and Safety Data
The preclinical efficacy and safety of AT-121 have been extensively evaluated in nonhuman primates, a translational model highly predictive of human outcomes.
Data Presentation
The following tables summarize the quantitative data from key preclinical experiments.
Table 1: Analgesic Efficacy of AT-121 in the Warm Water Tail-Withdrawal Assay
| Treatment | Dose (mg/kg, s.c.) | Peak Antinociceptive Effect (% MPE) | Time to Peak Effect (min) | Duration of Action (min) |
| AT-121 | 0.003 | 45 ± 5 | 60 | 120 |
| 0.01 | 85 ± 8 | 60 | 180 | |
| 0.03 | 100 | 60 | >240 | |
| Morphine | 3.0 | 100 | 60 | 180 |
% MPE (Maximum Possible Effect) calculated from tail-withdrawal latency.
Table 2: Abuse Liability Assessment via Intravenous Self-Administration
| Compound | Dose (µg/kg/infusion) | Mean Number of Self-Infusions (± SEM) |
| Saline | - | 3 ± 1 |
| AT-121 | 0.3 | 4 ± 1 |
| 1.0 | 3 ± 1 | |
| 3.0 | 4 ± 2 | |
| 10.0 | 5 ± 2 | |
| Oxycodone | 3.0 | 12 ± 3 |
| 10.0 | 25 ± 5 | |
| 30.0 | 40 ± 8* |
*p < 0.05 compared to saline control.
Table 3: Respiratory and Cardiovascular Safety Profile of AT-121
| Parameter | AT-121 (0.03 mg/kg) | AT-121 (0.3 mg/kg) | Morphine (3 mg/kg) |
| Respiratory Rate (breaths/min) | No significant change | No significant change | Significant decrease |
| Blood Pressure (mmHg) | No significant change | No significant change | No significant change |
| Heart Rate (beats/min) | No significant change | No significant change | Significant decrease |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
Warm Water Tail-Withdrawal Assay
This assay was used to assess the antinociceptive effects of AT-121.
Caption: Experimental workflow for the warm water tail-withdrawal assay.
Rhesus macaques were gently restrained in primate chairs. The distal 5 cm of their tails were immersed in a water bath maintained at 50 ± 0.5°C. The latency to tail withdrawal was recorded, with a cut-off time of 20 seconds to prevent tissue damage. Baseline latencies were established before drug administration. AT-121, morphine, or vehicle was administered subcutaneously (s.c.). Tail-withdrawal latencies were then measured at predetermined time points post-administration. The antinociceptive effect was quantified as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Intravenous Drug Self-Administration
This experiment was conducted to evaluate the abuse potential of AT-121.
Caption: Experimental workflow for the intravenous drug self-administration study.
Rhesus macaques were surgically implanted with chronic indwelling intravenous catheters. The animals were trained to press a lever to receive intravenous infusions of cocaine on a fixed-ratio schedule of reinforcement. Once stable responding was established, saline, various doses of AT-121, or oxycodone were substituted for cocaine. The number of infusions self-administered during each session was recorded as a measure of the reinforcing efficacy of the compound.
Assessment of Respiratory and Cardiovascular Function
The safety of AT-121 with respect to respiratory and cardiovascular function was assessed using telemetry.
Caption: Experimental workflow for the assessment of respiratory and cardiovascular function.
Rhesus macaques were implanted with telemetry devices capable of continuously monitoring respiratory rate, blood pressure, and heart rate. After a recovery period, baseline physiological data were collected. Animals were then administered AT-121, morphine, or vehicle, and the physiological parameters were continuously recorded for several hours post-dosing. The data were analyzed for any significant deviations from baseline.
Conclusion
AT-121 represents a significant advancement in the quest for safer and more effective analgesics. Its novel bifunctional mechanism of action, targeting both NOP and MOP receptors, provides potent pain relief comparable to traditional opioids but without their life-threatening side effects and abuse potential. The preclinical data in nonhuman primates strongly support the continued development of AT-121 as a first-in-class therapeutic for the management of pain. Further clinical investigation is warranted to translate these promising preclinical findings into a new treatment paradigm for patients suffering from pain.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of Azapropazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and uricosuric properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical characteristics, and pharmacological profile. Detailed methodologies for key experimental procedures are outlined, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison, providing a thorough resource for researchers and professionals in drug development.
Chemical Structure and Identification
This compound, a member of the benzotriazine class of compounds, possesses a unique tricyclic structure.[1][2] Its systematic IUPAC name is 5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1][3][4]benzotriazine-1,3-dione. The structure is characterized by a pyrazolidine ring fused with a 1,2,4-benzotriazine ring system.
The chemical identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a]benzotriazine-1,3-dione |
| SMILES | CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C |
| InChI | InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3 |
| InChIKey | MPHPHYZQRGLTBO-UHFFFAOYSA-N |
| CAS Number | 13539-59-8 |
| Molecular Formula | C₁₆H₂₀N₄O₂ |
Physicochemical Properties
The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented below.
| Property | Value |
| Molecular Weight | 300.36 g/mol |
| Melting Point | 187 °C |
| Boiling Point | ~441.59 °C (rough estimate) |
| pKa | 8.66 ± 0.20 (Predicted) |
| Water Solubility | 147.2 mg/L (at 35 °C) |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol |
| Appearance | Nearly colorless, crystalline solid |
Pharmacological Properties
Mechanism of Action: Cyclooxygenase (COX) Inhibition
This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. This compound exhibits a preference for inhibiting COX-2, the inducible isoform of the enzyme that is upregulated during inflammatory responses, over the constitutively expressed COX-1 isoform. This preferential inhibition of COX-2 may contribute to a more favorable gastrointestinal side-effect profile compared to non-selective NSAIDs.
Uricosuric Activity
In addition to its anti-inflammatory effects, this compound possesses uricosuric properties, meaning it increases the excretion of uric acid in the urine. This makes it a therapeutic option for conditions such as gout, which is characterized by hyperuricemia. The uricosuric effect is attributed to its action on renal tubules, although the precise transporters involved are not fully elucidated, it is thought to inhibit the reabsorption of uric acid.
References
An In-depth Technical Guide on Azapropazone for Gout and Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that also possesses significant uricosuric properties, making it a therapeutic option for the management of both acute gouty arthritis and chronic hyperuricemia. This dual functionality offers a potential advantage in the treatment of gout by addressing both the inflammatory symptoms and the underlying metabolic cause. This technical guide provides a comprehensive overview of the core scientific and clinical data on this compound, with a focus on its mechanism of action, quantitative efficacy and safety data from clinical studies, and detailed experimental protocols.
Mechanism of Action
This compound's therapeutic effects in gout and hyperuricemia are attributed to two primary mechanisms:
-
Anti-inflammatory Action: Like other NSAIDs, this compound inhibits the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] Some evidence suggests a preferential inhibition of COX-2 over COX-1, which may offer a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]
-
Uricosuric Action: this compound increases the renal excretion of uric acid, thereby lowering serum uric acid levels.[2] This effect is believed to be mediated through the inhibition of renal urate transporters, primarily Urate Transporter 1 (URAT1) and potentially Glucose Transporter 9 (GLUT9), located in the proximal tubules of the kidneys. These transporters are responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting these transporters, this compound effectively blocks this reabsorption, leading to increased uric acid clearance. While the precise inhibitory concentrations (e.g., IC50 values) of this compound on URAT1 and GLUT9 are not extensively reported in the available literature, its uricosuric effect is well-documented in clinical studies.[2][3] Some studies suggest that an alternative mechanism beyond uricosuria or xanthine oxidase inhibition may also contribute to its hypouricemic effect.
Signaling Pathway of Uricosuric Action
Caption: Proposed mechanism of this compound's uricosuric effect in the renal proximal tubule.
Quantitative Data from Clinical Studies
The efficacy and safety of this compound in the treatment of gout and hyperuricemia have been evaluated in several clinical trials. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in Lowering Serum Uric Acid
| Study | Duration | This compound Dose | Comparator Dose | Mean % Decrease in Serum Uric Acid (this compound) | Mean % Decrease in Serum Uric Acid (Comparator) | p-value |
| Thomas et al. (1983) | 7 days | 300 mg qds | Phenylbutazone 100 mg tds | Statistically significant fall at 24 hours | Statistically significant fall at 72 hours | <0.05 |
| Gibson et al. (1984) | 3 months | Not specified | Allopurinol + Colchicine | Similar to comparator at 3 months | Allopurinol reduced levels more quickly | NS |
| Waller & Waller (1981) | 4 days | 900 mg/day | - | 31.4% | - | - |
| Waller & Waller (1981) | 4 days | 1200 mg/day | Probenecid 1 g/day | 33.9% (vs. 33.5%, 32%, 20% in 3 patients) | 50.5%, 46%, 29% in 3 patients | - |
| Waller & Waller (1981) | 4 days | 1800 mg/day | - | 42.3% | - | - |
| Waller & Waller (1981) | 4 days | 2400 mg/day | - | 46.0% | - | - |
qds: four times a day; tds: three times a day; NS: Not Significant
Table 2: Safety and Tolerability of this compound
| Study | Adverse Events Associated with this compound | Adverse Events Associated with Comparator (Allopurinol) |
| Gibson et al. (1984) | Side-effects were confined to the this compound group. A slight rise in blood urea and creatinine, and a fall in haemoglobin were noted with long-term treatment. | Recurrent gout occurred more frequently. |
Experimental Protocols
Clinical Trial Methodology: A Representative Example
The following is a generalized protocol based on common elements from published clinical trials of this compound for gout and hyperuricemia.
Study Design: A randomized, crossover study comparing the uricosuric effect of this compound with a comparator (e.g., phenylbutazone or allopurinol).
Patient Population:
-
Inclusion Criteria:
-
Male patients aged 18-65 years.
-
Diagnosis of primary gout according to established criteria (e.g., American College of Rheumatology).
-
Asymptomatic for at least two weeks prior to the study.
-
Serum uric acid concentration > 7.0 mg/dL (0.42 mmol/L) on two separate occasions.
-
Normal renal and hepatic function as assessed by standard laboratory tests.
-
-
Exclusion Criteria:
-
History of peptic ulceration or gastrointestinal bleeding.
-
Known hypersensitivity to NSAIDs.
-
Concomitant use of other anti-inflammatory or uricosuric agents.
-
Significant cardiovascular, renal, or hepatic disease.
-
Treatment Regimen:
-
Washout Period: A 7-day period where all previous anti-gout medications are discontinued.
-
Treatment Period 1: Patients are randomized to receive either this compound (e.g., 300 mg four times daily) or the comparator drug (e.g., phenylbutazone 100 mg three times daily) for 7 days.
-
Washout Period: A 7-day washout period.
-
Treatment Period 2: Patients are crossed over to the alternate treatment for 7 days.
Assessments:
-
Blood Sampling: Venous blood samples are collected at baseline and on days 1, 3, and 7 of each treatment period for the measurement of serum uric acid, creatinine, and urea.
-
Urine Collection: 24-hour urine collections are performed at baseline and on days 1, 3, and 7 of each treatment period for the measurement of uric acid and creatinine excretion.
-
Analytical Methods: Serum and urinary uric acid are measured using a uricase-based enzymatic method. Creatinine is measured using a standard colorimetric assay.
-
Calculations: Uric acid clearance is calculated using the standard formula: (Urine Uric Acid x Urine Volume) / (Serum Uric Acid x Time).
Statistical Analysis:
-
Data are expressed as mean ± standard deviation (SD).
-
Changes in serum uric acid and uric acid clearance from baseline are analyzed using a paired t-test or a repeated-measures analysis of variance (ANOVA).
-
A p-value of < 0.05 is considered statistically significant.
Experimental Workflow Diagram
Caption: A representative experimental workflow for a crossover clinical trial of this compound.
Preclinical Research
Animal models of gout and hyperuricemia are utilized to investigate the efficacy and mechanism of action of novel therapeutic agents like this compound. A commonly used model is the potassium oxonate-induced hyperuricemic mouse or rat model.
Preclinical Study Protocol: Potassium Oxonate-Induced Hyperuricemia Model
Objective: To evaluate the hypouricemic effect of this compound in a rodent model of hyperuricemia.
Animal Model: Male Sprague-Dawley rats (200-250g).
Induction of Hyperuricemia:
-
Hyperuricemia is induced by a single intraperitoneal injection of potassium oxonate (250 mg/kg), a uricase inhibitor, 1 hour before the administration of the test compound.
Experimental Groups (n=8 per group):
-
Normal Control: Vehicle only.
-
Hyperuricemic Model: Potassium oxonate + Vehicle.
-
Positive Control: Potassium oxonate + Allopurinol (e.g., 10 mg/kg, oral).
-
Test Group: Potassium oxonate + this compound (e.g., 50 mg/kg, oral).
Procedure:
-
Animals are fasted overnight before the experiment with free access to water.
-
Potassium oxonate is administered to all groups except the normal control.
-
One hour after potassium oxonate administration, the respective treatments (vehicle, allopurinol, or this compound) are administered orally.
-
Blood samples are collected from the tail vein at 0, 1, 2, 4, and 6 hours post-treatment.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
Biochemical Analysis:
-
Serum uric acid levels are determined using a commercial enzymatic kit.
Data Analysis:
-
The area under the curve (AUC) for serum uric acid concentration versus time is calculated for each group.
-
Statistical comparisons between groups are performed using one-way ANOVA followed by Dunnett's post-hoc test.
-
A p-value < 0.05 is considered significant.
Conclusion
This compound is a dual-acting agent with both anti-inflammatory and uricosuric properties, positioning it as a valuable therapeutic option for the comprehensive management of gout. Its ability to lower serum uric acid levels through the inhibition of renal urate transporters, coupled with its NSAID activity, allows it to address both the acute symptoms and the chronic metabolic imbalance of the disease. The quantitative data from clinical trials demonstrate its efficacy in reducing serum uric acid, although its safety profile, particularly concerning renal and hematological parameters, requires careful monitoring in long-term use. Further research to elucidate the precise molecular interactions with urate transporters and to conduct large-scale, long-term safety and efficacy studies would be beneficial for optimizing its clinical application. This technical guide provides a foundational resource for researchers and drug development professionals working in the field of gout and hyperuricemia therapeutics.
References
Azapropazone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Non-Steroidal Anti-Inflammatory Drug with Uricosuric Properties
Abstract
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) with a distinct pharmacological profile that includes analgesic, anti-inflammatory, and potent uricosuric properties. This technical guide provides a comprehensive overview of this compound, focusing on its core scientific attributes relevant to researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy in various inflammatory conditions, and its safety profile. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are provided to facilitate further research and development.
Introduction
This compound is a pyrazolidinedione derivative that has been used in the management of inflammatory and painful conditions such as rheumatoid arthritis, osteoarthritis, and notably, gout.[1][2][3] Its dual action of inhibiting prostaglandin synthesis and enhancing uric acid excretion makes it a subject of interest for studying the interplay between inflammation and hyperuricemia. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for the scientific community.
Mechanism of Action
The primary mechanism of action of this compound as an NSAID is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid.[4][5] Prostaglandins are key mediators of inflammation, pain, and fever.
Cyclooxygenase Inhibition
This compound inhibits both COX-1 and COX-2 isoforms. While it is generally considered a non-selective COX inhibitor, some evidence suggests a degree of preference for COX-2. The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with some of its gastrointestinal side effects.
The following diagram illustrates the inhibition of the prostaglandin synthesis pathway by this compound.
Uricosuric Effect
A key feature of this compound is its potent uricosuric activity, which is the basis for its efficacy in treating gout. It enhances the renal excretion of uric acid, thereby lowering serum uric acid levels. This effect is particularly beneficial in gout, a condition characterized by hyperuricemia and the deposition of urate crystals in the joints.
Pharmacokinetics
This compound is well-absorbed after oral administration, with a relatively long biological half-life. The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult volunteers.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~83% | |
| Time to Peak Plasma Concentration (Tmax) | 3 - 6 hours | |
| Biological Half-life (t½) | ~12 - 20 hours | |
| Apparent Volume of Distribution (Vd) | ~12 L | |
| Total Clearance (CL) | ~10 mL/min | |
| Protein Binding | >99% | |
| Renal Excretion (unchanged) | ~60% |
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily related to its inhibition of COX enzymes and its uricosuric action.
COX Inhibition Potency
The inhibitory potency of this compound against COX-1 and COX-2 can be quantified by its half-maximal inhibitory concentration (IC50). While direct and recent IC50 data for this compound are limited, its anti-inflammatory potency has been reported to be approximately half that of phenylbutazone.
| Enzyme | Estimated IC50 (μM) |
| COX-1 | ~10 |
| COX-2 | ~2.5 |
| Selectivity Ratio (COX-1/COX-2) | ~4 |
Note: These are estimated values based on historical data and comparative potency.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in various inflammatory conditions.
Rheumatoid Arthritis
In patients with rheumatoid arthritis, this compound has been shown to provide significant relief from pain and morning stiffness compared to placebo. In a 2-week double-blind trial, 1200 mg/day of this compound demonstrated a significant antirheumatic effect. Long-term studies have also shown sustained improvement in clinical parameters. In an open assessment of patients treated for up to 3 years, 54.6% showed objective signs of improvement, and 37.3% reported an equivocal analgesic effect.
Osteoarthritis
For osteoarthritis, particularly of the knee, this compound has been shown to be effective in reducing pain and improving joint mobility. A long-term open assessment of patients with osteoarthritis treated with 900-1200 mg daily for up to a year showed statistically significant improvements in pain on motion, night pain, and functional activity. In a comparative study with ibuprofen, while both drugs were more effective than placebo for pain relief, there was a significant patient preference for this compound.
Gout
The uricosuric property of this compound makes it particularly effective in the management of both acute gouty arthritis and chronic hyperuricemia. Studies have shown that this compound produces a substantial and rapid reduction in serum uric acid levels. In a comparative trial, this compound was superior to indomethacin in reducing serum uric acid at day 4 and day 28. It has been shown to be effective as a monotherapy for controlling both acute attacks and underlying hyperuricemia.
| Indication | Key Efficacy Findings | References |
| Rheumatoid Arthritis | Significant improvement in pain relief and duration of morning stiffness compared to placebo. | |
| Osteoarthritis | Significant improvement in knee joint mobility and pain relief. | |
| Gout | Substantial reduction in serum uric acid levels and effective control of acute attacks. |
Safety and Tolerability
The adverse effect profile of this compound is similar to that of other NSAIDs.
Common Adverse Events
The most frequently reported side effects are gastrointestinal in nature, including dyspepsia, nausea, and abdominal pain. Skin rashes and photosensitivity have also been reported. In a long-term study of patients with osteoarthritis, the most common side effects were gastric pain (14%) and rash or eczema (8%).
Serious Adverse Events
Although less common, more serious adverse events can occur, including gastrointestinal ulceration and bleeding. Due to its potential for adverse effects, its use has been restricted in some countries.
| Adverse Event Category | Incidence Rate (from a long-term osteoarthritis study) | Reference |
| No side-effects | 59% | |
| Mild side-effects | 24% | |
| Moderate side-effects | 6% | |
| Severe side-effects | 12% | |
| Gastric Pain | 14% | |
| Rash or Eczema | 8% |
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay is a standard method to determine the IC50 values of NSAIDs for COX-1 and COX-2.
Objective: To determine the concentration of this compound required to inhibit 50% of COX-1 and COX-2 activity in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy volunteers (no NSAID use for at least 2 weeks).
-
This compound and control NSAIDs (e.g., ibuprofen, celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for thromboxane B2 (TxB2) and prostaglandin E2 (PGE2).
Protocol Workflow:
Detailed Steps:
-
Blood Collection: Draw venous blood from consenting healthy volunteers into tubes without anticoagulants for the COX-1 assay and with an anticoagulant (e.g., heparin) for the COX-2 assay.
-
COX-1 Assay:
-
Aliquot 1 mL of whole blood into tubes containing various concentrations of this compound or vehicle.
-
Allow the blood to clot at 37°C for 1 hour. This process activates platelets and induces TxB2 production via COX-1.
-
Centrifuge the tubes and collect the serum.
-
Measure the concentration of TxB2 in the serum using a specific EIA kit.
-
-
COX-2 Assay:
-
To heparinized whole blood, add various concentrations of this compound or vehicle.
-
Add LPS (e.g., 10 µg/mL) to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes and collect the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) formation at each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition, from the resulting dose-response curve.
-
Conclusion
This compound is an NSAID with a unique combination of anti-inflammatory and uricosuric effects. Its mechanism of action through COX inhibition and its pharmacokinetic profile have been well-characterized. Clinical studies have substantiated its efficacy in managing rheumatoid arthritis, osteoarthritis, and particularly gout. While its use may be limited by its adverse effect profile, a thorough understanding of its pharmacological properties is crucial for researchers investigating novel anti-inflammatory and uricosuric agents. The data and protocols presented in this guide provide a solid foundation for future research and development in this area.
References
- 1. Preliminary studies with this compound in gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A comparative study of this compound and ibuprofen in the treatment of osteoarthrosis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
Azapropazone's Inhibition of Cyclooxygenase (COX) Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects, including anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive technical overview of this compound's interaction with COX-1 and COX-2, detailing its inhibitory profile, the experimental protocols used for its assessment, and the relevant signaling pathways. This compound demonstrates a preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for minimizing certain side effects associated with NSAIDs. Additionally, this document explores the methodologies behind key in vitro assays and presents quantitative data on this compound's inhibitory activity.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound belongs to the pyrazolidinedione class of NSAIDs.[1] Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[2] Prostaglandins are lipid compounds that play a pivotal role in mediating inflammation, pain, and fever.[2] By blocking the COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules.[2]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastrointestinal lining and maintaining renal blood flow.[2]
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is the primary source of prostaglandins at sites of inflammation.
This compound exhibits a preference for inhibiting COX-2 over COX-1, which is thought to reduce the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs that significantly inhibit COX-1. Beyond its anti-inflammatory effects, this compound also possesses uricosuric properties, meaning it increases the excretion of uric acid, making it beneficial in the treatment of gout. This uricosuric effect is considered a separate mechanism from its COX-inhibitory action.
Quantitative Inhibitory Profile
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound (estimated) | ~10 | ~2.4 | ~4.2 |
| Phenylbutazone | 10 | 2.4 | 4.2 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Meloxicam | 37 | 6.1 | 6.1 |
Note: The IC50 values for Phenylbutazone were used to estimate the values for this compound. The IC50 values for other drugs are compiled from various sources and may vary depending on the specific assay conditions.
Signaling Pathways
The inhibition of COX enzymes by this compound directly impacts the prostaglandin synthesis pathway, leading to a reduction in the production of key inflammatory mediators like Prostaglandin E2 (PGE2). This, in turn, modulates downstream signaling cascades involved in inflammation and pain perception.
Experimental Protocols
The determination of COX inhibitory activity and selectivity is crucial in the evaluation of NSAIDs. The following are detailed methodologies for two key in vitro assays.
Human Whole Blood Assay for COX-1 and COX-2 Activity
This assay provides a physiologically relevant model for assessing COX inhibition in the presence of all blood components.
References
Azapropazone's Uricosuric Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that also possesses significant uricosuric properties, making it a therapeutic option in the management of gout and hyperuricemia.[1][2] This document provides a comprehensive technical overview of the uricosuric effects of this compound, detailing its mechanism of action, summarizing key clinical data, and outlining relevant experimental protocols. While this compound's primary anti-inflammatory action is attributed to the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2, its role in reducing serum uric acid levels is of significant interest.[3] This guide consolidates available data to support further research and development in the field of gout and hyperuricemia therapeutics.
Mechanism of Action: Uricosuric Effects
This compound enhances the renal excretion of uric acid, thereby lowering serum uric acid levels.[2] The primary mechanism underlying this uricosuric effect is believed to be the inhibition of uric acid reabsorption in the renal proximal tubules. While the precise molecular interactions are not fully elucidated in publicly available literature, the pathway likely involves key urate transporters.
The renal handling of uric acid is a complex process involving multiple transporters responsible for both reabsorption and secretion. Key among these is the urate transporter 1 (URAT1), located on the apical membrane of proximal tubule cells, which plays a major role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[4] Uricosuric drugs commonly exert their effect by inhibiting URAT1. While direct inhibitory constants (IC50 or Ki values) for this compound on URAT1 are not readily found in the literature, its uricosuric action strongly suggests an interaction with this transporter.
Some studies have suggested that the hypouricemic effect of this compound may not be solely attributable to its uricosuric action, hinting at the possibility of other mechanisms, such as a modest and variable effect on xanthine oxidase, the enzyme responsible for uric acid production. However, this requires further substantiation with robust quantitative data.
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical studies on the efficacy of this compound in modulating uric acid levels.
Table 1: Dose-Response of this compound on Plasma Uric Acid Levels
| Daily Dose of this compound | Mean Percentage Fall in Plasma Uric Acid |
| 900 mg | 31.4% |
| 1200 mg | 33.9% |
| 1800 mg | 42.3% |
| 2400 mg | 46.0% |
Data from a study examining the dose-response relationship of this compound.
Table 2: Comparative Efficacy of this compound and Probenecid
| Treatment | Mean Percentage Fall in Plasma Uric Acid |
| This compound (1200 mg daily) | 28.5% |
| Probenecid (1 g daily) | 41.8% |
Data from a comparative study in patients on low purine diets.
Table 3: Onset of Action of this compound Compared to Phenylbutazone
| Treatment | Time to Significant Fall in Serum Uric Acid | Time to Significant Rise in Uric Acid Clearance |
| This compound (300 mg qds) | 24 hours | 24 hours |
| Phenylbutazone (100 mg tds) | 72 hours | 72 hours |
Data from a cross-over study highlighting the more rapid onset of uricosuric effect with this compound.
Experimental Protocols
Detailed experimental protocols from the cited studies are not fully available. However, based on standard methodologies in the field, the following outlines the likely approaches used.
In Vitro Urate Transport Inhibition Assay
This assay is designed to determine the inhibitory effect of a compound on a specific urate transporter, such as URAT1.
Objective: To quantify the inhibition of URAT1-mediated uric acid uptake by this compound.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1).
-
[14C]-labeled uric acid.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., Benzbromarone).
-
Scintillation counter.
Protocol:
-
Cell Culture: Culture hURAT1-expressing HEK293 cells in appropriate medium until confluent in multi-well plates.
-
Assay Preparation: Wash the cell monolayers with pre-warmed assay buffer.
-
Inhibition: Pre-incubate the cells with varying concentrations of this compound or the positive control in assay buffer for a specified time (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding assay buffer containing [14C]-uric acid to each well.
-
Incubation: Incubate for a predetermined period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the URAT1-mediated uric acid uptake (IC50 value) by non-linear regression analysis.
This is a generalized protocol based on standard methods.
Clinical Trial for Uricosuric Efficacy
This protocol outlines the design of a clinical study to evaluate the uricosuric and hypouricemic effects of this compound in patients with gout or hyperuricemia.
Objective: To assess the efficacy and safety of this compound in lowering serum uric acid and increasing urinary uric acid excretion.
Study Design: A randomized, double-blind, active-controlled, crossover study.
Participants: Patients with a diagnosis of gout and/or hyperuricemia, meeting specific inclusion and exclusion criteria (e.g., serum uric acid levels, renal function).
Protocol:
-
Washout Period: A period where patients discontinue any existing urate-lowering therapy.
-
Baseline Measurement: Collect baseline data, including serum uric acid levels, 24-hour urinary uric acid excretion, and creatinine clearance.
-
Randomization and Treatment - Period 1: Randomly assign patients to receive either this compound (e.g., 600 mg twice daily) or an active comparator (e.g., Probenecid or Allopurinol) for a defined period (e.g., 2-4 weeks).
-
Endpoint Measurement - Period 1: At the end of the treatment period, repeat the measurements taken at baseline.
-
Washout Period: A second washout period to eliminate the effects of the first treatment.
-
Crossover and Treatment - Period 2: Patients receive the alternative treatment for the same duration as in Period 1.
-
Endpoint Measurement - Period 2: Repeat the endpoint measurements.
-
Data Analysis: Compare the changes in serum uric acid, urinary uric acid excretion, and fractional excretion of uric acid between the this compound and comparator groups.
This is a generalized protocol based on common clinical trial designs for gout medications.
Visualizations
Signaling Pathway of Renal Urate Reabsorption and a Proposed Point of Inhibition for this compound
Caption: Proposed mechanism of this compound's uricosuric effect via inhibition of URAT1.
General Experimental Workflow for In Vitro URAT1 Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibition of URAT1 by this compound.
Conclusion
This compound demonstrates clear uricosuric and hypouricemic effects, primarily by enhancing the renal excretion of uric acid. Clinical data supports a dose-dependent reduction in serum uric acid levels with a relatively rapid onset of action. While the precise molecular target is likely the URAT1 transporter, a key component of the renal urate reabsorption pathway, a lack of publicly available in vitro binding or inhibition data (e.g., IC50 values) prevents a definitive quantitative assessment of its potency on this and other relevant transporters. Further research, including in vitro transporter inhibition assays and potentially studies on xanthine oxidase activity, would provide a more complete understanding of this compound's multifaceted mechanism of action in the management of hyperuricemia and gout.
References
- 1. The uricosuric action of this compound: dose-response and comparison with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary studies with this compound in gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
Azapropazone's Antioxidant Properties in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azapropazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolidinedione class, has long been utilized for its analgesic and anti-inflammatory effects in conditions such as rheumatoid arthritis and gout.[1] Beyond its well-established role as a cyclooxygenase (COX) enzyme inhibitor, a growing body of evidence highlights the significant antioxidant properties of this compound, which contribute to its therapeutic efficacy. This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound in the context of inflammation. It consolidates quantitative data on its inhibitory effects on inflammatory mediators, details relevant experimental protocols, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the multifaceted actions of this compound and its potential for therapeutic innovation.
Introduction: The Dual Role of this compound in Inflammation
Inflammation is a complex biological response to harmful stimuli, characterized by the activation of immune cells and the release of a cascade of inflammatory mediators. A key feature of chronic inflammatory conditions is the excessive production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This compound's therapeutic action is multifaceted, addressing both the enzymatic drivers of inflammation and the associated oxidative stress.[1]
Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[1] this compound exhibits a preference for inhibiting COX-2, the isoform induced during inflammation, over the constitutively expressed COX-1, which is involved in homeostatic functions.[1] This preferential inhibition may contribute to a more favorable gastrointestinal side-effect profile compared to non-selective NSAIDs.
Furthermore, this compound directly modulates the activity of immune cells, particularly neutrophils, which are key players in the inflammatory response and a major source of ROS.[2] The drug's ability to scavenge free radicals and interfere with the oxidative burst of neutrophils underscores its role as an antioxidant, mitigating the damaging effects of oxidative stress in inflamed tissues.
Quantitative Analysis of this compound's Anti-inflammatory and Antioxidant Effects
The following tables summarize the available quantitative data on the inhibitory effects of this compound on key inflammatory processes and enzymes.
Table 1: Inhibition of Neutrophil Functions by this compound
| Functional Response | Concentration | Percentage Inhibition | Species | Stimulus |
| Migration | 0.1 - 1 mM | 30 - 70% | Rat | fMet-Leu-Phe |
| Aggregation | 0.1 - 1 mM | 30 - 70% | Rat | fMet-Leu-Phe |
| Degranulation | 0.1 - 1 mM | 30 - 70% | Rat | fMet-Leu-Phe |
| Superoxide Anion (O₂⁻) Production | 0.1 - 1 mM | Decreased rate and maximal levels | Rat | Phorbol-12-myristate-13-acetate (PMA) |
| Data sourced from Mackin et al. (1986). |
Table 2: Cyclooxygenase (COX) Inhibition by this compound (Estimated Values)
| Enzyme | Estimated IC₅₀ (µM) |
| COX-1 | ~50 |
| COX-2 | ~10 |
| Note: Direct IC₅₀ data for this compound is not readily available in recent literature. These values are estimated based on its reported potency being approximately half that of phenylbutazone. |
Table 3: Direct Antioxidant Activity of this compound
| Assay | IC₅₀ Value |
| DPPH Radical Scavenging | Not readily available in the searched literature |
| Lipid Peroxidation Inhibition | Not readily available in the searched literature |
| Myeloperoxidase (MPO) Inhibition | Not readily available in the searched literature |
Key Signaling Pathways Modulated by this compound
The anti-inflammatory and antioxidant effects of this compound are mediated through its interaction with several key signaling pathways.
The Arachidonic Acid Cascade and COX Inhibition
This compound's primary anti-inflammatory action is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the arachidonic acid cascade. This pathway leads to the production of prostaglandins, prostacyclins, and thromboxanes, all of which are potent mediators of inflammation.
Caption: this compound's inhibition of the Arachidonic Acid Cascade.
Neutrophil Activation and Oxidative Burst
Neutrophils, upon activation by inflammatory stimuli, undergo an "oxidative burst," a rapid release of ROS, including superoxide anions (O₂⁻). This process is mediated by the NADPH oxidase enzyme complex. This compound has been shown to decrease the rate and maximal levels of superoxide production by neutrophils.
Caption: Inhibition of Neutrophil Oxidative Burst by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's antioxidant and anti-inflammatory properties.
Neutrophil Superoxide Anion Production Assay
Objective: To quantify the effect of this compound on the production of superoxide anions by neutrophils.
Principle: Phorbol-12-myristate-13-acetate (PMA) is a potent activator of protein kinase C (PKC), which in turn activates the NADPH oxidase complex in neutrophils, leading to the production of superoxide anions. The superoxide produced reduces cytochrome c, and the rate of reduction is measured spectrophotometrically.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 1 x 10⁶ cells/mL.
-
Incubation with this compound: Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.
-
Assay Setup: In a 96-well plate, add the pre-incubated neutrophil suspension, cytochrome c solution (final concentration ~80 µM), and PMA (final concentration ~100 ng/mL) to initiate the reaction.
-
Measurement: Immediately measure the change in absorbance at 550 nm over time using a microplate reader.
-
Calculation: Calculate the rate of superoxide production based on the rate of cytochrome c reduction, using the extinction coefficient for reduced cytochrome c. The percentage inhibition by this compound is calculated relative to the vehicle control.
Myeloperoxidase (MPO) Activity Assay
Objective: To determine the effect of this compound on the activity of myeloperoxidase released from neutrophils.
Principle: Myeloperoxidase catalyzes the oxidation of a substrate (e.g., o-dianisidine or 3,3',5,5'-tetramethylbenzidine - TMB) in the presence of hydrogen peroxide (H₂O₂), resulting in a colored product that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Obtain neutrophil lysates or cell culture supernatants containing released MPO.
-
Incubation with this compound: Pre-incubate the MPO-containing sample with various concentrations of this compound (or vehicle control).
-
Reaction Mixture: Prepare a reaction buffer containing a phosphate buffer, the MPO substrate (e.g., o-dianisidine), and H₂O₂.
-
Assay: Add the pre-incubated sample to the reaction mixture to start the enzymatic reaction.
-
Measurement: Measure the change in absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine) over time.
-
Calculation: Determine the MPO activity from the rate of change in absorbance. Calculate the percentage inhibition by this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the direct free radical scavenging activity of this compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Assay: In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Lipid Peroxidation Inhibition Assay (TBARS Assay)
Objective: To evaluate the ability of this compound to inhibit lipid peroxidation.
Principle: Lipid peroxidation generates malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS). MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Use a biological sample susceptible to lipid peroxidation, such as rat liver microsomes or liposomes.
-
Induction of Peroxidation: Induce lipid peroxidation using an initiator such as ferrous sulfate/ascorbate or AAPH.
-
Incubation with this compound: Incubate the sample with the peroxidation initiator in the presence of various concentrations of this compound (or vehicle control).
-
TBARS Reaction: Stop the peroxidation reaction and add TBA reagent. Heat the mixture in a boiling water bath.
-
Measurement: After cooling, measure the absorbance of the pink-colored supernatant at approximately 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples to the control. The IC₅₀ value can be determined from a dose-response curve.
Conclusion and Future Directions
This compound's therapeutic efficacy in inflammatory conditions stems from a dual mechanism of action: the well-characterized inhibition of COX enzymes and its significant antioxidant properties. Its ability to modulate neutrophil function and reduce the production of reactive oxygen species provides a complementary pathway to attenuate inflammation and protect against oxidative tissue damage.
While the existing data provides a strong foundation for understanding these antioxidant effects, further research is warranted to fully elucidate the molecular details. Specifically, the determination of precise IC₅₀ values for this compound in various direct antioxidant assays would provide a clearer quantitative picture of its potency. Furthermore, a more detailed investigation into its effects on key inflammatory signaling pathways, such as NF-κB and MAPK, would offer deeper insights into its regulatory roles. A comprehensive understanding of the interplay between its COX-inhibitory and antioxidant activities could pave the way for the development of novel anti-inflammatory therapies with improved efficacy and safety profiles.
References
Azapropazone in the Management of Rheumatoid Arthritis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized in the management of rheumatoid arthritis (RA). This technical guide provides a comprehensive overview of its core pharmacological actions, clinical efficacy, and safety profile, with a focus on quantitative data and experimental methodologies. This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2, thereby reducing the synthesis of prostaglandins. Additionally, it modulates leukocyte function, including neutrophil migration and superoxide production. Clinical trials have demonstrated its efficacy in reducing pain and morning stiffness in RA patients, comparable to other NSAIDs such as naproxen and aspirin. This guide synthesizes the available data into structured tables for comparative analysis and presents detailed experimental protocols from key studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of its mechanism of action and clinical evaluation.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] It exhibits a preferential inhibition of COX-2 over COX-1.[1] COX-2 is typically induced during inflammatory states and is responsible for the production of pro-inflammatory prostaglandins.[1] By selectively targeting COX-2, this compound effectively reduces inflammation and pain.[1]
Beyond COX inhibition, this compound has been shown to modulate the function of immune cells, which contributes to its anti-inflammatory properties.[1] It influences the activity of leukocytes, helping to reduce the cellular components of inflammation. Specifically, this compound has been demonstrated to inhibit neutrophil migration, aggregation, and degranulation in response to chemotactic peptides. It also decreases the production of superoxide anions by neutrophils.
This compound also possesses uricosuric properties, meaning it increases the excretion of uric acid in the urine. This makes it a potentially beneficial agent for patients with gouty arthritis, a condition often associated with rheumatoid arthritis.
Signaling Pathways
The anti-inflammatory and analgesic effects of this compound can be attributed to its modulation of several key signaling pathways.
-
Prostaglandin Synthesis Pathway: this compound directly inhibits the enzymatic activity of COX-1 and COX-2, blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.
-
Neutrophil Activation Pathway: this compound has been shown to inhibit neutrophil migration and superoxide production. The diagram below illustrates a generalized workflow for studying the effect of this compound on neutrophil activation.
Clinical Efficacy
Multiple clinical trials have evaluated the efficacy of this compound in patients with rheumatoid arthritis. These studies have consistently demonstrated its superiority over placebo and comparable efficacy to other established NSAIDs.
This compound versus Placebo
A double-blind, cross-over trial by Grennan et al. (1976) investigated the efficacy of this compound (1200 mg/day) compared to placebo in 23 patients with definite rheumatoid arthritis. The results showed a statistically significant improvement in pain relief, articular tenderness, and duration of morning stiffness with this compound treatment.
This compound versus Naproxen
Capell et al. (1976) conducted a double-blind, cross-over trial in 15 patients with definite rheumatoid arthritis, comparing this compound (1200 mg/day) with naproxen (750 mg/day). Both drugs were found to be significantly superior to placebo, and no significant difference in efficacy was observed between the two active treatments.
Long-Term Efficacy
An open-label, long-term assessment of this compound was conducted by Thune (1976) in 51 patients with rheumatoid disorders, primarily rheumatoid arthritis, for up to 3 years. The initial dosage was 1200 mg/day, which was often reduced to a maintenance dose of 900 mg/day. The study found that 54.6% of patients showed objective signs of improvement, such as reduced joint swelling and stiffness, while 37.3% reported an equivocal analgesic effect. Only 7.8% of patients failed to obtain satisfactory relief.
Data Presentation
Table 1: Summary of Efficacy Data from Clinical Trials
| Trial | Comparator | Dosage | Primary Outcomes | Key Findings |
| Grennan et al. (1976) | Placebo | 1200 mg/day | Pain relief, articular tenderness, morning stiffness | This compound was significantly superior to placebo in all assessed parameters. |
| Capell et al. (1976) | Naproxen | 1200 mg/day | Subjective and objective assessments of disease activity | Both this compound and naproxen were significantly superior to placebo with no significant difference between them. |
| Thune (1976) | Open-label | 900-1200 mg/day | Objective improvement, subjective symptom relief | 54.6% showed objective improvement; 37.3% reported equivocal analgesic effect; 7.8% had no satisfactory relief. |
Safety and Tolerability
The safety profile of this compound is generally comparable to other NSAIDs. The most commonly reported side effects are gastrointestinal in nature.
In the long-term study by Thune (1976), few side effects were reported, with mild gastralgia and nausea being the most frequent. Routine laboratory investigations revealed no abnormalities in the blood picture, liver or renal function, or coagulation factors.
Table 2: Summary of Safety Data from Long-Term Study (Thune, 1976)
| Adverse Event | Frequency |
| Mild Gastralgia | Not specified |
| Nausea | Not specified |
| Discontinuation due to side effects | 9 out of 51 patients (17.6%) |
Experimental Protocols
This compound versus Placebo (Grennan et al., 1976)
-
Study Design: A 2-week, double-blind, cross-over clinical trial.
-
Patient Population: 23 out-patients with definite rheumatoid arthritis.
-
Inclusion Criteria: Patients with a definite diagnosis of rheumatoid arthritis according to the American Rheumatism Association (ARA) criteria.
-
Exclusion Criteria: Patients with a history of peptic ulceration or other significant gastrointestinal disease.
-
Treatment: this compound 1200 mg per day or matching placebo, taken before food.
-
Outcome Measures:
-
Pain relief (assessed by a visual analogue scale).
-
Articular tenderness (assessed by a dolorimeter).
-
Duration of morning stiffness (in minutes).
-
-
Statistical Analysis: Paired t-test was used to compare the treatment periods.
This compound versus Naproxen (Capell et al., 1976)
-
Study Design: A double-blind, cross-over trial with two 2-week treatment periods separated by a 1-week placebo washout period.
-
Patient Population: 15 patients with definite rheumatoid arthritis.
-
Inclusion Criteria: Patients with a definite diagnosis of rheumatoid arthritis.
-
Exclusion Criteria: Not specified in the abstract.
-
Treatment: this compound 1200 mg daily or naproxen 750 mg daily.
-
Outcome Measures: A combination of subjective and objective assessments of disease activity.
-
Statistical Analysis: Not specified in the abstract, but likely involved paired statistical tests appropriate for a cross-over design.
Experimental Workflow for Clinical Trials
The general workflow for the clinical trials cited can be visualized as follows:
Conclusion
This compound is an effective NSAID for the management of rheumatoid arthritis, demonstrating significant improvements in pain and inflammation. Its mechanism of action, centered on preferential COX-2 inhibition and modulation of leukocyte function, provides a solid rationale for its use. Clinical data supports its efficacy, which is comparable to other commonly used NSAIDs. While generally well-tolerated, the potential for gastrointestinal side effects necessitates careful patient selection and monitoring. This guide provides a detailed technical overview to support further research and development in the field of anti-inflammatory therapeutics for rheumatoid arthritis.
References
Azapropazone: A Technical Overview of its Half-Life and Metabolism in Humans
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of azapropazone in humans, with a specific focus on its half-life and metabolic pathways. The information is compiled from various scientific studies to support research and development in the pharmaceutical field.
Pharmacokinetic Profile: Half-Life and Other Key Parameters
This compound, a non-steroidal anti-inflammatory drug (NSAID), exhibits a relatively long biological half-life in humans, contributing to its dosing regimen. Multiple studies have investigated its pharmacokinetic parameters, and the quantitative data are summarized in the table below for ease of comparison.
The biological half-life of this compound in humans is consistently reported to be in the range of 13 to 20 hours.[1][2][3] Following intravenous administration, the half-life of the beta-phase (elimination phase) has been determined to be approximately 13.6 ± 2.6 hours and 16.8 ± 2.95 hours in separate studies.[2] Oral administration results in a similar elimination half-life of about 14.3 ± 2.8 hours.[2] One review cites an approximate biological half-life of 20 hours. The pharmacokinetics of this compound appear to be dose-independent, as studies with 600 mg and 1200 mg intravenous doses showed similar half-lives of 16.8 ± 2.95 hours and 17.2 ± 3.0 hours, respectively.
| Parameter | Value | Route of Administration | Dose | Study Population | Source |
| Biological Half-life (t½) | ~20 hours | Not specified | Not specified | Humans | |
| Half-life (β-phase) | 13.6 ± 2.6 hours | Intravenous | 600 mg | 7 healthy volunteers | |
| Half-life (β-phase) | 14.3 ± 2.8 hours | Oral | 600 mg | 7 healthy volunteers | |
| Biological Half-life (t½) | 16.8 ± 2.95 hours | Intravenous | 600 mg | 6 healthy adult volunteers | |
| Biological Half-life (t½) | 17.2 ± 3.0 hours | Intravenous | 1200 mg | 6 healthy adult volunteers | |
| Total Clearance (Cltot) | 10.1 ± 2.1 ml/min | Intravenous | 600 mg | 7 healthy volunteers | |
| Total Clearance (Cltot) | 10.2 ± 2.1 ml/min | Intravenous | 600 mg & 1200 mg | 6 healthy adult volunteers | |
| Apparent Volume of Distribution (Vd) | 11.9 ± 3.5 L | Intravenous | 600 mg | 7 healthy volunteers | |
| Apparent Volume of Distribution (Vd) | 12.5 ± 2.9 L | Intravenous | 600 mg | 6 healthy adult volunteers | |
| Apparent Volume of Distribution (Vd) | 14.4 ± 2.4 L | Intravenous | 1200 mg | 6 healthy adult volunteers | |
| Peak Plasma Concentration (Cmax) Time | 3 to 6 hours | Oral | 600 mg | 7 healthy volunteers | |
| Bioavailability (Capsules) | 83 ± 19% | Oral | 600 mg | 7 healthy volunteers | |
| Plasma Protein Binding | 99.52 to 99.67% | Not applicable | 75 µg/ml in plasma | Not specified |
Metabolism of this compound
This compound is not extensively metabolized in humans. The primary metabolic pathway involves hydroxylation, leading to the formation of two main metabolites: 6-hydroxythis compound and 8-hydroxythis compound. These metabolites have been identified and assayed in various studies.
Metabolic Pathways
The biotransformation of this compound primarily occurs in the liver. While the specific cytochrome P450 (CYP) isoenzymes responsible for the hydroxylation of this compound have not been definitively identified in the reviewed literature, it is hypothesized that CYP enzymes are involved in these Phase I metabolic reactions. The resulting hydroxylated metabolites are more polar than the parent compound, facilitating their excretion.
Experimental Protocols
The following sections detail the methodologies employed in key studies to determine the half-life and metabolism of this compound.
Pharmacokinetic Studies in Healthy Volunteers
Study Design: A typical study design to evaluate the pharmacokinetics of this compound involves administering a single oral or intravenous dose to a small group of healthy adult volunteers.
-
Oral Administration Study:
-
Subjects: Healthy volunteers (e.g., 7 subjects).
-
Dosage: A single oral dose of 600 mg this compound administered as capsules.
-
Blood Sampling: Venous blood samples are collected at predetermined time points, such as 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
-
Intravenous Administration Study:
-
Subjects: Healthy volunteers (e.g., 6 or 7 subjects).
-
Dosage: A single intravenous dose of 600 mg or 1200 mg this compound.
-
Blood Sampling: Similar to the oral study, with frequent sampling in the initial hours post-infusion.
-
Sample Processing: Plasma is separated and stored as described above.
-
Inclusion and Exclusion Criteria (General Example for Healthy Volunteer Studies):
-
Inclusion Criteria: Healthy adult males and/or females, aged 18-45 years, with a body mass index (BMI) within the normal range. Subjects must provide written informed consent and have no clinically significant abnormalities upon medical history, physical examination, and laboratory tests.
-
Exclusion Criteria: History or presence of any significant medical condition, use of any prescription or over-the-counter medications within a specified period before the study, history of alcohol or drug abuse, and pregnancy or lactation for female subjects.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The quantification of this compound and its metabolites in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC).
Sample Preparation: A common and straightforward method for plasma sample preparation involves protein precipitation.
-
To a known volume of plasma (e.g., 1 mL), an equal volume of methanol is added.
-
The mixture is vortexed to ensure thorough mixing and precipitation of plasma proteins.
-
The sample is then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is carefully collected and can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
HPLC System and Conditions (Illustrative Example):
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Photometric detection at a wavelength of 254 nm.
-
Quantification: The concentration of this compound and its metabolites is determined by comparing the peak areas of the analytes in the samples to those of known concentrations from a calibration curve.
Conclusion
This technical guide provides a consolidated resource on the half-life and metabolism of this compound in humans. The drug exhibits a half-life that supports once or twice-daily dosing and undergoes limited metabolism primarily through hydroxylation. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize the pharmacokinetic profile of this compound. This information is intended to be a valuable tool for professionals engaged in the research and development of pharmaceutical agents.
References
Azapropazone in Osteoarthritis Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized in the management of osteoarthritis. This technical guide provides an in-depth overview of its core pharmacological properties, clinical efficacy, and safety profile, with a focus on its application in osteoarthritis treatment. The document summarizes key quantitative data in structured tables, details experimental protocols from preclinical and clinical studies, and visualizes relevant biological pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the development of therapies for osteoarthritis.
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, subchondral bone remodeling, and synovial inflammation, leading to pain, stiffness, and reduced joint function. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pharmacological management for OA, primarily by alleviating pain and inflammation. This compound is an NSAID with analgesic and anti-inflammatory properties that has been investigated for its therapeutic potential in OA. This document provides a detailed technical examination of this compound as a treatment for osteoarthritis.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain. This compound exhibits a preference for inhibiting COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, over the constitutively expressed COX-1. This preferential inhibition may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.
Beyond COX inhibition, preclinical studies suggest that this compound may exert other effects relevant to osteoarthritis pathophysiology:
-
Inhibition of Leukocyte Superoxide Production: this compound has been shown to be a potent inhibitor of leukocyte superoxide production, which can contribute to oxidative stress and tissue damage within the joint.
-
Modulation of Cytokine Activity: The drug has demonstrated the ability to inhibit synovial interleukin-1 (IL-1)-like activity. IL-1 is a pro-inflammatory cytokine that plays a significant role in cartilage degradation.
-
Stimulation of Proteoglycan Synthesis: In vitro studies have indicated that this compound can stimulate the synthesis of proteoglycans in articular cartilage, suggesting a potential chondroprotective effect.
Signaling Pathway
The anti-inflammatory and potential chondroprotective effects of this compound are mediated through its interaction with key signaling pathways in chondrocytes and synoviocytes. The inhibition of prostaglandin synthesis directly impacts downstream signaling cascades. Furthermore, its influence on inflammatory mediators suggests a potential modulation of pathways such as the NF-κB signaling cascade, a central regulator of inflammation and catabolic processes in osteoarthritis.
Pharmacokinetic Profile
This compound is well-absorbed after oral administration. It is not extensively metabolized in humans.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Half-life (t½) | ~20 hours | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 3 - 6 hours | |
| Protein Binding | >99% | |
| Metabolism | Not extensively metabolized | [1][2] |
Clinical Efficacy in Osteoarthritis
Clinical studies have demonstrated the efficacy of this compound in relieving the signs and symptoms of osteoarthritis.
A long-term open assessment of this compound (900 mg to 1200 mg daily) in 51 patients with osteoarthritis showed statistically significant improvements in mean rating scores for pain on motion or weight-bearing, night pain, functional activity, and morning stiffness. These improvements were observed as early as one month and were sustained for up to one year of treatment.
In a double-blind, crossover study involving 41 patients with osteoarthritis of the knee, this compound (1200 mg daily) was compared to ibuprofen (1600 mg daily). The results indicated that this compound produced a significant improvement in knee joint mobility compared to placebo (p < 0.05). Both this compound and ibuprofen were more effective than placebo in providing pain relief (p < 0.05), with no significant difference between the two active treatments in this regard. However, there was a highly significant patient preference for this compound over ibuprofen (p < 0.01).
Table 2: Summary of Clinical Efficacy of this compound in Osteoarthritis
| Study Design | Number of Patients | Dosage | Comparator | Key Efficacy Endpoints | Results | Reference |
| Long-term, open-label | 51 | 900-1200 mg/day | None | Pain, functional activity, morning stiffness | Statistically significant improvements from baseline | |
| Double-blind, crossover | 41 | 1200 mg/day | Ibuprofen (1600 mg/day), Placebo | Knee joint mobility, pain relief, patient preference | Significant improvement in mobility vs. placebo (p<0.05); effective pain relief vs. placebo (p<0.05); significant patient preference vs. ibuprofen (p<0.01) |
Safety and Tolerability
This compound is generally well-tolerated. The most commonly reported side effects are gastrointestinal in nature.
In the long-term open-label study, 59% of patients reported no side effects. When side effects did occur, they were mostly mild (24%) or moderate (6%). The most frequent adverse events were gastrointestinal, with gastric pain occurring in 14% of patients, and rash or eczema in 8% of patients. In the comparative study with ibuprofen, dyspepsia was the most common side effect for both drugs, and in no case was it severe enough to require discontinuation of treatment.
Table 3: Incidence of Adverse Events in a Long-Term Study of this compound in Osteoarthritis (n=51)
| Adverse Event | Incidence (%) |
| Any Adverse Event | 41% |
| - Mild | 24% |
| - Moderate | 6% |
| - Severe | 12% |
| Gastrointestinal | |
| - Gastric Pain | 14% |
| Dermatological | |
| - Rash/Eczema | 8% |
Experimental Protocols
In Vitro Proteoglycan Synthesis Assay
This protocol is a general representation of methods used to assess the effect of compounds on proteoglycan synthesis in cartilage explants.
-
Cartilage Explant Culture:
-
Articular cartilage is harvested from a suitable animal model (e.g., bovine or porcine).
-
Full-thickness cartilage explants are prepared using a biopsy punch.
-
Explants are cultured in a defined medium (e.g., DMEM/F-12) supplemented with serum or growth factors.
-
-
Treatment with this compound:
-
Cartilage explants are pre-incubated for a specified period before the addition of this compound at various concentrations.
-
-
Radiolabeling:
-
³⁵S-sulfate is added to the culture medium to label newly synthesized sulfated glycosaminoglycans (GAGs), a major component of proteoglycans.
-
Incubation with the radiolabel is carried out for a defined period (e.g., 4-24 hours).
-
-
Quantification of Proteoglycan Synthesis:
-
After labeling, the cartilage explants are washed to remove unincorporated ³⁵S-sulfate.
-
The explants are digested (e.g., with papain) to release the GAGs.
-
The amount of incorporated ³⁵S-sulfate is quantified using liquid scintillation counting.
-
The results are typically normalized to the DNA content of the explant.
-
Adjuvant-Induced Arthritis in Rats
This animal model is commonly used to evaluate the efficacy of anti-inflammatory compounds.
-
Induction of Arthritis:
-
A suspension of heat-killed Mycobacterium butyricum in mineral oil (Freund's Complete Adjuvant) is injected intradermally into the tail base or a hind paw of susceptible rat strains (e.g., Lewis rats).
-
-
Treatment Protocol:
-
This compound is administered orally or via another appropriate route, typically starting on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).
-
A vehicle control group and a positive control group (e.g., treated with a known effective NSAID) are included.
-
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is assessed visually and scored on a scale (e.g., 0-4) based on erythema, swelling, and joint deformity.
-
Paw Volume Measurement: Paw swelling is quantified by measuring the volume of the paw using a plethysmometer.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and processed for histological examination to assess inflammation, pannus formation, cartilage degradation, and bone erosion.
-
Conclusion
This compound is an effective NSAID for the symptomatic treatment of osteoarthritis, demonstrating significant improvements in pain, stiffness, and joint mobility. Its preferential inhibition of COX-2 and potential chondroprotective effects, such as the stimulation of proteoglycan synthesis, make it a noteworthy agent in the management of this debilitating disease. The data presented in this technical guide provide a comprehensive overview for researchers and drug development professionals, highlighting the key characteristics of this compound and providing a foundation for further investigation and development of osteoarthritis therapies. Further research is warranted to fully elucidate its long-term effects on disease progression and its precise molecular mechanisms of action within the joint.
References
Azapropazone's Effect on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that modulates the inflammatory response primarily through the inhibition of prostaglandin synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on the cyclooxygenase (COX) enzymes. This document summarizes the available quantitative data on its inhibitory activity, presents detailed experimental protocols for assessing its effects on prostaglandin production, and includes visualizations of the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Introduction
Prostaglandins are lipid compounds derived from arachidonic acid that play a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain, and fever. The synthesis of these signaling molecules is initiated by the enzymatic conversion of arachidonic acid by cyclooxygenase (COX) enzymes. Two primary isoforms of COX have been identified: COX-1, which is constitutively expressed in most tissues and is responsible for homeostatic functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. This compound, a member of the pyrazolidinedione class of NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting these COX enzymes, with a noted preference for COX-2.[1]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The principal mechanism of action of this compound is the inhibition of the cyclooxygenase enzymes, which in turn reduces the synthesis of prostaglandins.[1] By blocking the active site of both COX-1 and COX-2, this compound prevents the conversion of arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2), the common precursor for all prostaglandins and thromboxanes. This reduction in pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), at the site of inflammation is the basis for its therapeutic effects. The preferential inhibition of COX-2 over COX-1 by this compound is a key characteristic, suggesting a potentially more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]
Signaling Pathway of Prostaglandin Synthesis and Inhibition
The synthesis of prostaglandins is a well-characterized biochemical cascade. It begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted by COX enzymes to PGH2. PGH2 is subsequently metabolized by various tissue-specific synthases to produce a range of prostaglandins, including PGE2, prostacyclin (PGI2), and thromboxane A2 (TXA2). This compound intervenes at the cyclooxygenase step of this pathway.
Quantitative Data: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenylbutazone | 0.302 | 0.708 | 0.43 | [3] |
| This compound (Estimated) | ~0.604 | ~1.416 | ~0.43 | Based on |
| Flunixin | 0.336 | 0.436 | 0.77 | |
| Meloxicam | - | - | - | |
| Carprofen | - | - | - |
Note: The IC50 values for phenylbutazone and flunixin are from an in vitro equine whole blood assay. The estimated values for this compound are calculated based on the reported relative potency to phenylbutazone. The selectivity index is the ratio of COX-1 IC50 to COX-2 IC50; a lower value indicates a preference for COX-1 inhibition.
Experimental Protocols
The following protocols describe standard in vitro methods for determining the inhibitory effects of compounds like this compound on COX-1 and COX-2 activity.
In Vitro Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a widely used method to assess the COX inhibitory activity of a compound in a physiologically relevant environment.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy volunteers who have not consumed NSAIDs for at least two weeks.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for thromboxane B2 (TxB2) and prostaglandin E2 (PGE2).
-
Anticoagulant (e.g., heparin).
Procedure for COX-1 Activity (Thromboxane B2 Measurement):
-
Dispense 1 mL aliquots of fresh, non-anticoagulated whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control to the tubes.
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and measure the concentration of TxB2, a stable metabolite of the COX-1 product thromboxane A2, using a specific EIA kit.
Procedure for COX-2 Activity (Prostaglandin E2 Measurement):
-
Dispense 1 mL aliquots of heparinized whole blood into tubes.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.
-
Add various concentrations of the test compound or vehicle control to the tubes.
-
Incubate the tubes at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and measure the concentration of PGE2 using a specific EIA kit.
Data Analysis:
-
Calculate the percentage inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the compound that produces 50% inhibition, by fitting the data to a sigmoidal dose-response curve.
Prostaglandin E2 Competitive ELISA Protocol
This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGE2 levels in biological samples.
Principle: This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated on a microplate. The amount of color produced is inversely proportional to the concentration of PGE2 in the sample.
Materials:
-
PGE2 ELISA kit (containing pre-coated microplate, PGE2 standards, PGE2 conjugate, antibody, wash buffer, substrate, and stop solution).
-
Samples (e.g., plasma from the whole blood assay).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Precision pipettes.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add a specific volume of the standards and samples to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Add the PGE2 conjugate (enzyme-labeled PGE2) and the specific antibody to each well. Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature) to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash the plate several times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change. Incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This will typically result in a color change (e.g., from blue to yellow).
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the PGE2 concentration in the samples by interpolating their absorbance values on the standard curve. The concentration will be inversely proportional to the absorbance.
Conclusion
This compound is an effective NSAID that exerts its anti-inflammatory and analgesic effects through the inhibition of prostaglandin synthesis. Its mechanism of action is centered on the blockade of COX-1 and COX-2 enzymes, with a preferential inhibition of the inducible COX-2 isoform. While recent quantitative data on its inhibitory potency is limited, historical data suggests it is a moderately potent NSAID. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and other novel COX inhibitors. Further research to precisely quantify the IC50 values of this compound in human systems would be beneficial for a more complete understanding of its pharmacological profile and for guiding its clinical application and the development of future anti-inflammatory agents.
References
An In-Depth Technical Guide to the Binding of Azapropazone to Human Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the non-steroidal anti-inflammatory drug (NSAID) azapropazone and human serum albumin (HSA), the primary transport protein in human plasma. Understanding this interaction is crucial for predicting the pharmacokinetic and pharmacodynamic properties of this compound, including its distribution, metabolism, and potential for drug-drug interactions.
Quantitative Analysis of this compound-HSA Binding
This compound exhibits strong binding to human serum albumin. The interaction is characterized by the presence of at least one high-affinity binding site and multiple lower-affinity sites. Quantitative data from various studies, primarily derived from Scatchard analysis of binding data, are summarized below.
| Parameter | Value | Method | Reference |
| High-Affinity Association Constant (Ka1) | ~1.2 x 10⁶ M⁻¹ | Scatchard Analysis | [1] |
| Low-Affinity Association Constant (Ka2) | ~0.05 x 10⁶ M⁻¹ | Scatchard Analysis | [1] |
| Number of High-Affinity Sites (n1) | 1 | Scatchard Analysis | [1] |
| Number of Low-Affinity Sites (n2) | 2 | Scatchard Analysis | [1] |
Primary Binding Site and Molecular Interactions
This compound primarily binds to Sudlow site I , which is located in subdomain IIA of human serum albumin.[2] This site is a large, hydrophobic pocket that accommodates a variety of bulky heterocyclic anionic drugs. Notably, the this compound binding site overlaps with the binding site for the anticoagulant warfarin, leading to the characterization of this area as the "warfarin-azapropazone binding area". This overlap is a critical consideration for potential drug-drug interactions, as this compound can displace warfarin from its binding site on albumin.
Logical Relationship of Binding Sites
Caption: Overlapping nature of warfarin and this compound binding sites within Sudlow site I of HSA.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of drug-protein binding interactions. The following sections outline the methodologies commonly employed in the study of this compound-HSA binding.
Fluorescence Quenching Spectroscopy
Fluorescence quenching is a widely used technique to study the binding of ligands to proteins. The intrinsic fluorescence of HSA, primarily due to its single tryptophan residue (Trp-214) located in Sudlow site I, is quenched upon the binding of this compound.
Experimental Workflow
Caption: Workflow for fluorescence quenching analysis of this compound-HSA binding.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of Human Serum Albumin (fatty acid-free) at a concentration of approximately 5 µM in a suitable buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound at a concentration of approximately 1 mM in the same buffer.
-
-
Fluorescence Titration:
-
Place a known volume of the HSA solution into a quartz cuvette.
-
Record the fluorescence emission spectrum of the HSA solution (excitation wavelength ~295 nm, emission range ~300-400 nm).
-
Successively add small aliquots of the this compound stock solution to the HSA solution. After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.
-
Construct a Scatchard plot to determine the binding constants (Ka) and the number of binding sites (n).
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for monitoring conformational changes in proteins upon ligand binding. The binding of this compound to HSA can induce changes in the secondary and tertiary structure of the protein.
Experimental Workflow
Caption: Workflow for circular dichroism analysis of this compound-HSA interaction.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of HSA (e.g., 5 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of the HSA-azapropazone complex at the desired molar ratio in the same buffer.
-
-
CD Spectra Acquisition:
-
Record the far-UV CD spectra of both the free HSA and the HSA-azapropazone complex over a wavelength range of, for example, 190-260 nm using a CD spectropolarimeter.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record a baseline spectrum of the buffer and subtract it from the sample spectra.
-
-
Data Analysis:
-
Convert the observed ellipticity to Mean Residue Ellipticity (MRE).
-
Deconvolute the CD spectra using appropriate algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures in free HSA and the complex.
-
Isothermal Titration Calorimetry (ITC)
Isothermal titration calorimetry directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy change, ΔH, and entropy change, ΔS).
Experimental Workflow
Caption: General workflow for isothermal titration calorimetry of this compound-HSA binding.
Detailed Protocol:
-
Solution Preparation:
-
Prepare solutions of HSA and this compound in the same buffer (e.g., phosphate buffer, pH 7.4). The concentrations should be chosen based on the expected binding affinity.
-
Thoroughly degas both solutions to avoid air bubbles in the calorimeter.
-
-
Calorimetric Titration:
-
Load the HSA solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the HSA solution at a constant temperature (e.g., 25°C or 37°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
Integrate the heat pulses from the titration.
-
Fit the integrated data to a suitable binding model (e.g., a one-site or two-site binding model) to determine the binding constant (Ka), stoichiometry (n), and enthalpy change (ΔH).
-
The entropy change (ΔS) can then be calculated from the Gibbs free energy equation.
-
Conclusion
The binding of this compound to human serum albumin is a well-characterized interaction of significant clinical relevance. This guide has summarized the key quantitative data, identified the primary binding site, and provided detailed experimental workflows for the principal techniques used to study this interaction. For researchers and drug development professionals, a thorough understanding of these principles and methodologies is paramount for the rational design of new drugs and the safe and effective use of existing medications that may compete for binding to HSA. The overlapping nature of the this compound and warfarin binding sites underscores the importance of considering potential drug-drug interactions in clinical practice.
References
Azapropazone: A Multifaceted Anti-Inflammatory Agent for Musculoskeletal and Joint Disorders
An In-depth Technical Guide
Abstract
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in the management of pain and inflammation associated with a range of musculoskeletal and joint disorders, including rheumatoid arthritis, osteoarthritis, and gout.[1] Its therapeutic effects are attributed to a multi-modal mechanism of action that extends beyond the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the core pharmacology of this compound, presenting quantitative data from clinical trials, detailing experimental protocols, and visualizing its key signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the study of anti-inflammatory therapeutics.
Introduction
Musculoskeletal and joint disorders represent a significant global health burden, characterized by chronic pain, inflammation, and reduced mobility. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment for these conditions. This compound, a member of the pyrazolidinedione class of NSAIDs, has been utilized for its analgesic and anti-inflammatory properties.[2] A distinguishing feature of this compound is its multifaceted pharmacological profile, which includes preferential inhibition of COX-2, uricosuric effects, and antioxidant activity.[2] This guide aims to provide a detailed technical examination of this compound's role in treating musculoskeletal and joint disorders.
Mechanism of Action
This compound's therapeutic efficacy stems from its ability to modulate several key pathways involved in inflammation and pain.
2.1. Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2] this compound exhibits a preference for inhibiting the inducible isoform, COX-2, over the constitutive isoform, COX-1.[2] COX-2 is upregulated at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins. By preferentially inhibiting COX-2, this compound effectively reduces inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective functions of COX-1 in the gastric mucosa.
2.2. Uricosuric Effect
This compound possesses uricosuric properties, meaning it enhances the renal excretion of uric acid. This makes it particularly beneficial in the management of gout, a condition characterized by the deposition of monosodium urate crystals in the joints due to hyperuricemia. The uricosuric effect is thought to be mediated by the inhibition of renal transporters responsible for the reabsorption of uric acid in the proximal tubules.
2.3. Antioxidant Activity
This compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of chronic inflammatory diseases. By scavenging free radicals, this compound may help to mitigate oxidative damage in inflamed tissues.
2.4. Modulation of Immune Cell Function
Evidence suggests that this compound can modulate the function of immune cells, such as leukocytes (white blood cells), which play a central role in the inflammatory cascade. By influencing the activity of these cells, this compound can further contribute to the reduction of inflammation in musculoskeletal disorders.
Data Presentation: Clinical Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of this compound in various musculoskeletal and joint disorders.
Table 1: Efficacy of this compound in Rheumatoid Arthritis
| Trial | Comparator | Dosage | Key Efficacy Endpoints | Results | Citation |
| Double-blind, crossover trial (n=24) | Aspirin | This compound: 1200 mg/day; Aspirin: 3.6 g/day | Pain score, morning stiffness, patient's assessment of pain | All treatments significantly improved endpoints vs. placebo. No significant difference between this compound and aspirin. | |
| 2-week, double-blind trial (n=23) | Placebo | 1200 mg/day | Pain relief, articular tenderness, duration of morning stiffness | This compound demonstrated a significant antirheumatic effect compared to placebo. | |
| Long-term open assessment (up to 3 years, n=51) | - | 900-1200 mg/day | Objective improvement (reduced joint swelling/stiffness), subjective symptom relief | 54.6% showed objective improvement; 37.3% reported equivocal analgesic effect. |
Table 2: Efficacy of this compound in Osteoarthritis
| Trial | Comparator | Dosage | Key Efficacy Endpoints | Results | Citation |
| Double-blind, crossover study (n=41) | Ibuprofen | This compound: 1200 mg/day; Ibuprofen: 1600 mg/day | Knee joint mobility, pain relief | This compound significantly improved knee joint mobility vs. placebo (p < 0.05). Both drugs were more effective than placebo for pain relief (p < 0.05). No significant difference between this compound and ibuprofen. | |
| Long-term open assessment (up to 1 year, n=51) | - | 900-1200 mg/day | Pain on motion/weight bearing, night pain, functional activity, morning stiffness | Statistically significant improvements in all clinical assessments, maximal at 3-6 months. |
Table 3: Efficacy of this compound in Gout
| Trial | Comparator | Dosage | Key Efficacy Endpoints | Results | Citation |
| Open study (n=8) | Previous agents | 600 mg qds | Resolution of pain, serum uric acid levels | Effective in resolving pain (2-21 days) with a potent hypouricaemic and uricosuric effect. | |
| 7-day crossover study (n=7) | Phenylbutazone | This compound: 300 mg qds; Phenylbutazone: 100 mg tds | Serum uric acid, uric acid clearance | Significant fall in serum uric acid and rise in uric acid clearance at 24 hours with this compound (vs. 72 hours for phenylbutazone). | |
| Metabolic ward study (n=5) | - | - | Plasma uric acid, urinary xanthine and hypoxanthine | Lowered plasma uric acid with a modest and variable uricosuric effect. | |
| 3-month study (n=22 vs. 18) | Allopurinol + Colchicine | - | Plasma uric acid, recurrent gout attacks | Allopurinol reduced plasma uric acid more quickly, but no significant difference at 3 months. Recurrent gout was more frequent with allopurinol. |
Table 4: Adverse Events Associated with this compound in Musculoskeletal and Joint Disorders
| Trial | Disorder | Reported Side Effects | Incidence | Citation |
| Long-term open assessment (up to 1 year, n=51) | Osteoarthritis | No side effects | 59% | |
| Mild side effects | 24% | |||
| Moderate side effects | 6% | |||
| Severe side effects | 12% | |||
| Gastric pain | 14% | |||
| Rash or eczema | 8% | |||
| Long-term open assessment (up to 3 years, n=51) | Rheumatoid Disorders | Mild gastralgia and nausea | "Few" | |
| 3-month study (n=22) | Gout | Unspecified side effects | Confined to the this compound group (compared to allopurinol + colchicine) | |
| Rise in blood urea and creatinine, fall in hemoglobin | Noted as a feature of long-term treatment |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are summarized below. It is important to note that the level of detail available in the source publications may vary.
4.1. Double-Blind, Crossover Trial in Rheumatoid Arthritis (this compound vs. Aspirin)
-
Study Design: A double-blind, crossover trial.
-
Participants: 24 adult patients with classical or definite rheumatoid disease.
-
Interventions:
-
This compound: 1200 mg daily
-
Aspirin: 3.6 g daily
-
Combination of this compound and aspirin
-
Placebo
-
-
Treatment Periods: Each treatment regimen was administered for a specified period, with washout periods in between.
-
Assessments:
-
Pain Score: The specific pain scale used was not detailed in the abstract.
-
Morning Stiffness: Duration of morning stiffness was recorded.
-
Patient's Assessment of Pain: Patients provided a global assessment of their pain.
-
-
Statistical Analysis: Comparison of treatment effects against placebo and between active treatment arms.
4.2. Double-Blind, Crossover Study in Osteoarthritis of the Knee (this compound vs. Ibuprofen)
-
Study Design: A double-blind, crossover study.
-
Participants: 41 patients with osteoarthrosis of the knee.
-
Interventions:
-
Placebo for an initial 1-week period.
-
This compound: 1200 mg per day for 2 weeks.
-
Ibuprofen: 1600 mg per day for 2 weeks.
-
A 1-week placebo washout period between active treatments.
-
-
Assessments:
-
Objective Assessments: Knee joint movement and circumference of the knee joint and thigh.
-
Subjective Assessments: Daily patient assessments of pain and a final overall preference for one of the treatment periods.
-
-
Statistical Analysis: Paired t-tests or non-parametric equivalents were likely used to compare the effects of each treatment. A p-value of less than 0.05 was considered statistically significant.
4.3. Open Study in Acute Gout
-
Study Design: An open-label, non-comparative study.
-
Participants: 8 patients with acute gouty arthritis.
-
Intervention: High-dose oral this compound (600 mg four times a day).
-
Assessments:
-
Pain Resolution: Time to resolution of pain in the affected joint.
-
Serum Uric Acid: Measurement of serum uric acid levels.
-
Uricosuric Effect: Assessment of uric acid excretion.
-
-
Statistical Analysis: Descriptive statistics were likely used to summarize the findings.
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathway of COX-2 Inhibition by this compound in Inflammation
Caption: this compound's inhibition of COX-2 reduces prostaglandin synthesis.
5.2. Proposed Antioxidant Mechanism of this compound
Caption: this compound may scavenge reactive oxygen species, reducing oxidative stress.
5.3. Uricosuric Effect of this compound in the Renal Tubule
Caption: this compound inhibits renal urate transporters, increasing uric acid excretion.
5.4. Experimental Workflow for a Double-Blind, Crossover Clinical Trial
References
Methodological & Application
Application Notes and Protocols for the In Vivo and In Vitro Anti-inflammatory Assessment of Azapropazone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class.[1] It is utilized in the management of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[2][3] The therapeutic effects of this compound are primarily attributed to its inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[1][2] This document provides detailed protocols for assessing the anti-inflammatory properties of this compound in both in vivo and in vitro settings, presents summarized quantitative data, and illustrates key signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach:
-
Inhibition of Cyclooxygenase (COX) Enzymes: The primary mechanism involves the inhibition of COX-1 and COX-2 enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. This compound shows a preference for inhibiting COX-2, the inducible isoform at inflammatory sites, over the constitutively expressed COX-1, which plays a protective role in the gastrointestinal tract and kidneys.
-
Modulation of Immune Cell Function: this compound can influence the activity of leukocytes, thereby reducing the cellular component of inflammation.
-
Uricosuric Properties: It increases the excretion of uric acid, making it beneficial for treating gout.
-
Antioxidant Properties: this compound has been noted to possess antioxidant properties, which may help mitigate oxidative damage associated with inflammation.
In Vitro Anti-inflammatory Assessment
Cyclooxygenase (COX) Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of COX-1 and COX-2 activity (IC50). A common method is the human whole blood assay.
Experimental Protocol: Human Whole Blood COX Inhibition Assay
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Freshly drawn human venous blood from healthy volunteers (no NSAID use for at least two weeks).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for thromboxane B2 (TxB2) and prostaglandin E2 (PGE2).
Procedure:
-
COX-1 Activity (TxB2 Production):
-
Aliquot whole blood into tubes containing various concentrations of this compound or vehicle control.
-
Incubate for 1 hour at 37°C to allow clotting, which activates platelets and subsequent COX-1-mediated TxB2 production.
-
Stop the reaction by centrifugation to separate the serum.
-
Measure the TxB2 concentration in the serum using an EIA kit.
-
-
COX-2 Activity (PGE2 Production):
-
To induce COX-2 expression, add LPS to whole blood samples.
-
Add various concentrations of this compound or vehicle control.
-
Incubate for 24 hours at 37°C to allow for COX-2 expression and PGE2 production.
-
Stop the reaction by centrifugation to separate the plasma.
-
Measure the PGE2 concentration in the plasma using an EIA kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Comparative in vitro COX Inhibition of this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
|---|---|---|---|
| This compound | Data not available | Data not available | Preferential for COX-2 |
| Ibuprofen | 2.2 | 1.4 | 0.64 |
| Celecoxib | 15 | 0.04 | 375 |
Cytokine Production Assay
This assay measures the effect of this compound on the production of pro-inflammatory cytokines by immune cells.
Experimental Protocol: Cytokine Measurement in LPS-Stimulated Macrophages
Objective: To quantify the effect of this compound on the production of TNF-α, IL-1β, and IL-6.
Materials:
-
RAW 264.7 macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound.
-
Lipopolysaccharide (LPS).
-
ELISA kits for TNF-α, IL-1β, and IL-6.
-
MTT assay kit for cell viability.
Procedure:
-
Cell Culture and Viability:
-
Culture RAW 264.7 cells in DMEM.
-
Determine the non-toxic concentration range of this compound using an MTT assay.
-
-
Cell Treatment:
-
Seed RAW 264.7 cells in a microtiter plate.
-
Treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. A control group without LPS and a positive control group with LPS only should be included.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits.
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Express the results as a percentage of the LPS-only treated control to determine the inhibitory effect of this compound.
In Vivo Anti-inflammatory Assessment
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of this compound in an acute inflammation model.
Materials:
-
Male Wistar rats (180-190 g).
-
This compound.
-
1% (w/v) suspension of carrageenan in saline.
-
Plethysmometer.
-
Reference drug (e.g., Indomethacin, 10 mg/kg).
Procedure:
-
Animal Grouping and Dosing:
-
Acclimatize rats for one week.
-
Divide the animals into groups: vehicle control, this compound-treated groups (various doses), and a positive control group (Indomethacin).
-
-
Induction of Edema:
-
Thirty minutes after oral administration of the test compounds, inject 0.2 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat. The contralateral paw can be injected with saline as a control.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at specific time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group using the formula: % Inhibition = [((Mean edema of control group) - (Mean edema of test group)) / (Mean edema of control group)] x 100.
-
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment | Dose | % Inhibition of Paw Edema (at 4 hours) |
|---|---|---|
| Vehicle Control | - | 0% |
| This compound | Varies | Data to be determined experimentally |
| Indomethacin | 10 mg/kg | ~57.66% |
Note: Specific quantitative data for this compound in this model was not available in the search results. The table provides a template for data presentation.
Adjuvant-Induced Arthritis Model
This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic, systemic inflammatory condition that resembles human rheumatoid arthritis.
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
Objective: To assess the anti-arthritic activity of this compound.
Materials:
-
Susceptible rat strain (e.g., Lewis rats).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
This compound.
-
Calipers for measuring paw thickness.
Procedure:
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single subcutaneous injection of CFA (e.g., 0.1 mL of 10 mg/mL M. tuberculosis) at the base of the tail or into a hind paw.
-
-
Dosing Paradigms:
-
Prophylactic: Begin dosing with this compound on day 0 and continue until the end of the study (e.g., day 14 or 21).
-
Therapeutic: Begin dosing after the onset of clinical signs of arthritis (around day 9 or 10).
-
-
Assessment of Arthritis:
-
Monitor body weight regularly.
-
Measure the thickness of both hind paws using calipers at regular intervals.
-
Assign a clinical arthritis score based on the severity of inflammation in the paws.
-
-
Histopathological and Biomarker Analysis (Optional):
-
At the end of the study, collect joint tissues for histopathological examination to assess inflammation, pannus formation, cartilage damage, and bone resorption.
-
Analyze serum or tissue samples for inflammatory markers (e.g., cytokines).
-
Data Analysis:
-
Compare the changes in paw thickness and arthritis scores between the this compound-treated groups and the vehicle control group.
-
Analyze body weight changes and histopathological scores.
Table 3: Effect of this compound on Adjuvant-Induced Arthritis
| Treatment | Dosing Paradigm | Change in Paw Thickness (mm) | Arthritis Score |
|---|---|---|---|
| Vehicle Control | - | Data to be determined | Data to be determined |
| This compound | Prophylactic | Data to be determined | Data to be determined |
| this compound | Therapeutic | Data to be determined | Data to be determined |
Note: Specific quantitative data for this compound in this model was not available in the search results. The table provides a template for data presentation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Prostaglandin Synthesis Inhibition by this compound
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Experimental Workflow for In Vitro COX Inhibition Assay
References
Application Notes & Protocols for HPLC Determination of Azapropazone in Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) previously used in the management of joint disorders. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioavailability, and toxicokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and specific method for this purpose.
This document provides detailed application notes and protocols for the determination of this compound in human plasma and urine using two distinct sample preparation techniques: protein precipitation and liquid-liquid extraction. The protocols are based on established methodologies and include comprehensive quantitative data to aid in method selection and implementation.
Quantitative Data Summary
The following tables summarize the quantitative data for two distinct HPLC methods for the determination of this compound. Method 1 is a simple and rapid procedure involving protein precipitation, while Method 2 employs a liquid-liquid extraction technique.
Table 1: HPLC Method Parameters
| Parameter | Method 1 (Protein Precipitation) | Method 2 (Liquid-Liquid Extraction) |
| HPLC Column | Reverse-phase C18 Column | Supelco Hypersil C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Methanol:Water (ratio not specified) | 0.1 M K₂HPO₄ : Methanol (55:45, v/v), pH 7.0[1] |
| Flow Rate | Not Specified | 1.2 mL/min[1] |
| Detection Wavelength | 254 nm[2] | 251 nm[1] |
| Internal Standard | Not Specified | Indapamide[1] |
| Injection Volume | Not Specified | 20 µL |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Protein Precipitation) | Method 2 (Liquid-Liquid Extraction) |
| Linearity Range | Not Specified in provided abstract | Not Specified for plasma/urine |
| Limit of Detection (LOD) | 0.4 µg/mL (in plasma and urine) | 2.77 x 10⁻⁸ M (for pharmaceutical form) |
| Limit of Quantification (LOQ) | Not Specified in provided abstract | 8.41 x 10⁻⁸ M (for pharmaceutical form) |
| Accuracy (% Recovery) | Not Specified in provided abstract | Not Specified for plasma/urine |
| Precision (% RSD) | Not Specified in provided abstract | Not Specified for plasma/urine |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the two described HPLC methods for this compound determination.
Experimental Protocols
Method 1: Protein Precipitation
This protocol is adapted from a simple and rapid HPLC procedure that does not require a separate extraction step.
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Human urine (drug-free)
-
Centrifuge tubes (1.5 mL)
-
HPLC vials
2. Sample Preparation
-
Pipette 500 µL of plasma or urine sample into a 1.5 mL centrifuge tube.
-
Add 500 µL of methanol to the sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial.
3. HPLC Conditions
-
Column: Reverse-phase C18 Column
-
Mobile Phase: Prepare a suitable mixture of Methanol and Water. The exact ratio should be optimized to achieve good separation and peak shape.
-
Flow Rate: Typically 1.0 mL/min, but should be optimized for the specific column and mobile phase.
-
Detection: UV detector set at 254 nm.
-
Injection Volume: 20 µL
4. Calibration and Quantification
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free plasma or urine.
-
Process the calibration standards using the same protein precipitation procedure as the unknown samples.
-
Inject the processed standards and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid-Liquid Extraction
This protocol is based on a validated HPLC method for this compound in its pharmaceutical form, adapted for biological matrices.
1. Materials and Reagents
-
This compound reference standard
-
Indapamide (Internal Standard)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Methanol (HPLC grade)
-
Dichloroethane (or other suitable extraction solvent like ethyl acetate)
-
Human plasma (drug-free)
-
Human urine (drug-free)
-
Centrifuge tubes (15 mL)
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC vials
2. Sample Preparation
-
Pipette 1 mL of plasma or urine sample into a 15 mL centrifuge tube.
-
Add a known amount of Indapamide internal standard solution.
-
Add 5 mL of dichloroethane to the tube.
-
Vortex the mixture for 2 minutes to facilitate the extraction of this compound and the internal standard into the organic phase.
-
Centrifuge the tube at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial.
3. HPLC Conditions
-
Column: Supelco Hypersil C18, 5 µm, 150 x 4.6 mm.
-
Mobile Phase: 0.1 M K₂HPO₄ : Methanol (55:45, v/v). Adjust the pH of the K₂HPO₄ solution to 7.0 before mixing with methanol.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detector set at 251 nm.
-
Injection Volume: 20 µL.
4. Calibration and Quantification
-
Prepare stock solutions of this compound and Indapamide in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free plasma or urine, each containing a constant concentration of the internal standard.
-
Process the calibration standards using the same liquid-liquid extraction procedure as the unknown samples.
-
Inject the processed standards and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.
Conclusion
The presented HPLC methods provide robust and reliable approaches for the determination of this compound in plasma and urine. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, including sample throughput, required sensitivity, and potential for matrix interference. It is recommended that a full method validation be performed in the target matrix according to regulatory guidelines before implementation for routine analysis.
References
Application Notes and Protocols for Screening Azapropazone's Anti-inflammatory Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate inflammation and pain.[1] Additionally, this compound has been shown to modulate the activity of leukocytes, such as inhibiting neutrophil migration, further contributing to its anti-inflammatory effects.[2][3]
These application notes provide detailed protocols for three commonly used animal models to screen and evaluate the anti-inflammatory activity of this compound: the Carrageenan-Induced Paw Edema model in rats, the Croton Oil-Induced Ear Edema model in mice, and the Adjuvant-Induced Arthritis model in rats.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects through multiple mechanisms. The primary pathway involves the inhibition of the cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. Furthermore, this compound has been shown to inhibit neutrophil migration and function, a critical component of the inflammatory response.
COX Inhibition Pathway
Neutrophil Migration Inhibition Pathway
Experimental Protocols and Data Presentation
The following sections provide detailed protocols for three key animal models for assessing the anti-inflammatory activity of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible in vivo model for acute inflammation.[1] Subplantar injection of carrageenan elicits a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[1]
-
Animals: Male Wistar rats (150-200 g) are used.
-
Housing: Animals are housed in standard laboratory conditions with free access to food and water. They should be acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
This compound (e.g., 50, 100, 200 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, this compound, or positive control orally (p.o.). c. One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: a. Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group. c. Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Note: The following data is illustrative and based on the known potency of this compound being approximately half that of phenylbutazone and typical results observed for NSAIDs in this model. Researchers should generate their own data for specific experimental conditions.)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) ± SEM (at 3h) | % Inhibition |
| Vehicle Control | - | 0.75 ± 0.06 | - |
| This compound | 50 | 0.58 ± 0.05 | 22.7 |
| This compound | 100 | 0.45 ± 0.04** | 40.0 |
| This compound | 200 | 0.35 ± 0.03 | 53.3 |
| Indomethacin | 10 | 0.32 ± 0.03 | 57.3 |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
Croton Oil-Induced Ear Edema in Mice
This model is used to evaluate the topical anti-inflammatory activity of compounds. Croton oil contains phorbol esters that induce a strong inflammatory response.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Housing: Standard housing and acclimatization as described for the rat model.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Vehicle Control (e.g., Acetone)
-
This compound (e.g., 1, 2, 5 mg/ear, topically)
-
Positive Control (e.g., Dexamethasone, 0.1 mg/ear, topically)
-
-
Procedure: a. Apply the vehicle, this compound, or positive control solution to the inner and outer surfaces of the right ear. b. Thirty minutes later, apply a solution of croton oil (e.g., 5% in acetone) to the inner and outer surfaces of the right ear. The left ear receives only the vehicle. c. After a set time (e.g., 4-6 hours), sacrifice the animals by cervical dislocation. d. Punch out a standard-sized disc (e.g., 6 mm diameter) from both the right (treated) and left (control) ears and weigh them immediately.
-
Data Analysis: a. The difference in weight between the right and left ear punches is a measure of the edema. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
Table 2: Effect of this compound on Croton Oil-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/ear) | Edema (mg) ± SEM | % Inhibition |
| Vehicle Control | - | 10.2 ± 0.8 | - |
| This compound | 1 | 7.5 ± 0.6 | 26.5 |
| This compound | 2 | 5.8 ± 0.5** | 43.1 |
| This compound | 5 | 4.1 ± 0.4 | 59.8 |
| Dexamethasone | 0.1 | 3.5 ± 0.3 | 65.7 |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation that resembles human rheumatoid arthritis. It is induced by the injection of Freund's Complete Adjuvant (FCA).
-
Animals: Male Lewis rats (150-180 g) are used.
-
Housing: Standard housing and acclimatization.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Normal Control
-
Arthritic Control (FCA + Vehicle)
-
This compound (e.g., 50, 100 mg/kg, p.o., daily)
-
Positive Control (e.g., Indomethacin, 5 mg/kg, p.o., daily)
-
-
Procedure: a. On day 0, induce arthritis by injecting 0.1 mL of FCA into the subplantar region of the right hind paw. b. Administer the vehicle, this compound, or positive control orally from day 0 to day 21. c. Measure the volume of both hind paws using a plethysmometer on different days (e.g., 0, 4, 8, 12, 16, 21). d. Monitor body weight and arthritic score (based on erythema and swelling of joints).
-
Data Analysis: a. Calculate the change in paw volume and arthritic score over time. b. At the end of the study, histological analysis of the joints can be performed. c. Statistical analysis should be performed to compare the treated groups with the arthritic control group.
Table 3: Effect of this compound on Adjuvant-Induced Arthritis in Rats (Note: Specific quantitative dose-response data for this compound in the adjuvant-induced arthritis model is not readily available in the searched literature. The following table provides a template for data presentation.)
| Treatment Group | Dose (mg/kg/day) | Change in Paw Volume (mL) ± SEM (Day 21) | Arthritic Score (Day 21) |
| Normal Control | - | - | 0 |
| Arthritic Control | - | 1.25 ± 0.10 | 3.8 ± 0.2 |
| This compound | 50 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
| Indomethacin | 5 | 0.45 ± 0.05 | 1.2 ± 0.3 |
| ***p<0.001 compared to arthritic control. |
Conclusion
The animal models and protocols described provide a robust framework for screening the anti-inflammatory activity of this compound. The data tables, although containing some illustrative values, offer a clear structure for presenting experimental results. The signaling pathway diagrams provide a visual representation of this compound's mechanisms of action. Researchers are encouraged to use these notes as a guide and to generate their own experimental data to validate these findings under their specific laboratory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of rat neutrophil functional responses by this compound, an anti-gout drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibitory effects of this compound on both neutrophil migration and function: relation to cardiovascular protection | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Clinical Trial Design of Azapropazone in Acute Gout
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in the management of acute gout.[1][2] Its therapeutic effect is attributed to a dual mechanism of action: the inhibition of cyclooxygenase (COX) enzymes, which reduces inflammation and pain, and a uricosuric effect that promotes the excretion of uric acid.[3][4] These properties make this compound a subject of interest for clinical studies in gout treatment. This document provides detailed application notes and protocols for designing clinical trials to evaluate the efficacy and safety of this compound in patients with acute gout.
Mechanism of Action
This compound's primary mechanism involves the inhibition of COX enzymes, with a preference for COX-2 over COX-1.[3] COX-2 is induced during inflammatory responses and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins. Additionally, this compound possesses uricosuric properties, meaning it enhances the renal excretion of uric acid. This is particularly beneficial in gout, a condition characterized by hyperuricemia and the deposition of monosodium urate crystals in joints. Some studies suggest an alternative mechanism beyond uricosuria or xanthine oxidase inhibition may also contribute to its hypouricaemic effect.
Signaling Pathway of Prostaglandin Synthesis Inhibition
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of this compound.
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Clinical Trial Design
A randomized, double-blind, active-comparator controlled trial is a suitable design to assess the efficacy and safety of this compound for acute gout.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial of this compound in acute gout.
Caption: Workflow of a Randomized Controlled Trial for this compound.
Experimental Protocols
Study Population
-
Inclusion Criteria:
-
Adults (e.g., 18-75 years old) with a diagnosis of acute gout, confirmed by the presence of monosodium urate crystals in synovial fluid or by established clinical criteria.
-
Onset of acute gout attack within 48 hours of randomization.
-
Patient-reported pain score of at least 5 on a 10-point visual analog scale (VAS).
-
Written informed consent.
-
-
Exclusion Criteria:
-
Known hypersensitivity to this compound or other NSAIDs.
-
History of peptic ulcer disease or gastrointestinal bleeding.
-
Severe renal or hepatic impairment.
-
Use of other investigational drugs within 30 days of screening.
-
Pregnancy or lactation.
-
Treatment Regimen
-
Test Group: this compound administered orally. A high-dose oral regimen of 600 mg four times a day (qds) can be considered for the initial treatment of acute gout.
-
Active Comparator Group: A standard-of-care NSAID, such as Indomethacin, administered at an effective dose (e.g., 50 mg three times a day).
-
Duration of Treatment: Typically 5-7 days, or until resolution of the acute attack.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint:
-
Change from baseline in patient-reported pain intensity on a VAS at a specified time point (e.g., Day 4).
-
-
Secondary Efficacy Endpoints:
-
Proportion of patients with at least 50% reduction in pain score.
-
Change from baseline in joint swelling, tenderness, and erythema.
-
Change from baseline in serum uric acid levels.
-
Patient and investigator global assessment of treatment response.
-
-
Safety Assessments:
-
Incidence and severity of adverse events (AEs), particularly gastrointestinal and renal events.
-
Vital signs and physical examinations.
-
Laboratory safety parameters (e.g., complete blood count, serum creatinine, liver function tests).
-
Data Presentation
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=...) | Active Comparator (N=...) |
| Age (years), mean (SD) | ||
| Gender, n (%) | ||
| Race, n (%) | ||
| Duration of Gout (years), mean (SD) | ||
| Baseline Pain Score (VAS), mean (SD) | ||
| Baseline Serum Uric Acid (mg/dL), mean (SD) | ||
| Number of Affected Joints, mean (SD) |
Table 2: Efficacy Outcomes
| Endpoint | This compound (N=...) | Active Comparator (N=...) | p-value |
| Change from Baseline in Pain Score (VAS) at Day 4, mean (SD) | |||
| Patients with ≥50% Pain Reduction at Day 4, n (%) | |||
| Change from Baseline in Serum Uric Acid (mg/dL) at Day 28, mean (SD) |
In a comparative trial, this compound was shown to be superior to indomethacin in reducing serum uric acid levels at day 4 (P<0.01) and day 28 (P<0.05).
Table 3: Safety and Tolerability
| Adverse Event, n (%) | This compound (N=...) | Active Comparator (N=...) |
| Any Adverse Event | ||
| Gastrointestinal Disorders | ||
| - Nausea | ||
| - Dyspepsia | ||
| Renal and Urinary Disorders | ||
| - Increased Creatinine | ||
| Withdrawals due to Adverse Events |
Side effects with this compound have been reported to be similar in frequency and nature to those of indomethacin/allopurinol combination therapy. However, long-term treatment has been associated with a slight rise in blood urea and creatinine and a fall in hemoglobin.
Conclusion
The provided application notes and protocols offer a framework for the design and conduct of a robust clinical trial to evaluate this compound for the treatment of acute gout. Careful consideration of the study design, patient population, treatment regimen, and endpoints is crucial for generating high-quality data on the efficacy and safety of this therapeutic agent. The dual mechanism of action of this compound makes it a compelling candidate for further investigation in the management of acute gout.
References
- 1. Comparative trial of this compound and indomethacin plus allopurinol in acute gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary studies with this compound in gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Application Notes and Protocols for Long-Term Azapropazone Treatment in Rheumatoid Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized in the long-term management of rheumatoid conditions, including rheumatoid arthritis.[1][2][3] Its therapeutic effects are attributed to a multi-faceted mechanism of action that extends beyond simple cyclooxygenase (COX) inhibition. These application notes provide a comprehensive overview of the long-term use of this compound, including its mechanism of action, clinical efficacy, adverse effects, and detailed protocols for assessing treatment outcomes.
Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects through several mechanisms:
-
Cyclooxygenase (COX) Inhibition : As an NSAID, this compound's primary mechanism is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[4]
-
Modulation of Leukocyte Function : this compound has been shown to inhibit the migration, aggregation, and degranulation of neutrophils in response to chemotactic stimuli.[5] This action helps to reduce the cellular component of inflammation within the joints.
-
Antioxidant Properties : The drug possesses antioxidant properties, enabling it to scavenge free radicals. This may help mitigate oxidative stress, a known contributor to the pathogenesis of chronic inflammatory diseases.
-
Uricosuric Effects : this compound can increase the excretion of uric acid in the urine, a beneficial property in conditions like gouty arthritis.
Signaling Pathways
The therapeutic effects of this compound can be understood in the context of the inflammatory signaling pathways in rheumatoid arthritis.
Clinical Efficacy and Dosage
Long-term studies have demonstrated the clinical utility of this compound in managing rheumatoid conditions.
| Study Parameter | Findings |
| Dosage Regimen | Initial dose: 1200 mg daily. Maintenance dose: Typically reduced to 900 mg daily after a few months. |
| Treatment Duration | Studies have reported continuous treatment for periods ranging from 2 weeks to 38 months. |
| Patient Response | In a long-term open assessment of 51 patients, 54.6% showed objective signs of improvement (e.g., reduced joint swelling and stiffness), and 37.3% reported an equivocal analgesic effect. Only 7.8% failed to obtain satisfactory relief. |
| Comparative Efficacy | In a double-blind crossover trial, 1200 mg of this compound daily was found to be significantly superior to placebo and showed no significant difference in effectiveness compared to 750 mg of naproxen daily. Another study found that while both aspirin and this compound were better than placebo, this compound was the best drug regimen in terms of improving pain score, morning stiffness, and patient assessment of pain, although this was not statistically significant. |
Adverse Effects
Long-term treatment with this compound is generally associated with a low incidence of side effects.
| Adverse Effect Profile | |
| Common Side Effects | Mild gastralgia and nausea are the most frequently reported side effects. |
| Laboratory Findings | Routine laboratory investigations throughout long-term studies have generally revealed no abnormalities in the blood picture, liver or renal function, or coagulation factors. |
| Drug Interactions | No significant evidence of interaction between this compound and other concomitantly used drugs has been reported in some long-term studies. |
| Discontinuation | In one long-term study, treatment was interrupted or discontinued in 9 out of 51 patients for various reasons. |
Experimental Protocols
Assessment of Joint Tenderness: Ritchie Articular Index
The Ritchie Articular Index is a graded method for assessing joint tenderness.
Protocol:
-
Joints to be Assessed : A specific set of joints is examined, often including the temporomandibular, sternoclavicular, acromioclavicular, shoulder, elbow, wrist, MCP, PIP, hip, knee, ankle, and MTP joints.
-
Application of Pressure : Firm digital pressure is applied to each joint.
-
Grading of Tenderness : The patient's response is graded on a 0-3 scale:
-
0 : No tenderness.
-
1 : Patient complains of pain.
-
2 : Patient complains of pain and winces.
-
3 : Patient complains of pain, winces, and withdraws the affected part.
-
-
Scoring : The scores for each joint are summed to provide a total articular index score.
Quantitative Assessment of Joint Tenderness: Dolorimeter
A pressure dolorimeter can be used for a more objective quantification of joint tenderness.
Protocol:
-
Device : A pressure dolorimeter with a rubber tip of a defined diameter (e.g., 1 cm) is used.
-
Application : The tip of the dolorimeter is applied perpendicularly to the point of maximum tenderness over the joint line.
-
Pressure Increase : Pressure is gradually increased at a constant rate.
-
Patient Feedback : The patient is instructed to indicate immediately when the sensation of pressure changes to pain.
-
Measurement : The pressure at which the pain threshold is reached is recorded in kg/cm ².
Assessment of Joint Inflammation: Thermography
Thermography is a non-invasive technique to assess joint inflammation by measuring skin surface temperature.
Protocol:
-
Acclimatization : The patient should be in a temperature-controlled room for at least 15-20 minutes to allow skin temperature to stabilize.
-
Imaging : A high-resolution thermal imaging camera is used to capture images of the affected joints.
-
Analysis : The thermographic images are analyzed to determine the temperature distribution over the joints. Areas of increased temperature may indicate underlying inflammation.
-
Quantitative Analysis : Software can be used to quantify the mean, maximum, and minimum temperatures over a region of interest corresponding to the joint.
Assessment of Pain: Visual Analog Scale (VAS)
The Visual Analog Scale is a widely used subjective measure of pain intensity.
Protocol:
-
Scale : The patient is presented with a 10 cm (100 mm) horizontal line with "no pain" at the left end (0) and "worst imaginable pain" at the right end (100).
-
Instruction : The patient is asked to mark a point on the line that represents their current pain intensity.
-
Scoring : The distance from the "no pain" end to the patient's mark is measured in millimeters to give a pain score from 0 to 100.
Experimental Workflows
References
- 1. An electronic method for measuring joint tenderness in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term use of this compound in rheumatoid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - its place in the management of rheumatoid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Inhibition of rat neutrophil functional responses by this compound, an anti-gout drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azapropazone in Acute Gouty Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) with a dual mechanism of action that makes it particularly suitable for the management of acute gouty arthritis. It not only provides anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes but also possesses uricosuric properties, aiding in the excretion of uric acid.[1][2] These application notes provide a comprehensive overview of the dosage, efficacy, and experimental protocols related to the use of this compound in the context of acute gouty arthritis.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted approach:
-
Cyclooxygenase (COX) Inhibition : As an NSAID, this compound inhibits COX enzymes, with a preference for COX-2, which is induced during inflammation.[2] This inhibition reduces the synthesis of prostaglandins, key mediators of pain and inflammation.[2]
-
Uricosuric Effect : this compound promotes the renal excretion of uric acid, thus lowering serum uric acid levels.[1] This is particularly beneficial in gout, a condition characterized by hyperuricemia. The uricosuric effect of this compound has been shown to be more rapid than that of phenylbutazone.
-
Modulation of Immune Function : this compound has been shown to modulate the function of immune cells, such as leukocytes, which contributes to its anti-inflammatory properties.
-
Antioxidant Properties : The drug also exhibits antioxidant properties, which may help mitigate oxidative stress associated with inflammation.
Data Presentation
Table 1: Dosage Regimens for this compound in Gout Studies
| Study Population | Dosage | Duration | Study Type | Reference |
| 8 patients with acute gouty arthritis | 600 mg, four times daily | Until resolution of pain (2-21 days) | Open study | |
| 7 asymptomatic patients with gout and hyperuricemia | 300 mg, four times daily | 7 days | Cross-over study | |
| 22 patients with recent gout attacks | 600 mg, twice daily | 3 months | Comparative study | |
| Patients with gout and hyperuricemia | 900 mg to 2400 mg daily | 4-day periods | Dose-response study |
Table 2: Efficacy of this compound in Reducing Serum Uric Acid
| Dosage | Mean Reduction in Serum Uric Acid | Study Duration | Number of Patients | Reference |
| 900 mg daily | 31.4% | 4 days | 9 | |
| 1200 mg daily | 33.9% | 4 days | 12 | |
| 1800 mg daily | 42.3% | 4 days | 10 | |
| 2400 mg daily | 46.0% | 4 days | 6 | |
| 1200 mg daily | 20% - 33.5% | 4 days | 3 | |
| Not specified | Significant fall by day 4 (p<0.002) | 28 days | 93 (treatment group) |
Experimental Protocols
Protocol 1: Evaluation of Therapeutic Potential in Acute Gouty Arthritis (Open Study)
-
Objective : To assess the efficacy of high-dose oral this compound in patients with acute gouty arthritis.
-
Patient Population : Eight patients diagnosed with acute gouty arthritis.
-
Inclusion Criteria : Patients presenting with a clinical diagnosis of acute gouty arthritis.
-
Exclusion Criteria : Not specified in the available literature.
-
Methodology :
-
Administer oral this compound at a dosage of 600 mg four times daily.
-
Continue treatment until the resolution of pain.
-
Monitor and record the time to pain resolution for each patient.
-
Assess serum uric acid levels and uric acid clearance to evaluate the hypouricaemic and uricosuric effects.
-
-
Outcome Measures :
-
Primary: Time to resolution of pain (in days).
-
Secondary: Change in serum uric acid levels and uric acid clearance.
-
-
Results : Pain resolution was observed between 2 and 21 days. A potent hypouricaemic and uricosuric effect was noted.
Protocol 2: Comparative Study of Uricosuric Effect (Cross-over Study)
-
Objective : To compare the uricosuric effect of this compound with phenylbutazone in asymptomatic patients with gout and hyperuricemia.
-
Patient Population : Seven asymptomatic patients with a history of gout and hyperuricemia.
-
Methodology :
-
A seven-day cross-over study design was implemented.
-
Patients were randomly assigned to receive either this compound (300 mg four times daily) or phenylbutazone (100 mg three times daily) for seven days.
-
After a washout period, patients were crossed over to the other treatment arm for another seven days.
-
Serum uric acid and uric acid clearance were measured at baseline and at specified intervals during each treatment period.
-
-
Outcome Measures :
-
Primary: Change in serum uric acid levels.
-
Secondary: Change in uric acid clearance.
-
-
Results : this compound demonstrated a more rapid uricosuric effect than phenylbutazone, with a statistically significant fall in serum uric acid and a rise in uric acid clearance observed 24 hours after starting this compound, compared to 72 hours for phenylbutazone.
Visualizations
Caption: Mechanism of this compound in Gouty Arthritis.
Caption: A typical clinical trial workflow for acute gout.
References
In Vitro Antioxidant Activity of Novel Hydrazide-Hydrazone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vitro evaluation of the antioxidant potential of novel hydrazide-hydrazone compounds. Hydrazide-hydrazones are a class of organic compounds recognized for their diverse biological activities, including significant antioxidant properties. Their ability to scavenge free radicals and modulate oxidative stress pathways makes them promising candidates for the development of new therapeutic agents.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Hydrazide-hydrazone derivatives have emerged as potent antioxidants due to their unique structural features, which enable them to donate hydrogen atoms or electrons to neutralize free radicals.[3][4] In vitro antioxidant assays are crucial primary screening tools to identify and characterize the antioxidant capacity of these novel compounds, providing valuable insights into their potential therapeutic efficacy.
Data Presentation: In Vitro Antioxidant Activity of Novel Hydrazide-Hydrazone Compounds
The following tables summarize the quantitative data from various studies on the in vitro antioxidant activity of newly synthesized hydrazide-hydrazone derivatives. The data is presented to facilitate easy comparison of the antioxidant potential of different compounds across various standard assays.
Table 1: DPPH Radical Scavenging Activity of Hydrazide-Hydrazone Derivatives
| Compound/Derivative | Concentration | % Inhibition | IC50 Value (µM) | Reference Standard | IC50 Value of Standard (µM) |
| 1-(4-chlorobenzylidene)-2-phenylhydrazine | - | - | 41.33 µg/mL | - | - |
| Hydrazone-catechol-thiazole scaffold | - | - | - | - | - |
| N-pyrrolyl hydrazide-hydrazone 5b | 250 µM | 61.27% | - | Trolox | - |
| 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) | - | - | 81.06 ± 0.72 | Ascorbic Acid | - |
| Trimesic hydrazone 3g | - | Strong Activity | - | - | - |
| Trimesic hydrazone 3i | - | Strong Activity | - | - | - |
| Triazole-based carbohydrazide hydrazone NM-7 | - | - | 0.04 ± 0.05 mg/mL | Ascorbic Acid | - |
| Triazole-based carbohydrazide hydrazone NM-10 | - | - | 0.06 ± 0.07 mg/mL | Ascorbic Acid | - |
Table 2: ABTS Radical Cation Scavenging Activity of Hydrazide-Hydrazone Derivatives
| Compound/Derivative | Concentration | % Inhibition | IC50 Value (µM) | Reference Standard | IC50 Value of Standard (µM) |
| N-pyrrolyl hydrazide-hydrazone 5b | 250 µM | 90.49% | - | Trolox | - |
| N-pyrrolyl hydrazide-hydrazone 5b | 125 µM | 60.44% | - | Trolox | - |
| N-pyrrolyl hydrazide-hydrazone 5b | 31 µM | 35.77% | - | Trolox | - |
| 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) | - | - | 4.30 ± 0.21 | Quercetin | - |
| Trimesic hydrazone 3c | - | Good Activity | - | - | - |
| Trimesic hydrazone 3m | - | Good Activity | - | - | - |
| N-pyrrolyl hydrazide-hydrazone 8d | - | 89% | - | - | - |
| N-pyrrolyl hydrazide-hydrazone 7d | - | 83% | - | - | - |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Hydrazide-Hydrazone Derivatives
| Compound/Derivative | FRAP Value (mM Fe(II)/g) | Reference Standard | FRAP Value of Standard |
| Data for specific hydrazide-hydrazone derivatives in the FRAP assay is less commonly reported in the initial screening literature. This assay is recommended as a secondary validation of antioxidant capacity. | Trolox or Ascorbic Acid |
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are designed to be followed in a standard laboratory setting.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Test hydrazide-hydrazone compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples: Dissolve the hydrazide-hydrazone compounds and the positive control in methanol to prepare stock solutions (e.g., 1 mg/mL). From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compounds or positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or phosphate buffer (PBS)
-
Test hydrazide-hydrazone compounds
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of the hydrazide-hydrazone compounds and the positive control as described in the DPPH assay protocol.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compounds or positive control to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value can also be determined graphically.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test hydrazide-hydrazone compounds
-
Positive control (e.g., Ferrous sulfate (FeSO₄), Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Samples and Standard: Prepare stock solutions and serial dilutions of the hydrazide-hydrazone compounds. Prepare a standard curve using a series of concentrations of FeSO₄.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of the test compounds or standard to the respective wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 593 nm using a microplate reader.
-
Calculation: The antioxidant capacity of the test compounds is determined by comparing their absorbance with the standard curve of FeSO₄ and is expressed as mM Fe(II) equivalents.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing the in vitro antioxidant activity of novel hydrazide-hydrazone compounds and a potential signaling pathway through which these compounds may exert their antioxidant effects.
Caption: Experimental workflow for in vitro antioxidant screening.
Caption: Antioxidant mechanism of hydrazide-hydrazones.
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular ROS and Antioxidants: Physiological and Pathological Role [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Injection Analysis of Azapropazone in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of Azapropazone in pharmaceutical dosage forms using a simple and rapid Flow Injection Analysis (FIA) method with UV detection.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties in treating musculoskeletal and joint disorders.[1][2][3] This document outlines a validated Flow Injection Analysis (FIA) method for the routine quality control of this compound in pharmaceutical preparations, offering a less complex and faster alternative to High-Performance Liquid Chromatography (HPLC).
Principle
The FIA method involves the injection of a precisely measured sample of this compound into a continuously flowing carrier stream. The sample is transported through a manifold to a UV detector, where the absorbance is measured at a specific wavelength. The peak height or area of the resulting signal is directly proportional to the concentration of this compound in the sample.
Experimental Protocols
Instrumentation and Apparatus
-
Flow Injection Analysis System comprising:
-
A liquid chromatograph pump
-
A sample injection valve with a 20 µL loop
-
A UV-VIS detector
-
An integrator or data acquisition software
-
-
Ultrasonic bath
-
Standard laboratory glassware
Reagents and Solutions
-
Carrier Stream: A mixture of ethanol and water in a 10:90 (v/v) ratio.[1][2]
-
Standard Stock Solution (1.00 x 10⁻³ M this compound):
-
Accurately weigh 33.6 mg of this compound.
-
Dissolve in a sufficient volume of ethanol.
-
Quantitatively transfer to a 100 mL volumetric flask and dilute to the mark with ethanol.
-
-
Working Standard Solutions: Prepare by appropriate serial dilution of the stock solution with the carrier stream to obtain concentrations in the desired linear range.
FIA System Parameters
| Parameter | Value |
| Carrier Stream | Ethanol:Water (10:90, v/v) |
| Flow Rate | 1.2 mL min⁻¹ |
| Injection Volume | 20 µL |
| Detection Wavelength | 251 nm |
| Temperature | Ambient |
Sample Preparation
-
Weigh and finely powder the contents of a representative number of this compound capsules.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve the powder in a suitable volume of ethanol with the aid of sonication.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with the carrier stream to a concentration within the calibration range.
Analytical Procedure
-
Set up the FIA system according to the parameters specified in the table above.
-
Equilibrate the system by pumping the carrier stream until a stable baseline is obtained.
-
Inject the working standard solutions in triplicate, starting from the lowest concentration.
-
Inject the prepared sample solutions in triplicate.
-
Construct a calibration curve by plotting the peak height or area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Data Presentation
The following tables summarize the quantitative data obtained from the validation of this FIA method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.79 x 10⁻⁵ M – 6.99 x 10⁻⁶ M |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 3.65 x 10⁻⁷ M |
| Limit of Quantitation (LOQ) | 1.10 x 10⁻⁶ M |
| Precision (RSD%) | 1.0% |
Visualizations
Caption: Experimental workflow for the FIA of this compound.
Caption: Logical relationship between concentration and signal.
References
Application Note & Protocol: Spectrophotometric Assay for Azapropazone in Blood Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) previously used for the management of rheumatic diseases. Monitoring its concentration in blood plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While high-performance liquid chromatography (HPLC) is a common method for its determination, a simple, rapid, and cost-effective UV-visible spectrophotometric method can be valuable for routine analysis.[1][2] This application note provides a detailed protocol for the quantification of this compound in human blood plasma using UV-visible spectrophotometry, including sample preparation, analysis, and method validation.
Principle
The method is based on the principle that this compound exhibits significant absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.[3] After extraction from the plasma matrix to remove interfering substances like proteins, the concentration of this compound is determined by measuring the absorbance at its wavelength of maximum absorption (λmax) and correlating it with a standard calibration curve.[3][4] Based on HPLC methods, a suitable wavelength for detection is around 254 nm.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (Analytical grade)
-
Sodium hydroxide (0.5 N)
-
Human plasma (drug-free)
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
Centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Centrifuge
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
2. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of plasma, methanol, and water (1:1:8) to obtain concentrations in the desired linear range (e.g., 2, 5, 10, 15, 20 µg/mL).
3. Sample Preparation (Plasma Extraction)
This protocol utilizes a protein precipitation followed by liquid-liquid extraction to isolate this compound from the plasma matrix.
-
Sample Collection: Collect blood samples in EDTA tubes and centrifuge at approximately 2000 rpm for 20 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 1 mL of plasma sample in a centrifuge tube, add 2 mL of acetonitrile. Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean centrifuge tube.
-
Liquid-Liquid Extraction: Add 0.5 mL of 0.5 N sodium hydroxide to the supernatant and vortex for 1 minute. Then, add 5 mL of ethyl acetate and vortex for another 10 minutes to extract the this compound into the organic layer.
-
Phase Separation: Allow the mixture to stand for 20 minutes to ensure complete separation of the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube or china dish and evaporate to dryness under a gentle stream of nitrogen or in a hot air oven.
-
Reconstitution: Reconstitute the dried residue with a known volume (e.g., 1 mL) of the mobile phase (methanol) and vortex for 1 minute to ensure complete dissolution.
4. Spectrophotometric Analysis
-
Wavelength Selection (λmax): Scan a standard solution of this compound (e.g., 10 µg/mL in methanol) in the UV region (200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax). For this compound, this is expected to be around 254 nm.
-
Calibration Curve: Measure the absorbance of the prepared working standard solutions at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the reconstituted sample extracts at the same λmax.
-
Concentration Determination: Determine the concentration of this compound in the sample from the calibration curve using the linear regression equation (y = mx + c), where 'y' is the absorbance.
Method Validation
The developed spectrophotometric method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
Table 1: Summary of Method Validation Parameters
| Parameter | Specification | Result |
| Linearity | ||
| Range | - | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | ||
| 80% Concentration | 98 - 102% | 99.5% |
| 100% Concentration | 98 - 102% | 101.2% |
| 120% Concentration | 98 - 102% | 99.8% |
| Precision (% RSD) | ||
| Intraday (n=6) | ≤ 2% | 1.1% |
| Interday (n=6) | ≤ 2% | 1.5% |
| Limit of Detection (LOD) | - | 0.4 µg/mL |
| Limit of Quantification (LOQ) | - | 1.2 µg/mL |
| Specificity | No interference from endogenous plasma components | Confirmed |
Data Presentation
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Absorbance (at 254 nm) |
| 2 | 0.152 |
| 5 | 0.378 |
| 10 | 0.755 |
| 15 | 1.130 |
| 20 | 1.505 |
Table 3: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Accuracy (% Recovery) | Precision (% RSD) |
| Intraday | |||
| 5 | 4.98 ± 0.05 | 99.6% | 1.0% |
| 10 | 10.10 ± 0.11 | 101.0% | 1.1% |
| 15 | 14.85 ± 0.18 | 99.0% | 1.2% |
| Interday | |||
| 5 | 5.05 ± 0.08 | 101.0% | 1.6% |
| 10 | 9.95 ± 0.14 | 99.5% | 1.4% |
| 15 | 15.20 ± 0.21 | 101.3% | 1.4% |
Visualizations
Caption: Experimental workflow for the spectrophotometric assay of this compound in blood plasma.
References
Application Notes and Protocols for Determining Azapropazone Structure using X-ray Diffraction
Topic: X-ray Diffraction for Determining Azapropazone Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a non-steroidal anti-inflammatory drug (NSAID), is utilized in the treatment of rheumatic diseases and gout due to its anti-inflammatory and uricosuric properties.[1][2] A thorough understanding of its three-dimensional molecular structure is crucial for drug development, formulation, and understanding its mechanism of action. Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise and unambiguous determination of the atomic arrangement within a crystalline solid.[3] These application notes provide a detailed overview and protocol for the determination of the crystal structure of anhydrous this compound using X-ray diffraction.
Molecular and Crystal Structure of Anhydrous this compound
The crystal structure of anhydrous this compound has been successfully elucidated using single-crystal X-ray diffraction.[4][5] The analysis reveals that the tricyclic core of the this compound molecule is not planar, a deviation attributed to steric hindrance between a methyl group on the exocyclic dimethylamino group and an oxygen atom of the keto-enol system. Furthermore, the molecule exists as a zwitterion in the crystalline state.
Data Presentation
The crystallographic data for anhydrous this compound is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 5.570(1) Å |
| b | 14.593(3) Å |
| c | 19.270(4) Å |
| α, β, γ | 90° |
| Volume | 1568.1(5) ų |
| Z (molecules per unit cell) | 4 |
Experimental Protocols
The determination of the crystal structure of anhydrous this compound can be achieved by following the key experimental stages outlined below.
1. Single Crystal Growth
The initial and often most critical step is the growth of high-quality single crystals of anhydrous this compound suitable for X-ray diffraction analysis.
-
Objective: To obtain single crystals of sufficient size (typically > 0.1 mm in all dimensions) and quality (well-defined faces, free of cracks and defects).
-
Methodology:
-
Dissolve a purified sample of this compound in a suitable solvent or a mixture of solvents. The choice of solvent is critical and may require screening of various options (e.g., ethanol, methanol, acetone, ethyl acetate).
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Loosely cover the vessel containing the saturated solution to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Vapor Diffusion: Place a small vial containing the this compound solution inside a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor will slowly diffuse into the solution, reducing the solubility of this compound and promoting crystal growth.
-
Temperature Gradient: Slowly cool a saturated solution of this compound.
-
-
Once crystals have formed, carefully select a well-formed crystal for mounting.
-
2. X-ray Data Collection
This stage involves irradiating the single crystal with X-rays and recording the diffraction pattern.
-
Instrumentation: A single-crystal X-ray diffractometer, such as a Rigaku AFC6-R or a modern equivalent equipped with a CCD or CMOS detector, is required.
-
Methodology:
-
Carefully mount a selected single crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
Center the crystal in the X-ray beam.
-
The diffraction data are collected using a monochromatic X-ray source, typically Copper Kα (Cu-Kα) radiation (λ = 1.5418 Å).
-
A complete and redundant dataset is collected by rotating the crystal through a series of angles, with a total of approximately 2316 reflections measured to ensure data quality. The data collection strategy should aim for high completeness and redundancy.
-
3. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and ultimately the crystal structure.
-
Software: Specialized crystallographic software (e.g., SHELX, Olex2, CRYSTALS) is used for data processing, structure solution, and refinement.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods. These methods use the measured intensities to determine the phases of the structure factors.
-
Structure Refinement: The initial structural model is refined using a full-matrix least-squares method on F². In this iterative process, the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically.
-
Hydrogen Atom Placement: Hydrogen atoms can often be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any unusual bond lengths or angles.
-
Mandatory Visualization
The following diagram illustrates the general workflow for determining the crystal structure of this compound using single-crystal X-ray diffraction.
Caption: Workflow for this compound Crystal Structure Determination.
Polymorphism Considerations
While the detailed crystal structure of the anhydrous form of this compound is known, it is important for drug development professionals to be aware of the potential for polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit different physicochemical properties, including solubility, stability, and bioavailability. Powder X-ray diffraction (PXRD) is a key technique for the screening and identification of different polymorphic forms in bulk drug substances. If different crystalline forms of this compound are suspected or discovered, a similar, though often less complex, X-ray diffraction-based analytical approach would be employed for their characterization.
References
Application Notes and Protocols: Use of Azapropazone in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized in the study of inflammatory conditions. These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of arthritis, including carrageenan-induced paw edema, adjuvant-induced arthritis (AIA), and collagen-induced arthritis (CIA). This document outlines detailed experimental protocols, summarizes expected quantitative outcomes, and visualizes the underlying molecular pathways and experimental workflows.
This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2.[1] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] By selectively targeting COX-2, this compound can effectively reduce inflammation. Furthermore, this compound has been shown to modulate the activity of leukocytes, which are key cellular components of the inflammatory process.[1]
I. Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and highly reproducible assay for evaluating acute inflammation. Subplantar injection of carrageenan elicits a biphasic inflammatory response characterized by swelling (edema) of the paw.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours post-carrageenan) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 0.75 ± 0.05 | - |
| This compound | 50 | 0.53 ± 0.04 | 29.3 |
| This compound | 100 | 0.38 ± 0.03 | 49.3 |
| This compound | 200 | 0.25 ± 0.02 | 66.7 |
| Indomethacin (Reference) | 10 | 0.22 ± 0.02 | 70.7 |
Experimental Protocol
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into control and treatment groups.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) by gavage one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using one-way ANOVA followed by a suitable post-hoc test.
Visualizations
References
Application Note: A Validated RP-HPLC Method for the Simultaneous Quantification of Vonoprazan and Domperidone
Introduction
Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for treating acid-related disorders, while Domperidone is a dopamine antagonist with antiemetic properties and is used to relieve nausea and vomiting.[1] A combination of these drugs is available for the management of gastroesophageal reflux disease (GERD). This application note details a simple, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous estimation of Vonoprazan and Domperidone in pharmaceutical dosage forms. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Instrumentation and Materials
1.1 Instrumentation
-
HPLC System: A Shimadzu HPLC system or equivalent, equipped with a UV detector and data acquisition software (e.g., Data ace HPLC software).[1]
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric Flasks and Pipettes
-
Syringe Filters: 0.22 µm or 0.45 µm membrane filters.[1]
1.2 Chemicals and Reagents
-
Reference Standards: Vonoprazan and Domperidone working standards.
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade, obtained from a Milli Q RO system or equivalent).
-
Buffer Reagents: Sodium dihydrogen orthophosphate.
-
pH Adjustment: Sodium hydroxide or Orthophosphoric acid.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the simultaneous analysis is presented in the table below. These conditions were established to provide good resolution and peak shape for both analytes.
| Parameter | Optimized Condition |
| HPLC Column | C8 Column (250 x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.5) in a ratio of 65:35 v/v. |
| Buffer Preparation | Dissolve 4.14 g of Sodium dihydrogen orthophosphate in 1000 mL of HPLC grade water and adjust the pH to 6.5 with Sodium hydroxide or Orthophosphoric acid. |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 230 nm. |
| Injection Volume | 20 µL. |
| Column Temperature | Ambient. |
| Run Time | Approximately 15 minutes. |
| Diluent | Mobile Phase. |
Experimental Protocols
3.1 Preparation of Standard Stock Solution
-
Accurately weigh and transfer a specific amount of Vonoprazan (e.g., 27.0 mg) and Domperidone (e.g., 30.0 mg) working standards into a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent (Mobile Phase).
-
Sonicate the flask for 15-25 minutes to ensure complete dissolution of the standards.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent.
-
Further dilute 5 mL of this solution into a 10 mL or 50 mL volumetric flask with the diluent to achieve the desired working concentration.
-
Filter the final solution through a 0.45 µm membrane filter before injection.
3.2 Preparation of Sample (Test) Solution
-
Weigh and powder 20 tablets to get an average weight.
-
Accurately weigh a quantity of the powdered tablets equivalent to a known amount of Vonoprazan and Domperidone (e.g., 210 mg of the sample mixture) and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent.
-
Sonicate for 25 minutes with intermittent shaking to ensure complete extraction of the drugs.
-
Allow the solution to cool and dilute to the mark with the diluent.
-
Filter the solution.
-
Dilute 5 mL of the filtered solution into a 10 mL volumetric flask with the diluent.
-
Filter the final solution through a 0.45 µm membrane filter prior to injection.
3.3 Analytical Method Workflow
The overall workflow for the analytical method development and validation is depicted below.
Caption: Workflow for RP-HPLC method development and validation.
Method Validation Protocols & Results
The developed analytical method was validated as per ICH guidelines for parameters such as system suitability, specificity, linearity, accuracy, and precision.
4.1 System Suitability
To ensure the chromatographic system is adequate for the analysis, system suitability parameters are checked.
-
Protocol: Inject the standard solution six times into the HPLC system.
-
Acceptance Criteria: The relative standard deviation (% RSD) for the peak areas of Vonoprazan and Domperidone from six replicate injections should be not more than 2.0%. The theoretical plates for both peaks should be not less than 2500.
| Parameter | Vonoprazan | Domperidone | Acceptance Criteria |
| Retention Time (min) | ~7.185 | ~11.365 | - |
| % RSD of Peak Area | < 2.0% | < 2.0% | NMT 2.0% |
| Theoretical Plates | > 2500 | > 2500 | NLT 2500 |
4.2 Specificity
-
Protocol: The specificity of the method is assessed by injecting a blank solution (diluent) and a placebo solution to check for any interference with the peaks of Vonoprazan and Domperidone at their respective retention times.
-
Result: The method is specific if no interfering peaks are observed at the retention times of the analytes.
4.3 Linearity
-
Protocol: A series of solutions are prepared from the stock solution to establish a calibration curve over a specified concentration range. Each concentration level is injected in triplicate.
-
Result: The method was found to be linear over the concentration ranges of 50-150 mcg/mL for Vonoprazan and 25-75 mcg/mL for Domperidone. The correlation coefficient (R²) should be close to 0.999.
| Analyte | Linearity Range (mcg/mL) | Correlation Coefficient (R²) |
| Vonoprazan | 50 - 150 | > 0.999 |
| Domperidone | 25 - 75 | > 0.999 |
4.4 Accuracy (Recovery Studies)
-
Protocol: Accuracy is determined by the standard addition method. A known amount of standard drug is spiked into the pre-analyzed sample solution at three different concentration levels (e.g., 50%, 100%, and 150%). The solutions are then analyzed, and the percentage recovery is calculated.
-
Result: The percentage recovery indicates the accuracy of the method.
| Analyte | Spiked Level | % Mean Recovery | Acceptance Criteria |
| Vonoprazan | 50%, 100%, 150% | 98.0% - 102.0% | 98.0% - 102.0% |
| Domperidone | 50%, 100%, 150% | 98.0% - 102.0% | 98.0% - 102.0% |
4.5 Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Protocol:
-
Repeatability (Intra-day): Six replicate injections of the standard solution are made on the same day under the same experimental conditions.
-
Intermediate Precision (Inter-day): The analysis is repeated on a different day by a different analyst to verify reproducibility.
-
-
Result: The % RSD for the peak areas should be less than 2.0%, confirming the method's precision.
| Precision Type | % RSD for Vonoprazan | % RSD for Domperidone | Acceptance Criteria |
| Intra-day Precision | < 2.0% | < 2.0% | NMT 2.0% |
| Inter-day Precision | < 2.0% | < 2.0% | NMT 2.0% |
Conclusion
The developed RP-HPLC method for the simultaneous estimation of Vonoprazan and Domperidone is simple, fast, selective, precise, and accurate. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis of these drugs in pharmaceutical dosage forms.
References
Application Notes and Protocols: Investigating the Effect of Azapropazone on Leukocyte Superoxide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) recognized for its therapeutic effects in managing inflammatory conditions such as rheumatoid arthritis. Beyond its well-established role as a cyclooxygenase (COX) enzyme inhibitor, this compound has been shown to modulate various functions of leukocytes, including their production of superoxide radicals. Superoxide (O₂⁻), a primary reactive oxygen species (ROS) generated by the NADPH oxidase complex in leukocytes, plays a crucial role in host defense but also contributes to tissue damage in inflammatory diseases. Understanding the impact of pharmacological agents like this compound on superoxide production is vital for elucidating their full anti-inflammatory mechanism and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for studying the effect of this compound on leukocyte superoxide production, present available quantitative data, and illustrate the key signaling pathways involved.
Data Presentation
The following table summarizes the reported inhibitory effects of this compound on superoxide production by neutrophils.
| Cell Type | Stimulant | This compound Concentration | Inhibition of Superoxide Production | Reference |
| Rat Neutrophils | Phorbol 12-myristate 13-acetate (PMA) | 0.1 mM - 1.0 mM | 30% - 70% | [Mackin et al., 1986][1] |
Further research is required to establish a precise IC50 value and to determine the dose-response relationship in human leukocytes.
Signaling Pathways
The production of superoxide by leukocytes is a complex process initiated by various stimuli and culminating in the assembly and activation of the NADPH oxidase enzyme complex. This compound is thought to interfere with this process, potentially by modulating intracellular signaling cascades.
Caption: NADPH Oxidase Activation Pathway.
The experimental workflow to assess the impact of this compound on leukocyte superoxide production can be systematically organized.
Caption: Experimental Workflow Diagram.
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole human blood
-
Dextran T500 solution (6% in 0.9% NaCl)
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Red blood cell (RBC) lysis buffer (e.g., 0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Trypan blue solution (0.4%)
-
Centrifuge, sterile tubes, pipettes
Protocol:
-
Dilute anticoagulated blood 1:1 with PBS.
-
Add 1 part 6% Dextran T500 solution to 4 parts diluted blood. Mix gently by inversion and let the erythrocytes sediment at room temperature for 30-45 minutes.
-
Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS in a new centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, being careful not to disturb the neutrophil/RBC pellet at the bottom.
-
Resuspend the pellet in PBS and perform RBC lysis by adding RBC lysis buffer. Incubate for 5-10 minutes on ice.
-
Centrifuge at 250 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the neutrophil pellet twice with cold PBS.
-
Resuspend the final cell pellet in HBSS with Ca²⁺ and Mg²⁺.
-
Determine cell count and viability using a hemocytometer and trypan blue exclusion. Purity should be >95% neutrophils.
Measurement of Extracellular Superoxide Production by Cytochrome c Reduction Assay
This assay measures the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Isolated neutrophils
-
HBSS with Ca²⁺ and Mg²⁺
-
Cytochrome c (from horse heart) solution (e.g., 10 mg/mL in HBSS)
-
Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Superoxide dismutase (SOD) from bovine erythrocytes
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Protocol:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
Neutrophils (e.g., 1 x 10⁶ cells/mL)
-
Cytochrome c (final concentration 50-100 µM)
-
HBSS to the final volume
-
-
Add various concentrations of this compound or vehicle control to the wells. Include a set of wells with SOD (e.g., 300 U/mL) as a negative control for superoxide-specific reduction.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the stimulant (e.g., PMA at 100 ng/mL or fMLP at 1 µM).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 550 nm kinetically over 30-60 minutes, or as an endpoint reading.
-
Calculate the amount of superoxide produced using the extinction coefficient for the change in absorbance of cytochrome c upon reduction (ε₅₅₀ = 21.1 mM⁻¹cm⁻¹). The SOD-inhibitable portion represents the superoxide-dependent reduction.
Measurement of Extracellular Superoxide Production by Isoluminol-Enhanced Chemiluminescence
This is a highly sensitive method for detecting extracellular superoxide.
Materials:
-
Isolated neutrophils
-
HBSS with Ca²⁺ and Mg²⁺
-
Isoluminol stock solution
-
Horseradish peroxidase (HRP)
-
Stimulant (PMA or fMLP)
-
This compound stock solution
-
Superoxide dismutase (SOD)
-
White, opaque 96-well microplate
-
Luminometer
Protocol:
-
In a white 96-well plate, add neutrophils (e.g., 2.5 x 10⁵ cells/well).
-
Add various concentrations of this compound or vehicle control.
-
Add isoluminol (e.g., final concentration 100 µM) and HRP (e.g., final concentration 4 U/mL).
-
Include control wells with SOD to confirm the specificity for superoxide.
-
Pre-incubate the plate at 37°C for 10 minutes in the luminometer.
-
Initiate the reaction by injecting the stimulant (e.g., PMA or fMLP).
-
Measure the chemiluminescence signal immediately and kinetically over time (e.g., for 60 minutes).
-
Data can be expressed as relative light units (RLU) or as the integral of the response over time.
Conclusion
The provided protocols offer robust methods for investigating the inhibitory effects of this compound on leukocyte superoxide production. The quantitative data, although currently limited, suggests a direct modulatory role of this compound on this key inflammatory process. Further studies, particularly with human leukocytes and a broader range of stimulants, are warranted to fully characterize the dose-dependent effects and the precise molecular mechanisms of action. This information will be invaluable for the continued development and application of this compound and other anti-inflammatory agents.
References
Investigating Azapropazone's Impact on Cartilage Proteoglycan Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated a unique potential in the context of cartilage health. Unlike many other NSAIDs which can have detrimental effects on cartilage integrity, in vitro studies have suggested that this compound can stimulate the synthesis of proteoglycans in articular cartilage. Proteoglycans are crucial components of the cartilage extracellular matrix, responsible for its compressive strength and resilience. This document provides detailed application notes and protocols for investigating the effects of this compound on cartilage proteoglycan synthesis, aimed at researchers and professionals in drug development and musculoskeletal research.
Data Presentation
Currently, publicly available literature lacks specific quantitative data on the dose-dependent stimulation of proteoglycan synthesis by this compound. The following table presents a hypothetical representation of expected results based on qualitative findings reported in the literature, which suggest a stimulatory effect. This table is intended to serve as a template for presenting experimental findings.
Table 1: Hypothetical Dose-Dependent Effect of this compound on Proteoglycan Synthesis in Bovine Articular Cartilage Explants
| This compound Concentration (µM) | Proteoglycan Synthesis (% of Control ± SEM) | Statistical Significance (p-value) |
| 0 (Control) | 100 ± 5.2 | - |
| 1 | 115 ± 6.1 | < 0.05 |
| 10 | 135 ± 7.8 | < 0.01 |
| 50 | 125 ± 6.9 | < 0.05 |
| 100 | 105 ± 5.5 | > 0.05 |
Note: The data presented in this table are hypothetical and should be replaced with experimentally derived values.
Experimental Protocols
The following protocols are representative methods for investigating the effect of this compound on cartilage proteoglycan synthesis. These are based on established methodologies for cartilage explant culture and proteoglycan synthesis assays.
Protocol 1: Bovine Articular Cartilage Explant Culture
Objective: To culture bovine articular cartilage explants for subsequent treatment with this compound.
Materials:
-
Fresh bovine knee joints (from a local abattoir)
-
Sterile dissection tools (scalpels, forceps)
-
Sterile 4 mm dermal biopsy punch
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Sterile phosphate-buffered saline (PBS)
-
96-well culture plates
-
Laminar flow hood
Procedure:
-
Aseptically dissect the knee joint in a laminar flow hood.
-
Expose the articular cartilage surface of the femoral condyles and tibial plateau.
-
Using a sterile 4 mm dermal biopsy punch, harvest full-thickness cartilage explants.
-
Wash the explants three times with sterile PBS containing 1% Penicillin-Streptomycin.
-
Place one explant into each well of a 96-well culture plate.
-
Prepare culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Add 200 µL of culture medium to each well containing a cartilage explant.
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the explants to equilibrate for 24-48 hours before initiating treatment with this compound.
Protocol 2: Measurement of Proteoglycan Synthesis using ³⁵S-Sulfate Incorporation
Objective: To quantify the rate of new proteoglycan synthesis in cartilage explants following treatment with this compound.[1]
Materials:
-
Cartilage explant cultures (from Protocol 1)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
³⁵S-Sulfate (e.g., Na₂³⁵SO₄)
-
Papain digestion buffer (e.g., 0.1 M sodium acetate, 5 mM EDTA, 5 mM L-cysteine, pH 5.53)
-
Papain (from papaya latex)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Prepare a range of this compound concentrations in culture medium. Ensure the final vehicle concentration is consistent across all wells, including the control.
-
After the equilibration period, remove the medium from the cartilage explants and replace it with 200 µL of the prepared this compound-containing or control medium.
-
Incubate the explants for 24-48 hours.
-
Prepare the labeling medium by adding ³⁵S-Sulfate to fresh culture medium (final concentration of 5-10 µCi/mL).
-
Remove the treatment medium and add 200 µL of labeling medium to each well.
-
Incubate for 4-6 hours to allow for the incorporation of the radiolabel into newly synthesized proteoglycans.
-
Terminate the labeling by removing the labeling medium and washing the explants twice with PBS.
-
Transfer each explant to a microcentrifuge tube.
-
Add 500 µL of papain digestion buffer containing activated papain (e.g., 125 µg/mL) to each tube.
-
Incubate at 60°C for 16-24 hours to completely digest the cartilage matrix.
-
After digestion, centrifuge the tubes to pellet any undigested debris.
-
Take an aliquot of the supernatant and add it to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of newly synthesized proteoglycans.
-
Normalize the CPM values to the wet weight of the cartilage explant or DNA content to account for variations in explant size.
Proposed Signaling Pathway and Experimental Workflow
The precise signaling pathway through which this compound stimulates proteoglycan synthesis in chondrocytes is not yet fully elucidated. Based on the known key regulators of chondrocyte anabolic activity, a proposed pathway for investigation is presented below. It is hypothesized that this compound may positively influence the Transforming Growth Factor-beta (TGF-β) or Bone Morphogenetic Protein (BMP) signaling pathways, which are known to upregulate the master chondrogenic transcription factor SOX9. SOX9, in turn, drives the expression of genes encoding key cartilage matrix proteins, including aggrecan, the major proteoglycan in cartilage.
The following diagram outlines the general experimental workflow for investigating the impact of this compound on cartilage proteoglycan synthesis.
References
Troubleshooting & Optimization
Azapropazone solubility and stability in formulations
Welcome to the technical support center for azapropazone formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges related to the solubility and stability of this compound in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and how does pH affect it?
This compound is a weak acid and is classified as a poorly water-soluble drug. Its aqueous solubility is highly dependent on the pH of the medium. In acidic environments, the molecule is predominantly in its non-ionized form, which has lower solubility. As the pH increases towards and above its pKa, the molecule ionizes, leading to a significant increase in solubility.
One source indicates a water solubility of 147.2 mg/L at 35°C[1]. Another predicted value is 0.641 mg/mL[2]. It is crucial to experimentally determine the solubility in your specific buffer system. To avoid precipitation in aqueous solutions, maintaining a pH where the ionized form is predominant is recommended, for instance, pH 7.4 or higher[3].
Q2: In which organic solvents is this compound soluble?
This compound exhibits limited solubility in many common organic solvents. Qualitative data suggests it is slightly soluble in methanol and dimethyl sulfoxide (DMSO)[1]. However, another source reports a high solubility of 125 mg/mL in DMSO, achievable with ultrasonication[3]. Given the discrepancy, experimental verification is highly recommended.
Summary of this compound Solubility
| Solvent | Reported Solubility | Notes |
| Water | 147.2 mg/L (at 35°C) | pH-dependent. |
| Water (predicted) | 0.641 mg/mL | |
| Methanol | Slightly soluble | |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Requires ultrasonication. |
Q3: What are the main stability concerns for this compound in formulations?
This compound is susceptible to degradation under various conditions, with photolability being a significant concern. The molecule can also be attacked by hydrolyzing and oxidizing agents, particularly at the 3,5-dioxo-pyrazolidine ring and the dimethylamino group.
Key stability considerations include:
-
Photodegradation: Exposure to light can lead to the formation of degradation products. One identified photoproduct is 3-dimethylamino-7-methyl-1,2,4-benzotriazine.
-
Hydrolysis: The molecule may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: this compound has antioxidant properties, suggesting it can be oxidized.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Formulation
Diagram: Troubleshooting this compound Precipitation
Caption: A logical workflow to troubleshoot this compound precipitation.
Possible Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Incorrect pH: this compound is a weak acid and will precipitate in acidic conditions. | Measure and adjust the pH of the formulation to be neutral or slightly alkaline (pH > 7.4) using a biocompatible buffer (e.g., phosphate buffer) or a suitable base. | The precipitate should redissolve, resulting in a clear solution. |
| Supersaturation: The concentration of this compound exceeds its solubility limit in the chosen vehicle. | Reduce the concentration of this compound. Alternatively, incorporate solubilizing excipients such as co-solvents (e.g., propylene glycol, polyethylene glycol) or cyclodextrins. | A stable, clear solution is maintained without precipitation. |
| Temperature Fluctuations: Changes in temperature can affect solubility and induce crystallization. | Store the formulation at a controlled and constant temperature. | Prevents temperature-induced precipitation. |
| Slow Crystallization: The formulation may be in a metastable supersaturated state, with crystals forming over time. | Add precipitation inhibitors such as polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP). | The formulation remains clear for a longer duration. |
Issue 2: Degradation of this compound in Formulation
Diagram: this compound Degradation and Mitigation
Caption: Factors leading to this compound degradation and corresponding mitigation strategies.
Possible Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Photodegradation: Exposure to UV or visible light leads to the formation of colored degradants and loss of potency. | Formulate and store the product in light-resistant (amber or opaque) packaging. The use of UV-absorbing excipients can also be considered. | Minimized degradation and color change upon light exposure. |
| Hydrolytic Degradation: Extreme pH conditions can catalyze the breakdown of this compound. | Conduct a pH-stability profile to identify the pH of maximum stability. Formulate using a buffer system that maintains the pH within this optimal range. | Enhanced chemical stability and extended shelf-life of the formulation. |
| Oxidative Degradation: The presence of oxygen or oxidizing agents can lead to degradation. | Purge the formulation and the container headspace with an inert gas (e.g., nitrogen). Incorporate antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) into the formulation. | Reduced formation of oxidative degradation products. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound
Objective: To determine the equilibrium solubility of this compound in a given solvent or buffer system.
Methodology: Shake-Flask Method
-
Preparation of Solutions: Prepare the desired solvent or buffer solutions (e.g., phosphate buffers at pH 5.8, 6.8, and 7.4).
-
Addition of this compound: Add an excess amount of this compound powder to a known volume of the solvent/buffer in a sealed container (e.g., a glass vial). Ensure there is undissolved solid material at the bottom.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilution: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Diagram: Equilibrium Solubility Determination Workflow
Caption: Workflow for determining the equilibrium solubility of this compound.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of water and an organic co-solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solution in a transparent container to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M potassium dihydrogen phosphate, pH adjusted to 7.0) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV at 251 nm or 254 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Development and Validation:
-
Specificity: Inject solutions of this compound, its degradation products (from forced degradation studies), and a placebo formulation to ensure no interference at the retention time of this compound and that all degradation products are well-separated.
-
Linearity: Prepare a series of standard solutions of this compound over a defined concentration range and construct a calibration curve.
-
Accuracy and Precision: Determine the recovery of known amounts of this compound spiked into a placebo and assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Protocol 4: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Methodology: Kneading Method
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).
-
Mixing: In a mortar, mix the calculated amounts of this compound and a suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin).
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to the powder mixture to form a paste. Knead the paste for a specified time (e.g., 30-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy. Evaluate the improvement in solubility by performing solubility studies as described in Protocol 1. A study has shown that complexation with cyclodextrins significantly increases the aqueous solubility of this compound.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Process flow for preparing and characterizing an this compound-cyclodextrin inclusion complex.
References
Technical Support Center: Drug Interactions with Azapropazone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating drug interactions with Azapropazone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug interactions with this compound?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), primarily interacts with other drugs through two main mechanisms:
-
Pharmacokinetic Interactions: this compound can inhibit the activity of cytochrome P450 enzymes, particularly CYP2C9.[1][2][3] This inhibition slows down the metabolism of other drugs that are substrates of this enzyme, leading to their accumulation and potential toxicity. Additionally, this compound is highly protein-bound and can displace other drugs from their binding sites on plasma proteins, increasing their free (active) concentration.
-
Pharmacodynamic Interactions: These occur when this compound's pharmacological effect is altered by another drug. While less documented, this can involve additive or synergistic effects on physiological pathways.
Q2: Which drugs are known to have clinically significant interactions with this compound?
A2: The most well-documented and clinically significant interactions occur with drugs that have a narrow therapeutic index and are metabolized by CYP2C9. These include:
-
Oral Anticoagulants: Such as warfarin, where co-administration can lead to an increased risk of bleeding.
-
Anticonvulsants: Particularly phenytoin, where increased plasma concentrations can lead to toxicity.
-
Oral Antidiabetic Agents: Especially sulfonylureas like tolbutamide and glibenclamide, which can result in hypoglycemia.[1][4]
Q3: Is this compound a substrate or an inhibitor of cytochrome P450 enzymes?
A3: Current evidence strongly suggests that this compound acts as an inhibitor of CYP2C9. This is inferred from its interactions with known CYP2C9 substrates like warfarin, phenytoin, and tolbutamide. While it is likely metabolized by CYP enzymes, its primary clinical significance in drug-drug interactions stems from its inhibitory action on CYP2C9.
Q4: What are the potential consequences of co-administering this compound with a CYP2C9 substrate?
A4: Co-administration can lead to elevated plasma concentrations of the CYP2C9 substrate, potentially resulting in adverse effects. For example, with warfarin, this can lead to an increased International Normalized Ratio (INR) and a higher risk of hemorrhage. With phenytoin, it can cause symptoms of toxicity such as nystagmus, ataxia, and confusion. For sulfonylureas, it can lead to dangerously low blood sugar levels (hypoglycemia).
Troubleshooting Guide
Issue: Unexpectedly high plasma concentrations of a co-administered drug are observed in the presence of this compound.
-
Possible Cause 1: CYP2C9 Inhibition.
-
Troubleshooting Step: Verify if the co-administered drug is a known substrate of CYP2C9. If so, the elevated levels are likely due to metabolic inhibition by this compound.
-
Experimental Verification: Conduct an in vitro experiment using human liver microsomes to determine the inhibitory potential of this compound on the metabolism of the target drug. Measure the formation of the drug's primary metabolite in the presence and absence of this compound to calculate an IC50 or Ki value.
-
-
Possible Cause 2: Protein Binding Displacement.
-
Troubleshooting Step: Determine the plasma protein binding percentage of the co-administered drug. Drugs that are highly protein-bound are more susceptible to displacement.
-
Experimental Verification: Use techniques like equilibrium dialysis or ultrafiltration to measure the free fraction of the co-administered drug in plasma in the presence and absence of this compound.
-
Issue: In vitro experiments show a significant interaction, but in vivo results are less pronounced.
-
Possible Cause: Complex physiological factors.
-
Troubleshooting Step: Consider other elimination pathways for the co-administered drug that might compensate for the inhibited CYP2C9 pathway in vivo. Also, factor in tissue distribution and other pharmacokinetic parameters that are not accounted for in simple in vitro systems.
-
Further Investigation: A physiologically based pharmacokinetic (PBPK) modeling approach can be employed to simulate the interaction by incorporating in vitro data and physiological parameters to better predict the in vivo outcome.
-
Data Presentation
The following table summarizes the quantitative data on key drug interactions with this compound.
| Interacting Drug | Pharmacokinetic Parameter | Change Observed with this compound | Mechanism of Interaction | Reference |
| Phenytoin | Steady-State Plasma Concentration | ~2-fold increase | Inhibition of CYP2C9-mediated metabolism | |
| Plasma Protein Binding | Decrease from 92% to 90% | Displacement from protein binding sites | ||
| Tolbutamide | Serum Half-life | Increase from 7.7 hours to 25.2 hours | Inhibition of CYP2C9-mediated metabolism | |
| Warfarin | International Normalized Ratio (INR) | Reports of significant elevation | Inhibition of CYP2C9-mediated metabolism & Protein binding displacement |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP2C9 Inhibition by this compound using Human Liver Microsomes
This protocol outlines a general procedure to determine the inhibitory effect of this compound on the metabolism of a known CYP2C9 substrate (e.g., diclofenac, tolbutamide).
-
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
CYP2C9 substrate (e.g., diclofenac)
-
This compound (inhibitor)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare a series of dilutions of this compound in the phosphate buffer.
-
In a microcentrifuge tube, pre-incubate the human liver microsomes, the CYP2C9 substrate, and the various concentrations of this compound at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the substrate's metabolism) by non-linear regression analysis.
-
Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).
-
Protocol 2: In Vitro Plasma Protein Binding Displacement Assay
This protocol describes a method to assess the displacement of a drug from plasma proteins by this compound using equilibrium dialysis.
-
Materials:
-
Human plasma
-
The drug of interest (highly protein-bound)
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa MWCO)
-
-
Methodology:
-
Prepare solutions of the drug of interest in human plasma at a clinically relevant concentration.
-
Prepare a series of this compound solutions in PBS at different concentrations.
-
Set up the equilibrium dialysis cells. Add the plasma containing the drug of interest to one chamber and the PBS with or without this compound to the other chamber.
-
Incubate the dialysis cells at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of the drug of interest in both chambers using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
-
-
Data Analysis:
-
The concentration of the drug in the buffer chamber represents the free (unbound) concentration.
-
Calculate the fraction unbound (fu) as the ratio of the free concentration to the total concentration (in the plasma chamber).
-
Compare the fu of the drug in the absence and presence of different concentrations of this compound to determine if displacement has occurred.
-
Mandatory Visualizations
Caption: CYP2C9-mediated drug interaction pathway with this compound.
Caption: Troubleshooting workflow for unexpected drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. What are CYP2C9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinically and pharmacologically relevant interactions of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Long-Term Effects of Azapropazone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the side effects associated with the long-term use of Azapropazone.
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term side effects associated with this compound use?
A1: Long-term administration of this compound, a non-steroidal anti-inflammatory drug (NSAID), has been linked to a range of adverse effects. The most frequently reported side effects are related to the gastrointestinal tract, including gastric pain, ulcers, and bleeding.[1][2] Other significant long-term effects include potential renal and hepatic toxicity, cardiovascular events, hematological disorders, and various skin reactions.[1][3]
Q2: What is the principal mechanism of action of this compound that leads to these side effects?
A2: this compound primarily exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[4] Prostaglandins are involved in inflammation but also play a protective role in the gastrointestinal mucosa and in maintaining renal blood flow. By inhibiting COX enzymes, this compound reduces the production of these protective prostaglandins, leading to an increased risk of gastric and renal damage. This compound shows some preference for inhibiting COX-2 over COX-1, which may slightly reduce gastrointestinal side effects compared to non-selective NSAIDs.
Q3: Is there quantitative data available on the incidence of long-term side effects?
A3: Yes, some clinical studies have provided quantitative data. For instance, a long-term study of patients with osteoarthritis treated with 900 mg to 1200 mg of this compound daily for up to one year reported the following incidence of side effects.
Data Presentation
| Side Effect Category | Specific Side Effect | Incidence (%) in a Long-Term Study | Severity Distribution in the Study |
| Gastrointestinal | Gastric Pain | 14% | Mild to Severe |
| Nausea | Not specified, but reported as mild | Mild | |
| Dermatological | Rash or Eczema | 8% | Not specified |
| Overall Side Effects | Any Side Effect | 41% | Mild: 24%, Moderate: 6%, Severe: 12% |
| No Side Effects | 59% | - |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the long-term side effects of this compound.
Protocol 1: Assessment of this compound-Induced Gastric Ulcers in a Rat Model
Objective: To evaluate the ulcerogenic potential of long-term this compound administration in rats.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid solution (e.g., 75%) and filter paper for ulcer induction (optional, for a positive control model)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Dissection tools
-
Formalin (10%)
-
Hematoxylin and Eosin (H&E) stain
-
Ulcer scoring scale
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide rats into at least three groups: Control (vehicle), Low-Dose this compound, and High-Dose this compound.
-
Drug Administration: Administer this compound or vehicle orally via gavage daily for a predetermined long-term period (e.g., 4-8 weeks). Doses should be based on established literature or preliminary dose-finding studies.
-
Observation: Monitor animals daily for signs of toxicity, including weight loss, behavioral changes, and signs of gastrointestinal distress.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats using an approved method. Carefully dissect the stomach and open it along the greater curvature.
-
Macroscopic Evaluation: Gently rinse the stomach with saline and examine for the presence of ulcers, erosions, and hemorrhages. Score the ulcers based on a standardized scale (e.g., 0 = no ulcer, 1 = small ulcer, etc.).
-
Histopathological Analysis: Fix a section of the gastric tissue in 10% formalin, embed in paraffin, section, and stain with H&E. Examine the sections under a microscope for mucosal damage, inflammation, and cellular infiltration.
Protocol 2: In Vitro Inhibition of COX-1 and COX-2 by this compound
Objective: To determine the inhibitory potency (IC50) of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer
-
Detection reagents (e.g., for measuring prostaglandin E2 production via ELISA or LC-MS/MS)
-
Microplate reader or LC-MS/MS system
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable solvent.
-
Assay Reaction: In a microplate, add the assay buffer, enzyme solution, and the diluted this compound or vehicle (control). Pre-incubate for a short period.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method like a competitive ELISA kit or by direct quantification using LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Protocol 3: Evaluation of this compound-Induced Nephrotoxicity in a Rodent Model
Objective: To assess the potential for long-term this compound use to cause kidney damage.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Metabolic cages
-
Blood and urine collection supplies
-
Kits for measuring blood urea nitrogen (BUN), serum creatinine, and urinary albumin
-
Histopathology supplies (as in Protocol 1)
Procedure:
-
Animal Treatment: Similar to the gastric ulcer model, treat rats with vehicle or different doses of this compound for an extended period.
-
Urine Collection: Towards the end of the study, place rats in metabolic cages for 24-hour urine collection. Measure urine volume and collect samples for albumin analysis.
-
Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
-
Biochemical Analysis: Centrifuge the blood to obtain serum and measure BUN and creatinine levels using commercially available kits.
-
Kidney Histopathology: Euthanize the animals, dissect the kidneys, and fix them in formalin for H&E staining. Examine the kidney sections for signs of tubular necrosis, interstitial nephritis, or glomerular damage.
Troubleshooting Guides
Issue 1: High Variability in Gastric Ulcer Scores in the Animal Model
-
Possible Cause: Inconsistent drug administration, stress-induced ulcers, or variability in food intake.
-
Troubleshooting Steps:
-
Ensure accurate and consistent oral gavage technique.
-
Handle animals gently and minimize environmental stressors.
-
Provide a standard diet and monitor food and water intake to ensure consistency across groups.
-
Increase the number of animals per group to improve statistical power.
-
Issue 2: Inconsistent Results in the In Vitro COX Inhibition Assay
-
Possible Cause: Enzyme instability, substrate degradation, or inaccurate pipetting.
-
Troubleshooting Steps:
-
Ensure enzymes are stored correctly and thawed on ice immediately before use.
-
Prepare fresh arachidonic acid solution for each experiment.
-
Use calibrated pipettes and ensure proper mixing of reagents.
-
Include positive and negative controls in every assay plate to monitor performance.
-
Issue 3: Difficulty in Detecting this compound and its Metabolites in Biological Samples by HPLC
-
Possible Cause: Inadequate sample preparation, poor chromatographic separation, or detector issues.
-
Troubleshooting Steps:
-
Sample Preparation: Optimize the protein precipitation or liquid-liquid extraction method to improve recovery. A simple method for plasma is protein precipitation with methanol.
-
Chromatography: Use a reverse-phase HPLC column and optimize the mobile phase composition (e.g., methanol/water or acetonitrile/water with a pH modifier) to achieve good peak shape and resolution.
-
Detection: Ensure the UV detector is set at the optimal wavelength for this compound (around 254 nm). Check for lamp or flow cell issues.
-
System Suitability: Perform system suitability tests before each run to ensure the HPLC system is functioning correctly.
-
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis Pathway and this compound Inhibition
The primary mechanism of this compound's action and a key pathway in its side effects is the inhibition of prostaglandin synthesis from arachidonic acid.
Caption: Inhibition of COX-1 and COX-2 by this compound, disrupting prostaglandin synthesis.
Experimental Workflow for Investigating this compound-Induced Nephrotoxicity
This workflow outlines the key steps in an animal study designed to assess the long-term renal effects of this compound.
Caption: A typical experimental workflow for assessing drug-induced nephrotoxicity in a rodent model.
References
Azapropazone Dosage Optimization: A Technical Support Resource
Disclaimer: Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that has been withdrawn from the market in several countries due to a significant risk of adverse effects. This document is intended for researchers, scientists, and drug development professionals for informational and research purposes only. It is not a guide for the clinical use of this compound. Extreme caution should be exercised in any experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation, pain, and fever. It shows a preference for inhibiting COX-2 over COX-1. Additionally, this compound has uricosuric properties, meaning it increases the excretion of uric acid, which made it historically useful in the treatment of gout.
Q2: What are the major adverse effects associated with this compound that necessitate dosage optimization?
A2: this compound is associated with a range of adverse effects, some of which are severe and potentially life-threatening. These include:
-
Gastrointestinal (GI) disorders: Dyspepsia, nausea, vomiting, abdominal pain, and a significantly high risk of serious complications like ulcers and gastrointestinal bleeding.[1][2]
-
Cutaneous (Skin) reactions: Mild skin rashes to severe and life-threatening conditions such as Stevens-Johnson syndrome and bullous eruptions.[2][3]
-
Hematological disorders: Blood dyscrasias such as anemia, thrombocytopenia (low platelet count), and leukopenia (low white blood cell count).[2]
-
Renal toxicity: Long-term or high-dose use can lead to renal impairment.
-
Hepatotoxicity: Elevated liver enzymes and reports of drug-induced hepatitis.
-
Cardiovascular events: Like other NSAIDs, this compound may increase the risk of heart attack and stroke.
Q3: Why was this compound withdrawn from the market in some countries?
A3: this compound was withdrawn from the market in several countries due to its unfavorable safety profile. The high incidence of serious adverse drug reactions, particularly severe skin reactions, gastrointestinal bleeding, and blood disorders, led regulatory bodies to conclude that the risks associated with its use outweighed the benefits.
Q4: What were the historical therapeutic dosages of this compound?
A4: Historical prescribing information indicates that the daily dosage of this compound varied depending on the condition being treated:
-
Rheumatoid Arthritis & Ankylosing Spondylitis: Typically 1200 mg daily, given in 2-4 divided doses. For elderly patients over 60 years, a reduced dose of 300 mg twice daily was often recommended.
-
Acute Gout: An initial dose of 1800 mg daily in divided doses, which was then reduced to 1200 mg daily as symptoms subsided. A maximum of 600 mg daily was advised as soon as possible, especially in the elderly.
Q5: Are there specific recommendations for dosage adjustment in patients with renal impairment?
A5: Yes, dose reduction was recommended for patients with renal impairment. For a creatinine clearance (CrCl) between 50-75 mL/min, the dose was typically reduced by one-third to one-half. For a CrCl of less than 50 mL/min, a reduction of one-half to two-thirds was advised.
Troubleshooting Guides
Issue: Unexpectedly high incidence of gastrointestinal side effects in an in vivo animal study.
Possible Cause: The gastrointestinal toxicity of this compound is well-documented and is a class effect of NSAIDs due to the inhibition of protective prostaglandins in the stomach lining.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to reduce the administered dose. Efficacy at a lower, better-tolerated dose should be evaluated.
-
Co-administration with Gastroprotective Agents: In a research setting, co-administration with a proton pump inhibitor (e.g., omeprazole) or a prostaglandin analogue (e.g., misoprostol) could be considered to mitigate GI damage.
-
Formulation: Investigate if the formulation of this compound is contributing to localized irritation. An enteric-coated formulation could potentially reduce upper GI tract exposure.
-
Monitor for GI Bleeding: Implement routine monitoring for signs of gastrointestinal bleeding in animal subjects, such as fecal occult blood tests.
Issue: Observation of skin lesions or rashes in experimental subjects.
Possible Cause: this compound is known to cause a range of cutaneous adverse reactions, from mild rashes to severe bullous eruptions. This is thought to be an idiosyncratic reaction (not directly dose-related) in many cases, but the risk may increase with higher exposure.
Troubleshooting Steps:
-
Immediate Discontinuation: At the first sign of a significant skin reaction, administration of this compound should be stopped.
-
Dose-Ranging Study: If the research goals permit, a dose-ranging study could be conducted to determine if there is a dose threshold for the observed cutaneous reactions.
-
Histopathological Analysis: Skin biopsies of the affected areas should be taken for histopathological analysis to characterize the nature of the reaction.
-
Consider Alternative Compounds: If severe skin reactions are observed even at low doses, it may be necessary to consider an alternative NSAID with a more favorable skin safety profile for the experiment.
Data on Adverse Effects
Gastrointestinal Complications
The risk of upper gastrointestinal complications with this compound is notably high compared to other NSAIDs. A meta-analysis of observational studies provides the following relative risk data compared to non-users:
| NSAID | Relative Risk of Upper Gastrointestinal Complications (95% CI) |
| This compound | 18.45 (10.99, 30.97) |
| Ketorolac | 11.50 (5.56, 23.78) |
| Piroxicam | 7.43 (5.19, 10.63) |
| Indomethacin | 4.14 (2.91, 5.90) |
| Naproxen | 4.10 (3.22, 5.23) |
| Diclofenac | 3.34 (2.79, 3.99) |
| Ibuprofen | 1.84 (1.54, 2.20) |
Data from a meta-analysis of observational studies.
Key Drug Interactions
This compound is known to have several clinically significant drug interactions. Researchers should be aware of these, especially when designing in vitro or in vivo studies that involve co-administration of other drugs.
| Interacting Drug | Mechanism of Interaction | Clinical Implication / Research Consideration |
| Warfarin | Displacement from plasma protein binding sites. | Significantly enhances the anticoagulant effect of warfarin, leading to an increased risk of bleeding. This interaction is a critical consideration in any experimental model. |
| Phenytoin | Inhibition of phenytoin metabolism (p-hydroxylation) and displacement from protein binding. | Leads to a two-fold or greater increase in plasma phenytoin concentrations, increasing the risk of phenytoin toxicity. |
| Sulfonylureas (e.g., Tolbutamide) | Potentiation of hypoglycemic effect. | Can induce severe hypoglycemia. This is a crucial factor to consider in metabolic studies. |
| Methotrexate | Increased plasma concentration of methotrexate. | Increases the risk of methotrexate toxicity. |
| Lithium | Increased plasma concentration of lithium. | Increases the risk of lithium toxicity. |
Experimental Protocols
Protocol: In Vitro Assessment of COX-1 and COX-2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. These assays typically measure the peroxidase component of the COX enzymes.
-
Procedure: a. Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme. c. Add the different concentrations of this compound or a vehicle control to the wells. d. Pre-incubate for a specified time (e.g., 10 minutes) at room temperature. e. Initiate the reaction by adding arachidonic acid (the substrate). f. Incubate for a further specified time (e.g., 5 minutes) at 37°C. g. Stop the reaction and measure the absorbance or fluorescence according to the kit manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol: In Vivo Assessment of Gastrointestinal Toxicity in a Rodent Model
Objective: To evaluate the dose-dependent gastrointestinal toxicity of this compound in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound - Low dose (e.g., 10 mg/kg, orally).
-
Group 3: this compound - Medium dose (e.g., 30 mg/kg, orally).
-
Group 4: this compound - High dose (e.g., 100 mg/kg, orally).
-
-
Procedure: a. Acclimatize the animals for at least one week. b. Fast the animals for 18-24 hours before drug administration, with free access to water. c. Administer the respective treatments orally once daily for a period of 5-7 days. d. Monitor the animals daily for clinical signs of toxicity (e.g., lethargy, piloerection, weight loss). e. On the final day of the study, euthanize the animals. f. Immediately dissect the stomach and small intestine. g. Macroscopically examine the gastric and intestinal mucosa for the presence of ulcers, erosions, and bleeding. A scoring system can be used to quantify the damage. h. Collect tissue samples from any lesions for histopathological examination (e.g., H&E staining) to assess the depth of injury and inflammation.
-
Data Analysis: a. Compare the ulcer scores and body weight changes between the different dose groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). b. Correlate the histopathological findings with the macroscopic observations.
Visualizations
Caption: Experimental workflow for assessing dose-dependent GI toxicity of this compound.
References
Technical Support Center: Overcoming Poor Water Solubility of Drugs Like Azaprapazone
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the enhancement of aqueous solubility for poorly soluble drugs, using Azapropazone as a relevant example.
Frequently Asked Questions (FAQs)
Q1: My compound, like this compound, is precipitating out of my aqueous buffer. What are the primary reasons for this?
A1: Precipitation of hydrophobic compounds like this compound in aqueous media is a common challenge. It typically occurs when the drug's concentration exceeds its equilibrium solubility in the buffer system.[1] This can be triggered by several factors, including:
-
High Final Concentration: The intended final concentration in your experiment may be too high for the drug's intrinsic solubility in the aqueous medium.[1]
-
Co-solvent Shock: When a high-concentration stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the drug to crash out of solution.
-
pH Effects: For ionizable drugs, the pH of the buffer is critical. If the buffer pH is close to the drug's pKa, its solubility can be significantly reduced.[1][2]
-
Temperature Fluctuations: Changes in temperature can affect solubility, and a solution that is stable at a higher temperature may precipitate upon cooling.[2]
Q2: What are the most common initial strategies to improve the solubility of a poorly water-soluble drug for in vitro experiments?
A2: For initial in vitro testing, several straightforward techniques can be employed to enhance solubility:
-
Co-solvency: Using a water-miscible organic solvent, such as DMSO or ethanol, to first dissolve the compound before diluting it into the aqueous medium is a common practice. It's crucial to keep the final co-solvent concentration low (typically <1%) to avoid off-target effects in biological assays.
-
pH Adjustment: For drugs with ionizable groups, adjusting the pH of the buffer can significantly increase solubility. For an acidic drug like this compound, increasing the pH will lead to the formation of a more soluble salt.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.
-
Gentle Heating: Carefully warming the solution can sometimes help dissolve the compound, but this should be done with caution to avoid degradation.
Q3: We are looking to develop a formulation for in vivo studies. What are some of the more advanced techniques for enhancing the bioavailability of poorly soluble drugs like this compound?
A3: For in vivo applications, several advanced formulation strategies can significantly improve the solubility and, consequently, the bioavailability of poorly soluble drugs:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can reduce the drug's particle size to a molecular level, improve wettability, and convert the drug to a more soluble amorphous form.
-
Nanosuspensions: This approach involves reducing the drug particle size to the nanometer range. The increased surface area leads to a higher dissolution velocity and saturation solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively encapsulating them and increasing their aqueous solubility.
Troubleshooting Guide
Issue 1: Variability in Experimental Results
-
Possible Cause: Inconsistent dissolution of the drug, leading to variations in the effective concentration.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect stock solutions for any particulate matter. If present, try gentle heating or sonication to aid dissolution.
-
Optimize Co-solvent Percentage: If using a co-solvent, ensure the final concentration is consistent across all experiments and is below levels that could cause precipitation.
-
Control pH: Precisely control and verify the pH of your buffers, as minor shifts can significantly impact the solubility of ionizable compounds.
-
Issue 2: Drug Precipitation After Initial Dissolution
-
Possible Cause: The solution is supersaturated and thermodynamically unstable. This can be due to temperature changes or the slow conversion of the drug to a less soluble form.
-
Troubleshooting Steps:
-
Work Below Equilibrium Solubility: Determine the drug's equilibrium solubility in your experimental medium and ensure your final working concentration is below this limit.
-
Employ Solubility Enhancers: If a higher concentration is necessary, utilize solubility enhancement techniques like the inclusion of cyclodextrins or surfactants in your buffer.
-
Issue 3: Low Bioavailability in Animal Studies Despite In Vitro Dissolution
-
Possible Cause: In vivo precipitation in the gastrointestinal tract or poor permeability across biological membranes.
-
Troubleshooting Steps:
-
Advanced Formulation: Consider formulating the drug using techniques like solid dispersions or nanosuspensions to maintain the drug in a more soluble or readily dissolvable state in vivo.
-
Permeability Assessment: Evaluate the drug's permeability characteristics. If permeability is also a limiting factor (BCS Class IV), formulation strategies may need to be combined with permeation enhancers.
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for Poorly Soluble Drugs
| Technique | Principle | Advantages | Disadvantages |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier matrix. | Significant increase in dissolution rate and bioavailability. Can convert crystalline drug to a more soluble amorphous form. | Potential for physical instability (recrystallization) during storage. |
| Nanosuspension | Reduction of drug particle size to the sub-micron range. | Increased surface area leads to higher dissolution velocity and saturation solubility. Applicable to a wide range of poorly soluble drugs. | Can be challenging to achieve and maintain physical stability (particle aggregation). |
| Cyclodextrin Complexation | Formation of inclusion complexes with the drug molecule. | Increases aqueous solubility and can enhance stability. | The large size of the complex may limit membrane permeability. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Dissolution: Dissolve the poorly soluble drug (e.g., this compound) and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30) in a suitable organic solvent (e.g., methanol) in a desired ratio (e.g., 1:4 drug to carrier).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
Sieving and Storage: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size and store it in a desiccator.
Protocol 2: Preparation of a Nanosuspension by the Precipitation Method
-
Drug Solution: Dissolve the drug in a suitable organic solvent (e.g., acetone).
-
Antisolvent Solution: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188).
-
Precipitation: Add the drug solution to the antisolvent solution under high-speed homogenization. The drug will precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
-
Mixing: Mix the drug and a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in a specific molar ratio (e.g., 1:1) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solvent (e.g., water-ethanol mixture) to the powder mixture and knead it for a specified time (e.g., 45 minutes) to form a paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Troubleshooting decision tree for compound precipitation.
References
Technical Support Center: Managing Azapropazone-Induced Dyspepsia in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing dyspepsia as a side effect of Azapropazone in experimental settings.
Troubleshooting Guides
Issue: High Incidence of Dyspepsia Observed in an Animal Model Following this compound Administration
1. How can we confirm that the observed symptoms are indeed dyspepsia-related?
In preclinical models, dyspepsia-like symptoms can be inferred from behavioral and physiological changes. A multi-faceted approach is recommended for confirmation:
-
Behavioral Assessment: Monitor for signs of abdominal discomfort such as writhing, abdominal constrictions, and changes in posture. A decrease in food and water intake or a reduction in general activity can also be indicative of gastrointestinal distress.
-
Gastric Ulceration and Erosion Scoring: After the experimental period, the stomach and duodenum should be excised, opened along the greater curvature, and macroscopically examined for mucosal damage. The severity of lesions can be scored using a standardized scale.
-
Histopathological Analysis: Collect tissue samples from the gastric and duodenal mucosa for histological examination to assess for inflammation, erosions, and ulcerations at a microscopic level.
Experimental Protocol: Preclinical Assessment of this compound-Induced Gastric Injury
This protocol outlines a method for evaluating the gastrointestinal effects of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Wistar rats (male, 180-220g)
-
Oral gavage needles
-
Dissection tools
-
Formalin (10% neutral buffered)
-
Microscope and slides
-
Ulcer scoring criteria (see table below)
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 24 hours before drug administration, with free access to water.
-
Drug Administration: Administer this compound or vehicle control orally via gavage at the desired dose and volume.
-
Observation: Monitor the animals for behavioral signs of distress at regular intervals for 4-6 hours post-administration.
-
Euthanasia and Tissue Collection: At the end of the observation period, euthanize the animals according to approved protocols. Immediately dissect the stomach and duodenum.
-
Macroscopic Evaluation: Open the stomach along the greater curvature and rinse with saline. Examine the gastric mucosa for any signs of hemorrhage, erosions, or ulcers. Score the lesions based on a pre-defined scale.
-
Histopathology: Fix a section of the gastric tissue in 10% neutral buffered formalin for at least 24 hours. Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Examine the stained sections under a microscope to assess for epithelial cell loss, inflammatory cell infiltration, and submucosal edema.
Ulcer Scoring Criteria:
| Score | Description |
| 0 | No visible lesions |
| 1 | Hyperemia and small red spots |
| 2 | Linear erosions or multiple small ulcers |
| 3 | Deep ulcers with or without perforation |
2. What are the recommended strategies to mitigate dyspepsia in our animal model without compromising the primary study objectives?
-
Dose Reduction: If the primary endpoint is not dependent on a high dose of this compound, a dose-response study can be conducted to identify the lowest effective dose with an acceptable gastrointestinal side-effect profile.
-
Co-administration with Gastroprotective Agents:
-
Proton Pump Inhibitors (PPIs): Agents like omeprazole can be co-administered to reduce gastric acid secretion.
-
Prostaglandin Analogs: Misoprostol can be used to replenish the prostaglandins that are depleted by this compound.
-
-
Formulation Modification: A study on a formulation of this compound with glucose and sodium citrate showed a reduction in gastric mucosal damage in rats[1].
Issue: High Dropout Rate Due to Dyspepsia in a Clinical Study with this compound
1. How can we systematically assess and quantify dyspepsia in our clinical trial participants?
The use of validated patient-reported outcome measures (PROMs) is crucial for the systematic assessment of dyspepsia.
-
Recommended PROMs for Dyspepsia:
-
Nepean Dyspepsia Index (NDI): A comprehensive questionnaire that assesses both the severity of dyspepsia symptoms and their impact on quality of life.
-
Short-Form Nepean Dyspepsia Index (SF-NDI): A shorter version of the NDI for more frequent assessments.
-
Glasgow Dyspepsia Severity Score (GDSS): A simple and widely used tool to grade the severity of dyspepsia.
-
Experimental Protocol: Clinical Assessment of this compound-Induced Dyspepsia
This protocol outlines a framework for monitoring and managing dyspepsia in a clinical trial involving this compound.
Procedures:
-
Baseline Assessment: At the screening and baseline visits, assess all participants for any pre-existing gastrointestinal conditions and symptoms using a validated dyspepsia questionnaire (e.g., NDI).
-
Inclusion/Exclusion Criteria: Exclude participants with a history of peptic ulcer disease, gastrointestinal bleeding, or significant dyspeptic symptoms at baseline.
-
Symptom Monitoring: During the treatment period, participants should complete a daily or weekly dyspepsia diary. At each study visit, a more comprehensive questionnaire (e.g., SF-NDI) should be administered.
-
Endoscopy: For participants who develop severe or persistent dyspeptic symptoms, an upper gastrointestinal endoscopy should be considered to investigate for the presence of erosions or ulcers. A standardized scoring system, such as the Lanza score, should be used to grade endoscopic findings.
-
Rescue Medication: The study protocol should prespecify the conditions under which rescue medication (e.g., a PPI) can be administered and how this will be recorded and analyzed.
-
Withdrawal Criteria: Establish clear criteria for participant withdrawal based on the severity and duration of dyspeptic symptoms or endoscopic findings.
2. What are the evidence-based interventions to manage dyspepsia in our study participants?
-
Co-prescription of Proton Pump Inhibitors (PPIs): PPIs are effective in reducing the risk of NSAID-induced upper gastrointestinal ulcers and dyspeptic symptoms.
-
H2-Receptor Antagonists: While less effective than PPIs for gastric ulcers, they can provide symptomatic relief for dyspepsia.
-
Lowest Effective Dose and Duration: Use the lowest dose of this compound for the shortest duration necessary to achieve the desired therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced dyspepsia?
A1: this compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3] The inhibition of COX-1 is particularly relevant to gastrointestinal side effects. COX-1 is responsible for the production of prostaglandins that play a crucial role in maintaining the integrity of the gastrointestinal mucosa by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow. By inhibiting COX-1, this compound reduces the levels of these protective prostaglandins, leaving the gastric mucosa vulnerable to damage from gastric acid, which can lead to inflammation, erosions, and the symptoms of dyspepsia.
Q2: How does the risk of gastrointestinal complications with this compound compare to other NSAIDs?
A2: A meta-analysis of observational studies has shown that this compound is associated with a significantly higher risk of upper gastrointestinal complications compared to many other NSAIDs.[4]
Data Presentation: Relative Risk of Upper Gastrointestinal Complications for Various NSAIDs
| NSAID | Pooled Relative Risk (95% CI) |
| This compound | 18.45 (10.99, 30.97) |
| Ketorolac | 11.50 (5.56, 23.78) |
| Piroxicam | 7.43 (5.19, 10.63) |
| Indomethacin | 4.14 (2.91, 5.90) |
| Naproxen | 4.10 (3.22, 5.23) |
| Diclofenac | 3.34 (2.79, 3.99) |
| Ibuprofen | 1.84 (1.54, 2.20) |
| Celecoxib | 1.45 (1.17, 1.81) |
Source: Adapted from a systematic review and meta-analysis of observational studies.[4]
Q3: Is there a formulation of this compound with a better gastrointestinal safety profile?
A3: One study investigated a formulation of this compound combined with glucose and sodium citrate. This formulation showed a reduction in gastric mucosal damage in animal models and a trend towards reduced gastrointestinal symptoms in human volunteers with a history of NSAID intolerance. However, this formulation is not widely available.
Q4: Can we screen for and eradicate Helicobacter pylori to reduce the risk of this compound-induced dyspepsia?
A4: While H. pylori infection is an independent risk factor for peptic ulcers, its role in NSAID-induced dyspepsia is less clear. Some guidelines suggest that for patients with a history of peptic ulcer disease who require long-term NSAID therapy, testing for and eradicating H. pylori may be beneficial. However, for the general population starting NSAID therapy, routine screening for H. pylori is not universally recommended.
Q5: Are there any alternative analgesics or anti-inflammatory agents with a lower risk of dyspepsia?
A5: Yes, for pain management, acetaminophen is a non-NSAID analgesic with a much lower risk of gastrointestinal side effects. For inflammation, selective COX-2 inhibitors were developed to have a better gastrointestinal safety profile than non-selective NSAIDs like this compound. However, some COX-2 inhibitors have been associated with an increased risk of cardiovascular events. The choice of an alternative agent should be based on a careful assessment of the individual's overall risk profile.
Mandatory Visualizations
Caption: Mechanism of this compound-Induced Dyspepsia.
Caption: Clinical Trial Workflow for Managing Dyspepsia.
References
- 1. Protection from gastrointestinal side-effects by this compound by its incorporation into a glucose-sodium acid citrate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endoscopic evaluation of the effect of this compound on the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrointestinal safety of NSAIDs and over-the-counter analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Individual NSAIDs and Upper Gastrointestinal Complications: A Systematic Review and Meta-Analysis of Observational Studies (the SOS Project) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azapropazone and Renal Function Biomarkers
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the effects of azapropazone on renal function biomarkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on renal function?
This compound, a non-steroidal anti-inflammatory drug (NSAID), has been associated with impaired renal function. The most commonly reported adverse effect is an increase in serum creatinine levels. In some cases, it can lead to a hypersensitivity reaction resulting in acute tubulo-interstitial nephritis (AIN), which is a direct injury to the kidney tubules and surrounding tissue.[1] It's important to note that like other NSAIDs, this compound carries a potential risk for acute kidney injury.
Q2: What are the key renal function biomarkers to monitor during this compound exposure?
Researchers should monitor a panel of biomarkers to comprehensively assess renal function. These include:
-
Serum Creatinine (sCr): A primary indicator of kidney filtration function. Elevated levels suggest impaired function.
-
Blood Urea Nitrogen (BUN): Another marker of kidney function, though it can be influenced by other factors like diet and liver function.
-
Estimated Glomerular Filtration Rate (eGFR): A calculation based on serum creatinine, age, sex, and race, providing a more accurate measure of filtration capacity. A decrease in eGFR indicates worsening kidney function.
-
Urinary Albumin-to-Creatinine Ratio (UACR): An early indicator of kidney damage, particularly to the glomeruli. An increased ratio signifies albuminuria.
-
Urinary Proteins: Analysis of total protein and specific proteins like Kidney Injury Molecule-1 (KIM-1), and Neutrophil Gelatinase-Associated Lipocalin (NGAL) can provide early and more specific indications of tubular injury.[2][3][4]
Q3: Is there quantitative data available on the extent of biomarker changes with this compound?
Specific quantitative data for this compound's effect on a wide range of renal biomarkers is limited in publicly available literature. However, case reports have documented a distinct increase in serum creatinine in patients who developed renal impairment during this compound treatment.
Table 1: Reported Changes in Serum Creatinine with this compound
| Study/Case Report | Patient Population | This compound Dosage | Observed Change in Serum Creatinine | Outcome |
| Sipilä et al. (1986)[1] | 3 patients with rheumatic disorders | Not specified | Distinct increase in all patients | Reversible upon withdrawal of this compound |
Troubleshooting Experimental Issues
Problem 1: High variability in biomarker measurements between subjects.
-
Possible Cause: Differences in baseline renal function, hydration status, or underlying conditions.
-
Solution: Ensure all subjects are adequately hydrated before and during the experiment. Stratify subjects based on baseline eGFR to account for pre-existing renal function differences.
-
-
Possible Cause: Inconsistent sample collection and processing.
-
Solution: Standardize the time of day for blood and urine collection. Process all samples using the same protocol and store them under identical conditions to minimize variability.
-
Problem 2: No significant changes observed in traditional biomarkers (sCr, BUN) despite suspected nephrotoxicity.
-
Possible Cause: Traditional markers can be insensitive to early or mild kidney injury.
-
Solution: Incorporate more sensitive and specific biomarkers of tubular injury, such as urinary KIM-1 and NGAL, into your experimental panel. These markers often show changes earlier than serum creatinine.
-
-
Possible Cause: The dose or duration of this compound exposure was insufficient to cause a detectable change.
-
Solution: Consider a dose-escalation study or a longer exposure period, if ethically and scientifically justifiable, to determine the threshold for nephrotoxicity.
-
Experimental Protocols
Protocol: Assessment of this compound-Induced Nephrotoxicity in a Rodent Model
This protocol provides a general framework. Specific parameters should be optimized for your research question.
1. Animal Model and Acclimatization:
- Species: Sprague-Dawley rats or C57BL/6 mice.
- Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide free access to standard chow and water.
2. Experimental Groups:
- Vehicle Control Group: Receives the vehicle used to dissolve this compound (e.g., 0.5% carboxymethylcellulose).
- This compound Treatment Groups: At least three groups receiving different doses of this compound (e.g., low, medium, high dose). The dosage should be determined based on literature review and preliminary dose-ranging studies.
3. Drug Administration:
- Route: Oral gavage is a common method.
- Frequency: Once daily for a specified duration (e.g., 7, 14, or 28 days).
4. Sample Collection:
- Urine: Collect urine over 24 hours using metabolic cages at baseline and at the end of the treatment period. Centrifuge to remove debris and store at -80°C.
- Blood: Collect blood via tail vein or cardiac puncture at the end of the study. Separate serum and store at -80°C.
- Kidney Tissue: At the end of the study, perfuse kidneys with saline and fix one kidney in 10% neutral buffered formalin for histology. Snap-freeze the other kidney in liquid nitrogen for molecular analysis.
5. Biomarker Analysis:
- Serum: Analyze for creatinine and BUN using commercially available assay kits. Calculate eGFR using an appropriate formula for the animal model.
- Urine: Analyze for albumin and creatinine to determine the UACR. Measure urinary KIM-1 and NGAL using ELISA kits.
- Histology: Process formalin-fixed kidney tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular injury, interstitial inflammation, and other pathological changes.
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway for NSAID-induced acute interstitial nephritis.
Experimental Workflow
References
Technical Support Center: Azapropazone-Induced Gastrointestinal Side Effects
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental data, and detailed protocols for researchers, scientists, and drug development professionals investigating the gastrointestinal (GI) side effects of Azapropazone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary mechanism behind this compound-induced gastrointestinal side effects?
A1: The primary mechanism of this compound, a non-steroidal anti-inflammatory drug (NSAID), involves the inhibition of cyclooxygenase (COX) enzymes. [1][2]These enzymes are essential for producing prostaglandins, which play a crucial protective role in the gastrointestinal tract by maintaining the mucosal lining. [1]While this compound shows some preference for inhibiting COX-2 (involved in inflammation) over COX-1 (involved in GI protection), its inhibition of COX-1 is significant enough to reduce the synthesis of gastroprotective prostaglandins. [1][2]This reduction leads to decreased mucus and bicarbonate secretion, diminished mucosal blood flow, and increased gastric acid secretion, all of which contribute to mucosal injury, ulceration, and bleeding.
Q2: My in vivo rodent model is showing inconsistent gastric damage after this compound administration. What are the potential reasons?
A2: Inconsistent results in animal models of NSAID-induced gastropathy can arise from several factors:
-
Fasting Status: Ensure that animals are fasted for an appropriate period (e.g., 24 hours) before administering the NSAID. Food in the stomach can buffer gastric acid and alter drug absorption, leading to variability in lesion formation.
-
Vehicle and Route of Administration: The vehicle used to dissolve or suspend this compound can influence its absorption and local irritant effects. Oral administration of acidic NSAIDs can cause "ion trapping" within gastric epithelial cells, leading to direct topical damage. Subcutaneous administration can help isolate the systemic (COX-inhibition-related) effects from topical irritation.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to NSAID-induced gastric damage. Additionally, hormonal differences between male and female animals can influence inflammatory responses and mucosal defense mechanisms.
-
Time of Assessment: The peak of gastric damage can vary depending on the specific NSAID and the dose used. Time-course studies are recommended to determine the optimal endpoint for assessment, which could be anywhere from 4 to 24 hours post-administration.
-
Scoring Method: Subjectivity in lesion scoring can be a major source of variability. Employ a standardized, blinded scoring system (an "Ulcer Index") that considers the number, length, and severity of lesions.
Q3: What are the key biomarkers to assess this compound-induced gastrointestinal injury in my experiments?
A3: Several biomarkers can be used to quantify GI injury:
-
Macroscopic Ulcer Index: This is a direct and common method involving the visual assessment and scoring of gastric lesions (petechiae, erosions, ulcers) in explanted stomachs.
-
Fecal Calprotectin: This is a non-invasive marker of intestinal inflammation. Elevated levels of fecal calprotectin have been observed in subjects after short-term NSAID use, indicating intestinal inflammation and mucosal lesions.
-
Intestinal Permeability Tests: NSAIDs are known to increase intestinal permeability. This can be assessed using methods like the lactulose/mannitol absorption test.
-
Histopathology: Microscopic examination of GI tissue sections can reveal cellular-level damage, such as epithelial cell necrosis, inflammatory cell infiltration (e.g., neutrophils), and submucosal edema, providing a more detailed assessment than macroscopic scoring alone.
-
Prostaglandin E2 (PGE2) Levels: Measuring the concentration of PGE2 in the gastric mucosa can directly confirm the pharmacodynamic effect of this compound (i.e., COX inhibition). A significant reduction in mucosal PGE2 levels is expected following administration.
Q4: I am not observing the expected cytotoxicity in my in vitro cell culture model (e.g., gastric epithelial cells). What should I consider?
A4: Several factors can influence in vitro results:
-
Drug Concentration and Solubility: Ensure that this compound is fully dissolved in the culture medium. Poor solubility can lead to an underestimation of its cytotoxic potential. Test a wide range of concentrations to establish a clear dose-response curve.
-
Exposure Time: Cytotoxic effects may require a longer incubation period to manifest. Consider extending the exposure time beyond the standard 24 hours.
-
Cell Line Specificity: The chosen cell line may not adequately model the in vivo gastric environment. Primary gastric epithelial cells, if available, may provide more relevant results.
-
Absence of Systemic Factors: In vitro models lack the complex physiological environment of the stomach, including gastric acid, digestive enzymes, and blood flow. The primary mechanism of damage in vivo (COX-1 inhibition leading to reduced mucosal defense) is not fully recapitulated in a simple cell culture. The damage observed in vitro is more likely due to direct cellular toxicity.
-
Mitochondrial Uncoupling: A key mechanism of topical NSAID injury is the uncoupling of mitochondrial oxidative phosphorylation. Assays that measure mitochondrial function (e.g., MTT assay, Seahorse XF Analyzer) may be more sensitive for detecting this type of damage.
Quantitative Data Presentation
Table 1: Clinical Endoscopic Findings of this compound on Gastric Mucosa
| Parameter | Value | Reference |
| Study Population | 14 healthy volunteers | |
| Dosage | 1200 mg/day | |
| Duration | 31 days | |
| Subjects with Findings | 2 out of 14 (14.3%) | |
| Endoscopic Findings | Isolated erosions with mild hyperemia | |
| Subjective Symptoms | None reported |
Table 2: Comparative Ulcerogenic Potential of Various NSAIDs in a Rat Model
| NSAID | Dose (mg/kg, s.c.) | Ulcer Index (mm²) (Mean ± SE) | Mucosal PGE₂ (% of Control) (Mean ± SE) | Reference |
| Control | - | 0 | 100 | |
| Indomethacin | 30 | 55 ± 11 | ~15 | |
| Aspirin | 200 | 25 ± 7 | ~10 | |
| Naproxen | 40 | 38 ± 9 | ~20 | |
| Diclofenac | 40 | 45 ± 10 | ~25 |
Note: Data for this compound is not available in this specific comparative study, but its anti-inflammatory potency is reported to be about half that of phenylbutazone. Phenylbutazone is a non-selective COX inhibitor.
Experimental Protocols
Protocol: In Vivo Model of NSAID-Induced Gastropathy in Rats
This protocol describes a standard method for inducing and assessing gastric mucosal damage in rats following NSAID administration.
1. Animals and Housing:
-
Species: Male Wistar rats (200-250 g).
-
Housing: House animals in cages with wire mesh bottoms to prevent coprophagy. Maintain a 12-hour light/dark cycle with controlled temperature and humidity.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
2. Experimental Procedure:
-
Fasting: Fast the rats for 24 hours prior to the experiment, but allow free access to water.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 1% Carboxymethylcellulose in water).
-
Group 2: this compound (specify dose, e.g., 50 mg/kg).
-
Group 3: Positive Control (e.g., Indomethacin, 30 mg/kg).
-
-
Drug Administration: Administer the test compounds orally (p.o.) or subcutaneously (s.c.) in a consistent volume (e.g., 5 mL/kg).
-
Euthanasia and Sample Collection:
-
Euthanize the animals 4-6 hours after drug administration via CO₂ asphyxiation followed by cervical dislocation.
-
Immediately perform a laparotomy and excise the stomach.
-
3. Assessment of Gastric Damage:
-
Stomach Preparation: Open the stomach along the greater curvature and gently rinse with ice-cold saline to remove gastric contents.
-
Macroscopic Evaluation: Pin the stomach flat on a board for examination. Score the gastric lesions blindly according to a predefined scale (Ulcer Index).
-
Example Scoring System: Measure the length (mm) of each hemorrhagic lesion. The sum of the lengths of all lesions for each stomach is the Ulcer Index (UI).
-
-
Histopathology (Optional):
-
Collect a section of the gastric tissue and fix it in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate for epithelial damage, inflammation, and hemorrhage.
-
-
Biochemical Analysis (Optional):
-
Scrape a portion of the gastric mucosa and freeze it immediately in liquid nitrogen for subsequent analysis of Prostaglandin E₂ (PGE₂) levels using an ELISA kit.
-
4. Statistical Analysis:
-
Analyze the Ulcer Index data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups with the control group. A p-value < 0.05 is typically considered statistically significant.
Visualizations: Diagrams and Workflows
Caption: Mechanism of this compound-induced gastrointestinal injury.
Caption: Experimental workflow for in vivo assessment of gastric injury.
Caption: Troubleshooting guide for inconsistent in vivo results.
References
Technical Support Center: Enhancing Bioavailability of Poorly Soluble Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common strategies used to enhance the bioavailability of poorly soluble drugs.
Section 1: Particle Size Reduction - Nano-milling
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which nano-milling enhances bioavailability?
A1: Nano-milling increases the surface area-to-volume ratio of the drug particles by reducing their size to the nanometer range (typically below 1000 nm).[1][2] This increased surface area leads to a faster dissolution rate of the drug in biological fluids, which is often the rate-limiting step for the absorption of poorly water-soluble drugs.[1][2]
Q2: What are the critical process parameters to consider during nano-milling?
A2: Key process parameters for wet media milling include stirrer speed, bead size and material, bead loading, drug concentration, and the type and concentration of stabilizers.[3] These parameters significantly influence the final particle size, distribution, and stability of the nanosuspension.
Q3: How do I select an appropriate stabilizer for my nanosuspension?
A3: The selection of a suitable stabilizer is crucial for preventing particle aggregation and ensuring the physical stability of the nanosuspension. Selection is often based on trial and error, but considerations include the physicochemical properties of the drug and the stabilizer's ability to provide steric or electrostatic stabilization. Common stabilizers include polymers (e.g., HPMC, PVP) and surfactants (e.g., Poloxamers, SLS).
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Particle Aggregation/ Instability | - Insufficient stabilizer concentration or inappropriate stabilizer type.- High drug concentration.- Inadequate milling energy. | - Increase stabilizer concentration or screen for a more effective stabilizer (or a combination).- Reduce the drug load in the suspension.- Optimize milling parameters (e.g., increase stirrer speed, reduce bead size). |
| Crystal Growth (Ostwald Ripening) | - Presence of a small amount of solubilized drug.- Use of a stabilizer that slightly solubilizes the drug. | - Select a stabilizer with lower solubilizing capacity for the drug.- Avoid excessive milling times which can increase the amorphous content on the particle surface. |
| Contamination from Milling Media | - Use of soft or incompatible milling media.- High milling energy. | - Use high-density, erosion-resistant media (e.g., yttria-stabilized zirconia).- Optimize milling parameters to use the minimum required energy. |
| High Polydispersity Index (PDI) | - Inefficient milling process.- Partial aggregation. | - Optimize milling time and energy.- Ensure adequate stabilization to prevent aggregation of newly formed nanoparticles. |
Experimental Protocol: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Suspension:
-
Dissolve the selected stabilizer(s) (e.g., PVP VA64 and SLS) in deionized water.
-
Disperse the poorly soluble drug powder into the stabilizer solution under stirring to form a pre-suspension.
-
-
Milling Process:
-
Add the pre-suspension and milling media (e.g., zirconia beads) to the milling chamber of a bead mill.
-
Set the desired milling parameters, such as milling speed and time. The process often involves cycles of milling followed by cooling to prevent overheating.
-
Continuously circulate cooling water around the milling chamber to maintain a low temperature.
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using techniques like photon correlation spectroscopy (PCS).
-
Assess the crystalline state of the drug nanoparticles using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Optional: The aqueous nanosuspension can be solidified by freeze-drying to improve long-term stability.
-
Quantitative Data: Impact of Nano-milling on Solubility and Dissolution
| Drug | Particle Size (nm) | Solubility Enhancement (fold) | Dissolution Rate Enhancement | Reference |
| Cilnidipine | 312 | - | Marked increase compared to bulk drug | |
| Griseofulvin | 122 | ~1.5 | Significantly faster than unmilled API | |
| Indomethacin | ~250 | - | Significant increase | |
| Itraconazole | ~300 | - | Significant increase |
Visualization: Nano-milling Workflow
Caption: Workflow for developing a drug nanosuspension using wet milling.
Section 2: Amorphous Solid Dispersions (ASDs)
Frequently Asked Questions (FAQs)
Q1: How do Amorphous Solid Dispersions (ASDs) improve bioavailability?
A1: ASDs enhance bioavailability by converting the crystalline drug into a higher-energy amorphous form, which is molecularly dispersed within a polymer matrix. This amorphous state has a higher apparent solubility and faster dissolution rate compared to the stable crystalline form. The polymer also helps to maintain a supersaturated state in the gastrointestinal tract, further driving drug absorption.
Q2: What are the common methods for preparing ASDs?
A2: The two most common industrial methods for preparing ASDs are spray drying and hot-melt extrusion (HME). Spray drying involves dissolving the drug and polymer in a common solvent and then rapidly evaporating the solvent to form the ASD. HME involves mixing the drug and polymer and then heating them to form a molten solution that is cooled to create the ASD.
Q3: What are the critical attributes of a polymer for ASD formulation?
A3: An ideal polymer for an ASD should be able to:
-
Maintain the drug in its amorphous state during manufacturing and storage.
-
Be readily soluble in gastrointestinal fluids.
-
Maintain a supersaturated state of the drug upon dissolution.
-
Have a high glass transition temperature (Tg) to limit molecular mobility and prevent recrystallization.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation/ Recrystallization during Storage | - Poor drug-polymer miscibility.- Low glass transition temperature (Tg) of the dispersion.- High drug loading.- Exposure to high temperature and humidity. | - Select a polymer with better miscibility with the drug.- Choose a polymer with a higher Tg.- Reduce the drug loading in the formulation.- Store the ASD in controlled, low-humidity conditions. |
| Incomplete Amorphization during Spray Drying | - Inappropriate solvent system.- Suboptimal spray drying parameters (e.g., too low inlet temperature, too high feed rate). | - Select a solvent system that completely dissolves both the drug and the polymer.- Optimize spray drying parameters to ensure rapid solvent evaporation (e.g., increase inlet temperature, reduce feed rate). |
| Poor Powder Flowability of Spray-Dried ASD | - Unfavorable particle morphology (e.g., fine, irregular particles). | - Optimize spray drying process parameters to control particle size and morphology.- Consider downstream processing steps like granulation. |
| Gelling of the ASD upon Dissolution | - High concentration of certain polymers (e.g., HPMC). | - Minimize the fraction of the gelling polymer in the final dosage form.- Incorporate certain salts into the formulation to reduce gelling. |
Experimental Protocol: Preparation of an ASD by Spray Drying
-
Solution Preparation:
-
Dissolve the drug and the selected polymer (e.g., HPMCAS) in a common volatile solvent or solvent mixture (e.g., acetone/water). Ensure a homogenous solution is formed.
-
-
Spray Drying Process:
-
Pump the feed solution into the spray dryer through a nozzle, which atomizes the liquid into fine droplets.
-
The droplets come into contact with a hot drying gas (e.g., nitrogen or air), leading to rapid evaporation of the solvent.
-
Optimize process parameters such as inlet temperature, drying gas flow rate, and solution feed rate to control the drying process and final particle characteristics.
-
-
Powder Collection and Characterization:
-
The dried solid particles are separated from the gas stream, typically using a cyclone separator.
-
Characterize the resulting ASD powder for its amorphous nature (using PXRD and DSC), drug-polymer miscibility (using mDSC), and residual solvent content.
-
Evaluate the dissolution performance of the ASD in biorelevant media.
-
Quantitative Data: Bioavailability Enhancement with ASDs
| Drug | Polymer | Bioavailability Enhancement (Fold increase in AUC vs. crystalline drug) | Reference |
| Praziquantel | HPMCAS-MF | ~2-3 | |
| Telaprevir | HPMCAS | Marketed product (Incivek) | |
| Ledipasvir | Copovidone | Marketed product (Harvoni) | |
| Apalutamide | HPMCAS | Marketed product (Erleada) |
Visualization: Mechanism of Bioavailability Enhancement by ASD
References
Impact of disease states on Azapropazone plasma protein binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of disease states on Azapropazone plasma protein binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary plasma protein to which this compound binds?
This compound is highly bound to human serum albumin.[1][2][3]
Q2: How is the plasma protein binding of this compound affected by disease states?
Kidney and liver diseases have been shown to cause a significant impairment of this compound's plasma protein binding, leading to a higher free fraction of the drug in plasma.[1][2] In patients with renal failure, the free fraction of this compound can be markedly enhanced, sometimes by more than tenfold. Similarly, patients with chronic liver disease also exhibit significantly higher free fractions of the drug compared to healthy individuals. The binding of this compound appears to be particularly sensitive to the presence of endogenous binding inhibitors that may be present in the blood during these disease states.
Q3: What is the unbound fraction of this compound in healthy individuals versus those with kidney or liver disease?
In healthy volunteers, the free fraction of this compound in plasma ranges from 0.0027 to 0.0070 (mean ± s.d. = 0.0044 ± 0.0009). In contrast, patients with renal failure show a mean free fraction of 0.0260 ± 0.0239, and patients with chronic liver disease have a mean free fraction of 0.0210 ± 0.0242.
Q4: Do changes in plasma protein levels in disease states correlate with the altered binding of this compound?
In patients with chronic liver disease, there is a statistically significant correlation between the free fraction of this compound and the total bilirubin concentration in the plasma. However, a similar strong correlation is not observed with serum albumin levels in either kidney or liver disease. In renal disease, there is only a weak correlation between the free fraction and the clearance of endogenous creatinine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in unbound this compound concentration measurements. | The method used for determining protein binding can influence the results. Different techniques like equilibrium dialysis, ultrafiltration, and ultracentrifugation may yield slightly different values. | Ensure consistency in the experimental method used across all samples. Clearly document the methodology and be aware of the potential biases of the chosen technique. |
| Unexpectedly high free fraction of this compound in a control group. | The quality of the plasma protein may be compromised. Factors other than disease, such as malnutrition or catabolism, can decrease the amount of plasma protein and lead to a higher unbound fraction. | Screen control subjects for conditions that might affect plasma protein levels. Ensure proper collection and storage of plasma samples to maintain protein integrity. |
| Difficulty predicting the degree of binding impairment based on standard clinical markers. | For renal disease, standard biochemical parameters of kidney function are poor predictors of the extent of this compound binding impairment. | Rely on direct measurement of the unbound drug concentration rather than attempting to predict it from other clinical markers. |
| Discrepancy between in vitro displacement studies and in vivo observations in liver disease. | While bilirubin can displace this compound from plasma proteins in vitro, this effect is much smaller than the binding changes observed in patients with liver disease, suggesting the presence of other endogenous displacing agents. | When investigating binding in liver disease, consider that multiple endogenous factors, not just bilirubin, may be contributing to the altered binding. |
Quantitative Data Summary
Table 1: Unbound Fraction of this compound in Different Clinical States
| Clinical State | Number of Subjects (n) | Mean Unbound Fraction (fu) | Standard Deviation (s.d.) | Range of Unbound Fraction |
| Healthy Volunteers | 37 | 0.0044 | 0.0009 | 0.0027 - 0.0070 |
| Patients with Renal Failure | 27 | 0.0260 | 0.0239 | Not Reported |
| Patients with Chronic Liver Disease | 32 | 0.0210 | 0.0242 | Not Reported |
Data sourced from a study by G. Thiessen and J. H. Held.
Experimental Protocols
1. Determination of this compound Plasma Protein Binding by Equilibrium Dialysis
This method is a standard technique used to measure the unbound fraction of a drug in plasma.
-
Materials:
-
Dialysis cells (e.g., Teflon) with two chambers separated by a semi-permeable membrane.
-
Semi-permeable membrane with a molecular weight cutoff that retains proteins but allows the free drug to pass through.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Plasma samples from subjects.
-
This compound solution of known concentration.
-
Shaking water bath or incubator set to 37°C.
-
Analytical method for quantifying this compound concentration (e.g., HPLC).
-
-
Procedure:
-
Prepare the dialysis cells by thoroughly cleaning and assembling them with the semi-permeable membrane.
-
In one chamber of the dialysis cell, add a known volume of the plasma sample.
-
In the other chamber, add an equal volume of PBS.
-
Spike the plasma-containing chamber with a known concentration of this compound.
-
Seal the dialysis cells and place them in a shaking water bath or incubator at 37°C.
-
Allow the system to equilibrate for a sufficient period (e.g., 4-24 hours), during which the unbound drug will diffuse across the membrane into the buffer chamber until the concentration of free drug is equal on both sides.
-
After equilibration, carefully collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in the buffer chamber sample using a validated analytical method. This concentration represents the unbound drug concentration.
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Total concentration in plasma chamber).
-
2. Determination of this compound Plasma Protein Binding by Ultrafiltration
Ultrafiltration is another common method to separate the free drug from the protein-bound drug.
-
Materials:
-
Ultrafiltration devices containing a semi-permeable membrane.
-
Centrifuge.
-
Plasma samples from subjects.
-
This compound solution of known concentration.
-
Analytical method for quantifying this compound concentration (e.g., HPLC).
-
-
Procedure:
-
Add a known volume of the plasma sample spiked with this compound to the sample reservoir of the ultrafiltration device.
-
Place the device in a centrifuge.
-
Centrifuge the device at a specified speed and time to force the plasma water and unbound drug through the membrane, collecting the ultrafiltrate.
-
Carefully collect the ultrafiltrate.
-
Analyze the concentration of this compound in the ultrafiltrate, which represents the unbound drug concentration.
-
Determine the total drug concentration in an un-centrifuged plasma sample.
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in ultrafiltrate) / (Total plasma concentration).
-
Visualizations
Caption: Impact of Disease on this compound Binding.
Caption: Workflow for Determining Plasma Protein Binding.
References
- 1. Plasma protein binding of this compound in patients with kidney and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma protein binding of this compound in patients with kidney and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and managing hematological changes associated with Azapropazone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the potential hematological side effects observed with this compound?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), has been associated with a range of hematological changes. These include anemia (a decrease in red blood cells), thrombocytopenia (a low platelet count), and leukopenia (a low white blood cell count).[1] In some instances, more severe conditions such as hemolytic anemia and agranulocytosis (a severe form of leukopenia) have been reported.[2][3][4][5] Regular blood monitoring is often recommended for subjects on long-term this compound treatment.
Q2: What are the proposed mechanisms for this compound-induced hematological changes?
A2: The exact mechanisms are not fully elucidated but are thought to involve:
-
Immune-Mediated Destruction: this compound may trigger an immune response where the body produces antibodies that attack its own blood cells, leading to conditions like immune hemolytic anemia and thrombocytopenia.
-
Direct Bone Marrow Toxicity: The drug or its metabolites could have a direct suppressive effect on the bone marrow, where blood cells are produced. This can lead to a general decrease in all blood cell lines.
-
Modulation of Hematopoietic Signaling: As an NSAID, this compound inhibits cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandin E2 (PGE2) is a known regulator of hematopoietic stem cell function. By altering PGE2 levels, this compound may indirectly affect the proliferation and differentiation of hematopoietic progenitor cells.
Q3: We observed a decrease in red blood cell counts in our animal models treated with this compound. How can we investigate this further?
A3: A decrease in red blood cells (anemia) could be due to several factors. To investigate this, consider the following:
-
Reticulocyte Count: Measure the reticulocyte count. An elevated count suggests the bone marrow is trying to compensate for red blood cell loss (e.g., due to hemolysis), while a low count may indicate bone marrow suppression.
-
Coombs Test (Direct Antiglobulin Test): If immune-mediated hemolytic anemia is suspected, a positive Coombs test can indicate the presence of antibodies on the surface of red blood cells.
-
In Vitro Colony-Forming Unit (CFU) Assays: Perform a CFU-E (Colony-Forming Unit-Erythroid) or BFU-E (Burst-Forming Unit-Erythroid) assay to assess the direct effect of this compound on erythroid progenitor cells. A reduction in colony formation would suggest a direct inhibitory effect on erythropoiesis.
Q4: Our in vitro experiments using hematopoietic progenitor cells show variable results when treated with this compound. What could be the cause?
A4: Variability in in vitro hematotoxicity assays can arise from several factors:
-
Cell Source and Quality: The source of hematopoietic stem and progenitor cells (e.g., bone marrow, cord blood, mobilized peripheral blood) and their viability can significantly impact results. Ensure consistent cell sourcing and handling.
-
Drug Concentration and Solubility: this compound may have poor solubility in aqueous culture media. Ensure the drug is fully dissolved and that the final solvent concentration does not affect cell viability. Test a range of concentrations to establish a dose-response curve.
-
Culture Conditions: Factors such as cytokine cocktails, serum batches, and incubation time can all influence progenitor cell proliferation and differentiation. Standardize these conditions across all experiments.
-
Metabolic Activation: The hematotoxicity may be caused by a metabolite of this compound rather than the parent compound. Consider incorporating a metabolic activation system (e.g., S9 fraction) into your in vitro model.
Troubleshooting Guides
Issue 1: Unexpectedly Low Platelet Counts in Animal Studies
Symptoms:
-
Spontaneous bleeding or bruising in test subjects.
-
Platelet counts significantly below the normal range in routine blood work.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Immune-Mediated Thrombocytopenia | 1. Perform a drug-dependent antibody test if available. 2. Consider a washout period to see if platelet counts recover after discontinuing this compound. 3. Re-challenge with a lower dose (with caution and appropriate ethical approval) to confirm causality. |
| Direct Bone Marrow Suppression | 1. Examine bone marrow aspirates for megakaryocyte numbers and morphology. 2. Conduct a CFU-Mk (Colony-Forming Unit-Megakaryocyte) assay with varying concentrations of this compound to assess its direct impact on platelet progenitors. |
| Drug-Drug Interaction | 1. Review all co-administered compounds to identify any known to cause thrombocytopenia or interact with NSAIDs. |
Issue 2: Inconsistent Colony Formation in CFU Assays
Symptoms:
-
High variability in the number of colonies between replicate plates.
-
Poor colony morphology.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Improper Cell Plating | 1. Ensure a single-cell suspension before plating. 2. Gently mix the cells with the semi-solid medium to ensure even distribution. 3. Avoid introducing air bubbles during plating. |
| Suboptimal Culture Conditions | 1. Verify the quality and concentration of cytokines and other media supplements. 2. Ensure proper humidity and CO2 levels in the incubator. 3. Test different batches of methylcellulose or other semi-solid media. |
| Cytotoxicity of the Drug or Vehicle | 1. Run a vehicle control to ensure the solvent used to dissolve this compound is not toxic at the final concentration. 2. Perform a dose-response curve to identify the optimal concentration range for the assay. |
Data Presentation
Table 1: Illustrative Incidence of this compound-Associated Cytopenias
| Hematological Abnormality | Illustrative Incidence | Severity |
| Anemia | 1-5% | Mild to Moderate |
| Thrombocytopenia | <1-3% | Mild to Moderate |
| Leukopenia | <1-2% | Mild to Moderate |
| Agranulocytosis | Rare (<0.1%) | Severe |
Table 2: Illustrative Changes in Hematological Parameters with this compound Treatment
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Illustrative % Change |
| Hemoglobin (g/dL) | 14.5 ± 1.5 | 13.0 ± 1.8 | -10.3% |
| Platelet Count (x10⁹/L) | 250 ± 50 | 200 ± 60 | -20% |
| White Blood Cell Count (x10⁹/L) | 7.5 ± 2.0 | 6.0 ± 1.5 | -20% |
| Absolute Neutrophil Count (x10⁹/L) | 4.5 ± 1.5 | 3.5 ± 1.2 | -22.2% |
Experimental Protocols
Protocol: In Vitro Hematotoxicity Assessment using Colony-Forming Unit (CFU) Assay
This protocol is adapted from standard methodologies for assessing the effects of a compound on hematopoietic progenitor cells.
1. Objective: To determine the direct effect of this compound on the proliferation and differentiation of human granulocyte-macrophage (CFU-GM) and erythroid (BFU-E) progenitor cells.
2. Materials:
-
Human hematopoietic stem and progenitor cells (e.g., from bone marrow, cord blood, or mobilized peripheral blood).
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Fetal Bovine Serum (FBS).
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™).
-
Cytokine cocktail for CFU-GM (e.g., IL-3, GM-CSF, SCF).
-
Cytokine cocktail for BFU-E (e.g., EPO, SCF, IL-3).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Sterile culture dishes (35 mm).
-
Humidified incubator (37°C, 5% CO₂).
3. Methods:
-
Preparation of Cell Suspension: Thaw and wash the hematopoietic progenitor cells according to the supplier's instructions. Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Preparation of Plating Medium:
-
For each condition (control and different this compound concentrations), prepare a tube containing the methylcellulose medium, FBS, and the appropriate cytokine cocktail.
-
Add the required volume of this compound stock solution or vehicle control to each tube. Ensure the final solvent concentration is non-toxic (typically ≤0.1%).
-
Add the cell suspension to each tube to achieve a final cell density of 1-5 x 10⁴ cells/mL.
-
-
Plating:
-
Vortex each tube gently but thoroughly to ensure a homogenous mixture.
-
Let the tubes stand for a few minutes to allow air bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each of the duplicate or triplicate 35 mm culture dishes.
-
Gently rotate the dishes to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with a small open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for 14 days.
-
-
Colony Counting:
-
After 14 days, score the colonies under an inverted microscope.
-
Identify and count CFU-GM (aggregates of ≥40 granulocytes and/or macrophages) and BFU-E (large, multi-focal colonies of hemoglobinized cells) colonies based on their morphology.
-
-
Data Analysis:
-
Calculate the mean number of colonies for each condition.
-
Express the results as a percentage of the vehicle control.
-
Generate a dose-response curve and calculate the IC₅₀ value (the concentration of this compound that inhibits colony formation by 50%).
-
Visualizations
Proposed Signaling Pathway for this compound-Induced Hematological Changes
Caption: Proposed mechanisms of this compound-induced hematological changes.
Experimental Workflow for Investigating this compound Hematotoxicity
Caption: Workflow for investigating this compound-induced hematotoxicity.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. Alveolitis and haemolytic anaemia induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug-Induced Idiosyncratic Agranulocytosis - Infrequent but Dangerous [frontiersin.org]
- 4. Drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Azapropazone and Drug-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential for azapropazone to cause drug-induced nephrotoxicity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound may induce nephrotoxicity?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its potential nephrotoxic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2) and Prostacyclin (PGI2), in the kidneys. These prostaglandins are crucial for maintaining renal blood flow and glomerular filtration rate (GFR), especially in conditions of reduced renal perfusion. By inhibiting their production, this compound can lead to vasoconstriction of the afferent arteriole, the small artery that supplies blood to the glomeruli, resulting in reduced renal blood flow and GFR.
Q2: What are the potential clinical manifestations of this compound-induced nephrotoxicity?
A2: While long-term studies in patients with rheumatoid arthritis have reported no significant abnormalities in renal function, case reports have highlighted the potential for acute kidney injury.[1] Clinical manifestations can include a distinct increase in serum creatinine and, in some cases, acute tubulo-interstitial nephritis (AIN), which is a hypersensitivity reaction in the kidney tissue.[2] It is important to note that in reported cases, the renal insufficiency was reversible upon withdrawal of the drug.[2]
Q3: Are there specific patient populations at higher risk for this compound-induced nephrotoxicity?
A3: As with other NSAIDs, certain patient populations are at an increased risk for developing renal adverse effects. These include elderly patients, individuals with pre-existing chronic kidney disease, heart failure, liver cirrhosis, and those who are volume-depleted (e.g., due to diuretic use). In these individuals, renal blood flow is more dependent on the vasodilatory effects of prostaglandins.
Troubleshooting Experimental Findings
Scenario 1: Unexpected Increase in Serum Creatinine or BUN in Animal Models
-
Question: We observed a significant elevation in serum creatinine and/or Blood Urea Nitrogen (BUN) in our animal models treated with this compound. How should we interpret this?
-
Answer: An increase in serum creatinine and BUN are key indicators of reduced glomerular filtration. This finding is consistent with the known mechanism of NSAID-induced nephrotoxicity. It is recommended to:
-
Confirm the Finding: Repeat the biochemical analysis to rule out experimental error.
-
Assess Dose-Dependency: Determine if the effect is dose-dependent by evaluating different dosing groups.
-
Perform Histopathology: Conduct a thorough histopathological examination of the kidney tissue. Look for signs of acute tubular necrosis, interstitial nephritis, or changes in glomerular morphology.
-
Measure GFR: If feasible, directly measure the Glomerular Filtration Rate (e.g., using inulin or creatinine clearance) to confirm the functional deficit.
-
Scenario 2: No Significant Change in Renal Function Markers
-
Question: Our study in a healthy animal model shows no significant change in serum creatinine or BUN after this compound administration. Does this rule out nephrotoxicity?
-
Answer: Not necessarily. In healthy subjects with normal renal perfusion, the kidneys may not be as dependent on prostaglandins for maintaining blood flow. Therefore, the effects of COX inhibition by this compound might be less pronounced. Consider the following:
-
Study Population: The lack of effect could be due to the healthy status of the animal model. To unmask potential nephrotoxicity, consider using a model with compromised renal function or a state of renal stress (e.g., salt depletion).
-
Subtle Markers: Evaluate more sensitive or earlier markers of kidney injury, such as urinary biomarkers (e.g., KIM-1, NGAL).
-
Renal Blood Flow: Directly measure renal blood flow to assess for more subtle hemodynamic changes that may not yet be reflected in serum creatinine levels.
-
Data Presentation
Table 1: Summary of Clinical Observations on this compound and Renal Function
| Study Type | Patient Population | Key Findings | Citation |
| Long-term, open assessment | 51 patients with rheumatoid disorders | Routine laboratory investigations revealed no abnormalities in renal function over a period of up to 3 years. | [1] |
| Long-term therapy study | Arthritic patients | This compound did not adversely affect renal concentrating ability, even after long periods of treatment. | [3] |
| Case Report | 3 patients with rheumatic disorders | A distinct increase in serum creatinine was observed in all patients. One case showed acute tubulo-interstitial nephritis on biopsy. Renal insufficiency was reversible upon drug withdrawal. |
Table 2: General Effects of NSAIDs on Renal Function Parameters (for Context)
| Parameter | Effect of NSAID Administration | Mechanism |
| Renal Blood Flow (RBF) | ↓ | Vasoconstriction of the afferent arteriole due to decreased PGE2 and PGI2. |
| Glomerular Filtration Rate (GFR) | ↓ | Reduced glomerular capillary pressure secondary to decreased RBF. |
| Serum Creatinine | ↑ | Decreased glomerular filtration leads to reduced clearance of creatinine from the blood. |
| Blood Urea Nitrogen (BUN) | ↑ | Decreased glomerular filtration leads to reduced clearance of urea from the blood. |
| Sodium Excretion | ↓ | Inhibition of prostaglandins can lead to increased sodium and water retention. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Changes in Renal Function in a Rodent Model
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (low dose, e.g., 10 mg/kg/day, oral gavage).
-
Group 3: this compound (high dose, e.g., 50 mg/kg/day, oral gavage).
-
-
Dosing Period: Administer the respective treatments daily for 14 consecutive days.
-
Sample Collection:
-
Urine: Collect 24-hour urine on day 0 (baseline) and day 14 using metabolic cages. Measure urine volume and creatinine concentration.
-
Blood: Collect blood samples via tail vein on day 0 and via cardiac puncture at sacrifice on day 15. Separate serum for analysis.
-
-
Biochemical Analysis:
-
Measure serum creatinine and BUN using commercially available kits.
-
Calculate creatinine clearance as an estimate of GFR: (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time).
-
-
Histopathology:
-
At sacrifice, perfuse kidneys with saline followed by 10% neutral buffered formalin.
-
Embed kidneys in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Examine sections for evidence of tubular necrosis, interstitial inflammation, and glomerular abnormalities.
-
Mandatory Visualization
Signaling Pathway of this compound-Induced Afferent Arteriole Vasoconstriction
Caption: this compound inhibits COX, reducing PGE2 and leading to afferent arteriole constriction.
Experimental Workflow for Assessing Nephrotoxicity
Caption: Workflow for evaluating this compound's potential nephrotoxicity in animal models.
References
Validation & Comparative
A Comparative Analysis of Azapropazone and Allopurinol for Chronic Gout Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of azapropazone and allopurinol, two therapeutic agents employed in the long-term management of chronic gout. The following sections detail their mechanisms of action, comparative efficacy, and safety profiles, supported by available clinical data and experimental methodologies.
Introduction
Chronic gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, secondary to hyperuricemia. The cornerstone of chronic gout management is long-term urate-lowering therapy. Allopurinol, a xanthine oxidase inhibitor, has long been the standard of care. This compound, a non-steroidal anti-inflammatory drug (NSAID) with uricosuric properties, presents an alternative therapeutic strategy by enhancing the renal excretion of uric acid. This guide offers an objective comparison to inform research and clinical perspectives on these two agents.
Mechanism of Action
The fundamental difference between this compound and allopurinol lies in their distinct mechanisms for lowering serum uric acid levels.
Allopurinol: Inhibition of Uric Acid Synthesis
Allopurinol is a structural analogue of hypoxanthine. It and its primary active metabolite, oxypurinol, act as potent inhibitors of xanthine oxidase[1][2][3]. This enzyme is critical in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid[1][3]. By blocking this enzymatic step, allopurinol effectively reduces the production of uric acid in the body. The inhibition of xanthine oxidase leads to an increase in the levels of the more soluble precursors, hypoxanthine and xanthine, which are then excreted by the kidneys.
This compound: Enhancement of Uric Acid Excretion and Anti-inflammatory Action
This compound is a non-steroidal anti-inflammatory drug (NSAID) that also possesses uricosuric properties. Its primary anti-inflammatory effect is achieved through the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins involved in pain and inflammation. For the management of hyperuricemia, this compound's key mechanism is its uricosuric effect, meaning it increases the excretion of uric acid in the urine. This is thought to occur through the inhibition of uric acid reabsorption in the renal tubules, likely by interacting with renal uric acid transporters. However, some studies suggest its hypouricemic effect may not be solely due to uricosuria, hinting at other potential mechanisms.
Comparative Efficacy: Experimental Data
Several clinical studies, primarily conducted in the 1980s, have directly compared the efficacy of this compound and allopurinol in the treatment of chronic gout and hyperuricemia.
| Efficacy Outcome | This compound | Allopurinol | Study |
| Serum Uric Acid Reduction | Similar to allopurinol after 3 months. | Reduced plasma uric acid more quickly initially. | Gibson et al. (1984) |
| Maintained similar reductions to allopurinol from day 28 onwards. | Produced similar reductions to this compound from day 28 onwards. | Fraser et al. (1987) | |
| Frequency of Gout Flares | Fewer breakthrough attacks (12) compared to the indomethacin/allopurinol group (21). | Recurrent gout occurred more frequently. | Fraser et al. (1987), Gibson et al. (1984) |
Experimental Protocols
Detailed methodologies from the key comparative studies are summarized below.
Gibson et al. (1984): A Comparative Study
-
Study Design: A comparative study involving two parts. The first was a metabolic ward study with five patients to investigate the mechanism of this compound's hypouricemic effect. The second part was a 3-month trial comparing this compound and allopurinol.
-
Participants: 22 patients were treated with this compound and 18 with allopurinol combined with colchicine.
-
Intervention:
-
This compound group: Dosage not specified in the abstract.
-
Allopurinol group: Dosage not specified in the abstract, administered with colchicine.
-
-
Primary Outcome Measures: Plasma uric acid levels and frequency of recurrent gout attacks.
-
Key Methodologies: Plasma uric acid was measured at baseline and throughout the 3-month study period. The occurrence of gout flares was recorded for each group.
Fraser et al. (1987): A Double-Blind, Double-Dummy Trial
-
Study Design: A double-blind, double-dummy, randomized controlled trial.
-
Participants: 93 patients with acute gout and hyperuricemia, predominantly from a general practice setting.
-
Intervention:
-
Group 1: this compound from day 1 to day 225.
-
Group 2: Indomethacin from day 1 to day 28, followed by allopurinol from day 29 to day 225.
-
-
Primary Outcome Measures: Serum uric acid levels and the number of breakthrough gout attacks.
-
Key Methodologies: Serum uric acid levels were measured at baseline (day 1), day 4, day 28, and throughout the 225-day study. The number of gout flares experienced by each patient was recorded. The double-dummy design ensured blinding, where patients in each group received both an active drug and a placebo that looked identical to the other group's active medication.
Safety and Tolerability
The safety profiles of this compound and allopurinol are distinct, reflecting their different pharmacological classes.
| Adverse Effect Profile | This compound | Allopurinol |
| Common Side Effects | Gastrointestinal issues (gastralgia, nausea), skin rash. | Skin rash, nausea, diarrhea. |
| Serious Side Effects | Potential for renal impairment (rise in blood urea and creatinine), fall in hemoglobin with long-term use. | Allopurinol hypersensitivity syndrome (AHS), a rare but severe reaction. |
| Comparative Side Effects | In a 3-month study, side effects were confined to the this compound group. | In a 225-day study, side effects were similar in frequency and nature to the this compound group. |
Conclusion
Both this compound and allopurinol have demonstrated efficacy in lowering serum uric acid levels in patients with chronic gout. Allopurinol appears to have a more rapid onset of action in reducing uric acid, though this compound may be associated with a lower frequency of breakthrough gout flares in some studies. The choice between these agents should be guided by a comprehensive assessment of the patient's clinical profile, including comorbidities, potential for drug interactions, and tolerability. The anti-inflammatory properties of this compound may offer an advantage in patients who require both urate-lowering and symptomatic relief. However, its potential for renal and gastrointestinal side effects necessitates careful monitoring. Allopurinol remains a first-line therapy for chronic gout, with a well-established efficacy and safety profile, although the risk of hypersensitivity syndrome, while rare, must be considered. Further modern, large-scale, head-to-head clinical trials would be beneficial to provide more definitive comparative data on these two therapeutic options.
References
A Comparative Analysis of Azapropazone and Phenylbutazone Potency for Researchers
For drug development professionals and researchers in the field of anti-inflammatory therapeutics, a clear understanding of the relative potency and mechanisms of action of different non-steroidal anti-inflammatory drugs (NSAIDs) is paramount. This guide provides a detailed comparison of azapropazone and phenylbutazone, focusing on their potency, supported by available experimental data and methodologies.
This compound and phenylbutazone are both NSAIDs belonging to the pyrazolidinedione class, historically used for their anti-inflammatory and analgesic properties. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. While both drugs target the COX pathway, their relative potency and selectivity for the two main isoforms, COX-1 and COX-2, differ.
Quantitative Comparison of Potency
A comprehensive review of available literature indicates that this compound exhibits approximately half the anti-inflammatory potency of phenylbutazone.[1] This difference in potency can be quantitatively assessed by comparing their half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2 enzymes. While direct comparative studies providing IC50 values for this compound are limited, estimations based on its known relative potency to phenylbutazone offer valuable insights.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio |
| This compound (Estimated) | ~10 | ~2.4 | ~4.2 |
| Phenylbutazone | 5.0 | 1.2 | 4.17 |
Note: The IC50 values for this compound are estimated based on the reported relative potency to phenylbutazone. Actual experimental values may vary.
The data suggests that both drugs are non-selective COX inhibitors, with a slight preference for COX-2. Phenylbutazone is a more potent inhibitor of both isoforms compared to this compound. The similar selectivity ratios indicate that both drugs carry a comparable theoretical risk of gastrointestinal side effects, which are primarily associated with the inhibition of the constitutively expressed COX-1 enzyme.
Mechanism of Action: The Cyclooxygenase Pathway
Both this compound and phenylbutazone exert their anti-inflammatory effects by blocking the cyclooxygenase (COX) pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is subsequently metabolized into various prostaglandins that mediate inflammatory responses.
Caption: Inhibition of the COX pathway by this compound and phenylbutazone.
Experimental Protocols
To provide a comprehensive resource for researchers, detailed methodologies for key experiments used to evaluate the potency of NSAIDs are outlined below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the in vitro potency of a compound by measuring its ability to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (this compound, Phenylbutazone) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors (e.g., hematin, epinephrine).
-
Method for detecting prostaglandin production (e.g., EIA kit for PGE2, oxygen consumption measurement).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test compound or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Terminate the reaction.
-
Quantify the amount of prostaglandin produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
References
Azapropazone in Rheumatoid Arthritis: A Comparative Efficacy Analysis Against Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized in the management of rheumatoid arthritis (RA), an autoimmune disease characterized by chronic inflammation of the joints. This guide provides a comparative analysis of the efficacy of this compound against other commonly used NSAIDs in the treatment of RA, supported by data from clinical studies. The objective is to offer a clear, data-driven resource for researchers and professionals in the field of drug development.
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This compound exhibits a preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, over COX-1, the constitutive isoform responsible for homeostatic functions such as maintaining the gastric mucosa. This preferential COX-2 inhibition is thought to contribute to a potentially more favorable gastrointestinal side-effect profile compared to non-selective NSAIDs.[1] Additionally, this compound possesses uricosuric properties, which can be beneficial in patients with gout, and has demonstrated antioxidant activity.
Comparative Efficacy from Clinical Trials
Multiple clinical trials have been conducted to evaluate the efficacy of this compound in rheumatoid arthritis, often comparing it with other NSAIDs or a placebo. The primary endpoints in these studies typically include reduction in pain, duration of morning stiffness, and improvement in joint tenderness and function.
This compound versus Placebo
In a 2-week double-blind clinical trial involving 23 patients with definite rheumatoid arthritis, this compound administered at a daily dose of 1200 mg demonstrated a significant antirheumatic effect compared to placebo. This was evidenced by improvements in pain relief, articular tenderness, and the duration of morning stiffness.
This compound versus Other NSAIDs
Clinical studies have shown that the efficacy of this compound in treating rheumatoid arthritis is comparable to that of other established NSAIDs.
-
Naproxen: A double-blind, crossover trial with 15 patients with definite rheumatoid arthritis compared 1200 mg of this compound daily with 750 mg of naproxen daily, each for two weeks. Both drugs were found to be significantly superior to placebo, with no significant difference in efficacy observed between this compound and naproxen.[2][3]
-
Indomethacin: In a double-blind, crossover study involving 50 patients with rheumatoid arthritis, 800 mg of this compound per day was compared with 100 mg of indomethacin per day over a 3-week period. While objective measurements showed no marked differences, patient assessments of response and preference suggested a significant improvement with this compound compared to indomethacin.[4]
-
Aspirin: A double-blind, crossover trial was conducted with 24 patients with classical or definite rheumatoid disease to assess the clinical efficacy of 3.6 g of aspirin, 1200 mg of this compound, and a combination of both. All treatment regimens showed significant improvement in pain score, morning stiffness, and patient's assessment of pain when compared to placebo. There was no significant difference among the individual drug regimens. Although not statistically significant, this compound was noted as the best regimen in terms of improving these parameters.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data from the comparative clinical trials. Note: Detailed quantitative outcomes such as mean change and standard deviation were not consistently available in the reviewed literature abstracts. The tables reflect the reported qualitative comparisons and study design parameters.
Table 1: this compound vs. Naproxen in Rheumatoid Arthritis
| Parameter | This compound | Naproxen | Placebo |
| Dosage | 1200 mg/day | 750 mg/day | - |
| Treatment Duration | 2 weeks | 2 weeks | - |
| Number of Patients | 15 | 15 | 15 |
| Efficacy Outcome | Significantly superior to placebo | Significantly superior to placebo | - |
| Comparative Efficacy | No significant difference | No significant difference | - |
Source: Capell et al., 1976
Table 2: this compound vs. Indomethacin in Rheumatoid Arthritis
| Parameter | This compound | Indomethacin |
| Dosage | 800 mg/day | 100 mg/day |
| Treatment Duration | 3 weeks | 3 weeks |
| Number of Patients | 50 | 50 |
| Objective Efficacy | No marked difference | No marked difference |
| Patient Preference | Significantly preferred | - |
Source: Thune, 1976
Table 3: this compound vs. Aspirin in Rheumatoid Arthritis
| Parameter | This compound | Aspirin | This compound + Aspirin | Placebo |
| Dosage | 1200 mg/day | 3.6 g/day | 1200 mg + 3.6 g/day | - |
| Number of Patients | 24 | 24 | 24 | 24 |
| Efficacy Outcome | Significant improvement vs. placebo | Significant improvement vs. placebo | Significant improvement vs. placebo | - |
| Comparative Efficacy | No significant difference | No significant difference | No significant difference | - |
Source: Kean et al., 1981
Experimental Protocols
The clinical trials cited in this guide predominantly followed a double-blind, crossover design, which is a robust methodology for comparing treatments in chronic, stable conditions like rheumatoid arthritis.
General Methodology of Comparative Crossover Trials
-
Patient Selection: Patients diagnosed with "definite" or "classical" rheumatoid arthritis according to established criteria at the time of the studies were enrolled.
-
Study Design: A double-blind, crossover design was typically employed. Patients were randomly assigned to receive one of the study drugs for a specified period, followed by a washout period with a placebo, and then "crossed over" to the other treatment arm.
-
Dosage and Administration:
-
This compound: 800 mg to 1200 mg daily.
-
Naproxen: 750 mg daily.
-
Indomethacin: 100 mg daily.
-
Aspirin: 3.6 g daily.
-
-
Efficacy Assessments:
-
Subjective: Patient-reported pain relief (e.g., using visual analog scales), duration of morning stiffness.
-
Objective: Clinician assessment of articular tenderness, joint swelling, and grip strength.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of NSAIDs and a typical experimental workflow for evaluating COX inhibition.
Caption: Mechanism of action of NSAIDs, highlighting this compound's preferential COX-2 inhibition.
Caption: A generalized experimental workflow for determining the in vitro efficacy of NSAIDs.
Conclusion
The available clinical evidence, primarily from studies conducted in the 1970s and 1980s, suggests that this compound is an effective NSAID for the management of rheumatoid arthritis, with an efficacy comparable to that of other commonly used agents such as naproxen, indomethacin, and aspirin. Its preferential inhibition of COX-2 may offer a theoretical advantage in terms of gastrointestinal tolerability. For drug development professionals, these historical data provide a valuable benchmark for the efficacy of a preferentially COX-2 inhibiting NSAID in a rheumatoid arthritis population. Further research, potentially including modern, well-controlled clinical trials and meta-analyses, would be beneficial to more definitively place this compound within the current landscape of RA treatment options.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of this compound and naproxen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A comparative study of this compound and indomethacin in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical therapeutic trial of aspirin and this compound in rheumatoid arthritis when prescribed singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azapropazone and Alternative Therapies for Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azapropazone with other therapeutic agents used in the management of hyperuricemia, the metabolic condition underlying gout. The following sections detail the mechanisms of action, comparative efficacy, and safety profiles of key treatments, supported by data from clinical studies.
Executive Summary
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with other comorbidities. Treatment strategies primarily focus on lowering serum uric acid levels. This guide examines this compound, a non-steroidal anti-inflammatory drug (NSAID) with uricosuric properties, in comparison to the major classes of urate-lowering therapies: xanthine oxidase inhibitors and other uricosuric agents. While Allopurinol remains a first-line therapy according to major clinical guidelines, this compound presents a unique combination of anti-inflammatory and hypouricemic effects.
Mechanism of Action
The primary treatments for hyperuricemia function by either reducing the production of uric acid or increasing its excretion.
-
This compound : This drug possesses a dual mechanism of action. It acts as a uricosuric agent, promoting the renal excretion of uric acid[1][2]. Additionally, as an NSAID, it inhibits cyclooxygenase (COX) enzymes, with a preference for COX-2, which mediates its anti-inflammatory effects useful in acute gout flares[1]. Some studies suggest an additional hypouricemic mechanism beyond its uricosuric and xanthine oxidase inhibition effects may be at play[3][4].
-
Xanthine Oxidase Inhibitors (e.g., Allopurinol, Febuxostat) : These agents inhibit the enzyme xanthine oxidase, which is crucial for the conversion of hypoxanthine to xanthine and subsequently to uric acid in the purine metabolism pathway. This leads to a reduction in uric acid production.
-
Uricosuric Agents (e.g., Probenecid, Benzbromarone) : These drugs increase the renal excretion of uric acid by inhibiting its reabsorption in the proximal tubules of the kidneys.
Below is a diagram illustrating the purine metabolism pathway and the points of intervention for these drug classes.
Comparative Efficacy
Clinical trials have demonstrated the efficacy of this compound in reducing serum uric acid levels and managing gout flares, often in comparison to Allopurinol.
| Treatment Regimen | Mean Reduction in Serum Uric Acid | Frequency of Gout Flares | Reference |
| This compound (900 mg/day) | 31.4% | - | |
| This compound (1200 mg/day) | 33.9% | - | |
| This compound (1800 mg/day) | 42.3% | - | |
| This compound (2400 mg/day) | 46.0% | - | |
| This compound | Similar to Allopurinol from day 28 onwards | Fewer breakthrough attacks than Indomethacin/Allopurinol group (12 vs 21) | |
| Allopurinol | Reduced plasma uric acid more quickly than this compound initially | More frequent recurrent gout than this compound | |
| Febuxostat (80 mg/day) | Superior to Allopurinol (300 mg/day) in achieving target serum urate levels | No significant difference compared to Allopurinol | |
| Probenecid (1 g/day ) | 29% - 50.5% | - |
Safety and Tolerability
The safety profiles of these medications are a critical consideration in treatment selection.
| Treatment | Common Adverse Events | Serious Adverse Events | Reference |
| This compound | Side effects were confined to those taking this compound in one study. A slight rise in blood urea and creatinine, and a fall in hemoglobin were noted with long-term use. | - | |
| Allopurinol | Gastrointestinal upset, rash. Discontinuation rate due to adverse events was 11% in one comparative study. | Severe cutaneous adverse reactions (rare). | |
| Febuxostat | Similar incidence of adverse events to Allopurinol. | Potential for increased cardiovascular events in some studies. | |
| Probenecid | Gastrointestinal symptoms. Higher discontinuation rate due to adverse events (26%) compared to Allopurinol and Benzbromarone in one study. | - |
Experimental Protocols
The data presented is derived from clinical trials with specific methodologies. A representative experimental design is outlined below.
Comparative Study of this compound and Allopurinol
-
Study Design : A randomized, double-blind, double-dummy comparative trial.
-
Participant Population : Patients with a diagnosis of acute gout and hyperuricemia.
-
Intervention :
-
Group 1: this compound for the full study duration (e.g., 225 days).
-
Group 2: Indomethacin for the initial period (e.g., 28 days) followed by Allopurinol for the remainder of the study.
-
-
Primary Outcome Measures :
-
Change in serum uric acid levels at specified time points (e.g., day 4, day 28, and end of study).
-
Frequency of acute gout attacks.
-
-
Secondary Outcome Measures :
-
Incidence and nature of adverse events.
-
-
Methodology for Uric Acid Measurement : Plasma uric acid is typically determined using a uricase method.
-
Statistical Analysis : Results are commonly analyzed using Student's t-test and chi-square tests.
The following diagram illustrates a typical workflow for such a clinical trial.
Conclusion
This compound offers a viable therapeutic option for hyperuricemia, particularly in patients with concurrent inflammatory symptoms of gout, due to its dual action. Comparative studies with Allopurinol suggest similar long-term efficacy in lowering serum uric acid, with a potential advantage in reducing the frequency of breakthrough gout attacks. However, Allopurinol is more established as a first-line treatment and may achieve a more rapid initial reduction in uric acid levels. The choice of therapy should be guided by individual patient characteristics, including comorbidities, and a thorough assessment of the benefit-risk profile of each drug. Further research into the non-uricosuric hypouricemic effects of this compound could provide valuable insights into its complete mechanism of action.
References
A Head-to-Head Comparison of Allopurinol and Febuxostat: Mechanism of Action and Inhibitory Kinetics
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential mechanisms and potencies of two leading xanthine oxidase inhibitors.
In the landscape of hyperuricemia and gout treatment, the inhibition of xanthine oxidase (XO) remains a cornerstone of therapy. This enzyme catalyzes the final two steps of purine metabolism, converting hypoxanthine to xanthine and then to uric acid. This guide provides a detailed, objective comparison of two prominent XO inhibitors, allopurinol and febuxostat, focusing on their distinct mechanisms of action, supported by experimental data and detailed protocols.
At a Glance: Key Mechanistic Differences
| Feature | Allopurinol | Febuxostat |
| Chemical Structure | Purine analog | Non-purine selective inhibitor |
| Metabolism | Metabolized by XO to the more potent inhibitor, oxypurinol | Primarily metabolized by hepatic enzymes |
| Inhibition Type | Competitive (Allopurinol); Non-competitive/Suicide (Oxypurinol) | Mixed-type (potent non-competitive component) |
| Selectivity | Can inhibit other enzymes in purine and pyrimidine metabolism | Highly selective for xanthine oxidase |
| Binding Site | Binds to the molybdenum-pterin center of the active site | Binds within a channel leading to the molybdenum center, blocking substrate access |
Quantitative Comparison of Inhibitory Potency
The efficacy of enzyme inhibitors is quantified by several key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following tables summarize data from in vitro studies directly comparing the inhibitory potency of allopurinol and febuxostat against xanthine oxidase.
Table 1: In Vitro Inhibition of Xanthine Oxidase
| Inhibitor | IC50 | Ki | Inhibition Type |
| Allopurinol | 2.9 µM[1] | ~700 nM | Competitive[1] |
| Oxypurinol (active metabolite of Allopurinol) | - | 35 nM | Non-competitive/Suicide Inhibition[2] |
| Febuxostat | 1.8 nM[1] | 0.96 nM | Mixed-type[1] |
Note: IC50 and Ki values can vary depending on experimental conditions such as enzyme source and substrate concentration.
Table 2: Clinical Efficacy in Lowering Serum Uric Acid (sUA)
| Study | Drug Regimen | Percentage of Patients Achieving sUA <6.0 mg/dL |
| Becker et al. (2005) | Allopurinol 300 mg daily | 21% |
| Febuxostat 80 mg daily | 53% | |
| Febuxostat 120 mg daily | 62% | |
| Singh et al. (2015) | Allopurinol (dose-titrated) | 44.8% |
| Febuxostat (40 mg daily in 83% of users) | 56.9% | |
| Guttmann et al. (2021) | Allopurinol (dose-titrated) | sUA reduced from 8.70 to 5.02 mg/dL |
| Febuxostat (dose-titrated) | sUA reduced from 8.59 to 5.20 mg/dL |
Delving into the Mechanisms of Action
Allopurinol, a structural analog of the natural purine base hypoxanthine, acts as a competitive inhibitor of xanthine oxidase. However, its therapeutic efficacy is largely attributed to its metabolite, oxypurinol. Allopurinol is oxidized by xanthine oxidase to oxypurinol, which then binds very tightly to the reduced form of the enzyme's molybdenum center, acting as a potent non-competitive or "suicide" inhibitor. This dual mechanism of competitive inhibition by the parent drug and potent non-competitive inhibition by its metabolite effectively reduces uric acid production. However, due to its purine-like structure, allopurinol and its metabolites can also inhibit other enzymes involved in purine and pyrimidine synthesis, which may contribute to some of its side effects.
Febuxostat, in contrast, is a non-purine selective inhibitor of xanthine oxidase. Its distinct chemical structure allows for high-affinity binding to a channel leading to the enzyme's molybdenum-pterin active site, thereby blocking substrate access. This interaction results in a mixed-type inhibition, with a strong non-competitive component. A key advantage of febuxostat is its high selectivity for xanthine oxidase, with minimal effects on other enzymes in the purine and pyrimidine metabolic pathways. Febuxostat inhibits both the oxidized and reduced forms of xanthine oxidase, another point of differentiation from allopurinol.
Visualizing the Inhibition of Purine Metabolism
The following diagrams illustrate the purine metabolism pathway and the distinct points of inhibition by allopurinol and febuxostat.
Caption: Inhibition of the purine degradation pathway by Allopurinol and Febuxostat.
Experimental Protocols
Reproducibility is paramount in scientific research. The following provides a detailed methodology for a key experiment cited in this guide.
Spectrophotometric Assay for Xanthine Oxidase Inhibition
This assay quantifies the inhibitory effect of a compound on xanthine oxidase by measuring the reduction in uric acid formation, which absorbs light at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or other suitable source)
-
Test compounds (Allopurinol, Febuxostat)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer (e.g., 0.1 units/mL).
-
Prepare a stock solution of xanthine in potassium phosphate buffer (e.g., 150 µM). Gentle warming may be necessary for complete dissolution.
-
Prepare stock solutions of allopurinol and febuxostat in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds in potassium phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid interference with enzyme activity.
-
-
Assay Protocol:
-
In a 96-well microplate, add 25 µL of the test compound solution or vehicle (for control).
-
Add 25 µL of the xanthine oxidase solution to each well.
-
Gently mix and pre-incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 150 µL of the xanthine substrate solution to each well.
-
Immediately begin measuring the absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of xanthine oxidase inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow for Comparing Xanthine Oxidase Inhibitors
The following diagram outlines a typical workflow for the preclinical and clinical comparison of xanthine oxidase inhibitors.
Caption: A generalized workflow for the comparative evaluation of xanthine oxidase inhibitors.
Conclusion
Both allopurinol and febuxostat are effective inhibitors of xanthine oxidase, leading to a reduction in uric acid production. In vitro studies consistently demonstrate that febuxostat is a more potent inhibitor than allopurinol. Clinical data also indicate that febuxostat can achieve target serum urate levels in a higher percentage of patients at standard doses compared to fixed-dose allopurinol. However, with appropriate dose titration, allopurinol can achieve comparable efficacy in many patients.
The choice between these inhibitors in a research or clinical setting will depend on a variety of factors, including the desired level of inhibition, the specific experimental model, and considerations of the compounds' distinct chemical structures, selectivity, and metabolic pathways. This guide provides the foundational data and methodologies to inform such decisions.
References
A Comparative Analysis of Azapropazone and Oxaprozin for Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azapropazone and Oxaprozin are non-steroidal anti-inflammatory drugs (NSAIDs) utilized in the management of inflammatory conditions such as osteoarthritis and rheumatoid arthritis. Both drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain. This guide provides a detailed comparison of their pharmacological profiles, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Mechanism of Action
Both this compound and Oxaprozin are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2 isoforms. However, their inhibitory profiles and additional mechanisms of action exhibit notable differences.
This compound is reported to have a preference for inhibiting COX-2 over COX-1.[1] Beyond COX inhibition, this compound also possesses uricosuric properties, meaning it can increase the excretion of uric acid in the urine.[1] This makes it a potentially beneficial agent for inflammatory conditions associated with hyperuricemia, such as gout.[1] Studies suggest that its hypouricemic effect may not solely be due to uricosuria or xanthine oxidase inhibition, indicating an alternative mechanism may be at play.[2][3] Furthermore, this compound has been shown to modulate immune cell functions, which may contribute to its anti-inflammatory effects.
Oxaprozin also inhibits both COX-1 and COX-2 enzymes. Experimental data has provided specific IC50 values for its inhibitory activity, with an IC50 of 2.2 µM for human platelet COX-1 and 36 µM for IL-1-stimulated human synovial cell COX-2. In addition to COX inhibition, Oxaprozin has been found to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.
Signaling Pathway of COX Inhibition by this compound and Oxaprozin
Pharmacokinetic Profile
A comparative summary of the pharmacokinetic parameters of this compound and Oxaprozin is presented below.
| Parameter | This compound | Oxaprozin |
| Absorption | Well absorbed after oral administration. | 95% absorbed after oral administration. |
| Protein Binding | ~99% | 99% (primarily to albumin) |
| Metabolism | Not extensively metabolized. | Metabolized in the liver via oxidation and glucuronidation. |
| Half-life | Approximately 20 hours | Approximately 40-50 hours |
| Excretion | Primarily renal. | Excreted in urine (5% unchanged, 65% as metabolites) and feces (35% as metabolites). |
Clinical Efficacy and Safety
This compound
In a double-blind, crossover study involving 41 patients with osteoarthritis of the knee, 1200 mg/day of this compound was compared to 1600 mg/day of ibuprofen. While both drugs were significantly more effective than placebo in providing pain relief with no significant difference between them in this regard, there was a highly significant patient preference for this compound (p < 0.01). Another study in patients with rheumatoid arthritis showed that both 1200 mg/day of this compound and 750 mg/day of naproxen were superior to placebo, with no significant difference in efficacy between the two active treatments. A long-term open assessment of this compound (900 mg to 1200 mg daily) in 51 patients with osteoarthritis showed statistically significant improvements in pain on motion, night pain, and morning stiffness.
Oxaprozin
Oxaprozin has been extensively studied in clinical trials for both osteoarthritis and rheumatoid arthritis. In a double-blind trial with 24 patients with osteoarthritis of the knee or hip, 1200 mg of Oxaprozin once daily was found to be as effective and well-tolerated as 250 mg of naproxen three times daily over an 8-week period. Another study comparing 1200 mg/day of Oxaprozin to 3.9 g/day of aspirin in 40 patients with active rheumatoid arthritis found similar anti-inflammatory properties for both treatments. A multicenter, double-blind parallel trial in 212 patients with classic rheumatoid arthritis also demonstrated that Oxaprozin (600 mg/day and 1200 mg/day) was as effective as aspirin (3900 mg/day) and caused significantly less tinnitus.
Comparative Summary of Clinical Trial Findings
| Indication | This compound Comparator | Key Findings | Oxaprozin Comparator | Key Findings |
| Osteoarthritis | Ibuprofen (1600 mg/day) | Similar pain relief, but significant patient preference for this compound (1200 mg/day). | Naproxen (750 mg/day) | Equivalent efficacy and tolerability to Oxaprozin (1200 mg/day). |
| Rheumatoid Arthritis | Naproxen (750 mg/day) | No significant difference in efficacy compared to this compound (1200 mg/day). | Aspirin (3900 mg/day) | Similar efficacy to Oxaprozin (1200 mg/day) with less tinnitus. |
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay is a standard method to determine the inhibitory activity of compounds against COX-1 and COX-2 in a physiologically relevant environment.
Objective: To determine the IC50 values of this compound and Oxaprozin for COX-1 and COX-2.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not consumed NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquots of whole blood are incubated with various concentrations of the test compound (this compound or Oxaprozin) or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time to induce platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TXA2) production.
-
The reaction is stopped, and the serum is collected.
-
The concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), is measured using an enzyme immunoassay (EIA) kit.
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
The blood is incubated at 37°C for a specified time to allow for COX-2-mediated prostaglandin E2 (PGE2) synthesis.
-
The reaction is stopped, and the plasma is collected.
-
The concentration of PGE2 is measured using an EIA kit.
-
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound. The IC50 value, the concentration of the drug that causes 50% inhibition, is then determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for COX Inhibition Assay
Conclusion
Both this compound and Oxaprozin are effective NSAIDs for the management of inflammatory conditions. Oxaprozin has a longer half-life, allowing for once-daily dosing. This compound's additional uricosuric properties may offer an advantage in patients with co-existing hyperuricemia. The available clinical data, although not from direct head-to-head trials, suggests that both drugs have comparable efficacy to other commonly used NSAIDs. The choice between this compound and Oxaprozin may depend on the specific clinical context, including the patient's underlying conditions, comorbidities, and preference. Further direct comparative studies would be beneficial to more definitively delineate their relative efficacy and safety profiles.
References
- 1. Page loading... [guidechem.com]
- 2. A double-blind, parallel trial of oxaprozin versus naproxen in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of this compound and ibuprofen in the treatment of osteoarthrosis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azapropazone and Other Gout Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azapropazone with other prominent gout therapies, including Allopurinol, Febuxostat, and Colchicine. The information is supported by experimental data from various clinical trials to aid in research and development efforts in the field of gout treatment.
Executive Summary
Gout is a form of inflammatory arthritis characterized by hyperuricemia (elevated serum uric acid levels) and the deposition of monosodium urate crystals in and around the joints. Therapeutic strategies primarily focus on lowering serum uric acid levels and managing acute inflammatory flares. This guide delves into the comparative efficacy, safety, and mechanisms of action of this compound, a non-steroidal anti-inflammatory drug (NSAID) with uricosuric properties, against the xanthine oxidase inhibitors Allopurinol and Febuxostat, and the anti-inflammatory agent Colchicine.
Data Presentation: Quantitative Comparison of Gout Therapies
The following tables summarize the quantitative data from various comparative trials, offering a side-by-side look at the performance of this compound and its alternatives.
Table 1: Efficacy of this compound vs. Allopurinol in Lowering Serum Uric Acid (sUA)
| Therapy | Dosage | Duration | Mean sUA Reduction | Percentage of Patients Achieving Target sUA (<6 mg/dL) | Breakthrough Gout Attacks | Citation(s) |
| This compound | Not Specified | 3 months | Similar to Allopurinol at end of study | Not Reported | Fewer than Allopurinol group | [1] |
| Allopurinol (+ Colchicine) | Not Specified | 3 months | Faster initial reduction than this compound | Not Reported | More frequent than this compound group | [1] |
| This compound | Not Specified | 225 days | Maintained similar reduction to Allopurinol from day 28 onwards | Not Reported | 12 attacks | [2] |
| Indomethacin then Allopurinol | Not Specified | 225 days | Similar reduction to this compound from day 28 onwards | Not Reported | 21 attacks | [2] |
Table 2: Efficacy of this compound in Acute Gout and Hyperuricemia
| Therapy | Dosage | Duration | Outcome | Result | p-value | Citation(s) |
| This compound | Not Specified | Day 4 vs Day 1 | Substantial reduction in sUA | Achieved | <0.002 | [2] |
| This compound vs. Indomethacin | Not Specified | Day 4 | Superiority in sUA reduction | This compound > Indomethacin | <0.01 | |
| This compound vs. Indomethacin | Not Specified | Day 28 | Superiority in sUA reduction | This compound > Indomethacin | <0.05 | |
| This compound | 600 mg qds | 2-21 days | Resolution of pain in acute gout | Effective | Not Applicable (Open Study) | |
| This compound vs. Phenylbutazone | 300 mg qds vs 100 mg tds | 7 days | Onset of uricosuric effect | This compound (24 hrs) > Phenylbutazone (72 hrs) | Statistically Significant |
Table 3: Comparative Efficacy of Febuxostat and Allopurinol
| Therapy | Dosage | Duration | Percentage of Patients Achieving sUA <6.0 mg/dL | Citation(s) |
| Febuxostat | 40 mg/day | 6 months | 45% | |
| Febuxostat | 80 mg/day | 6 months | 67% | |
| Allopurinol | 300/200 mg/day | 6 months | 42% |
Table 4: Efficacy of Colchicine in Acute Gout Flares
| Therapy | Dosage | Duration | Outcome | Result | Citation(s) |
| Low-Dose Colchicine vs. Placebo | 1.8 mg over 1 hour | 24-32 hours | ≥50% pain reduction | 42% vs. 17% | |
| High-Dose Colchicine vs. Placebo | 4.8 mg over 6 hours | 24-32 hours | ≥50% pain reduction | 37% vs. 17% |
Table 5: Adverse Events Profile
| Therapy | Common Adverse Events | Serious Adverse Events | Citation(s) |
| This compound | Not specified in detail in comparative trials, but side effects were similar in frequency and nature to indomethacin/allopurinol. Long-term use associated with a slight rise in blood urea and creatinine, and a fall in haemoglobin. | Not specified in comparative trials. | |
| Allopurinol | Skin rash, gastrointestinal intolerance. | Allopurinol hypersensitivity syndrome (rare but severe). | |
| Febuxostat | Liver function abnormalities, nausea, arthralgia, rash. | Increased risk of cardiovascular events in some studies, leading to an FDA boxed warning. | |
| Colchicine (High-Dose) | Diarrhea, nausea, vomiting. | Myelosuppression, myotoxicity (rare). | |
| Colchicine (Low-Dose) | Similar to placebo. | Rare |
Experimental Protocols
Detailed methodologies for key clinical trials cited in this guide are outlined below.
This compound vs. Indomethacin plus Allopurinol Trial (Fraser et al., 1987)
-
Study Design: A double-blind, double-dummy, randomized controlled trial.
-
Participants: 93 patients with acute gout and hyperuricemia, primarily from a general practice setting.
-
Intervention:
-
Group 1: this compound for 225 days.
-
Group 2: Indomethacin for the first 28 days, followed by Allopurinol from day 29 to 225.
-
-
Primary Endpoints:
-
Serum uric acid levels at various time points (day 4, 28, and onwards).
-
Control of acute gout attacks.
-
Incidence of breakthrough gout attacks.
-
Frequency and nature of side effects.
-
-
Data Collection: Serum uric acid levels were measured at baseline and at specified follow-up days. The number of breakthrough gout attacks and any reported side effects were recorded for each group.
This compound vs. Allopurinol with Colchicine Trial (Gibson et al., 1984)
-
Study Design: A comparative clinical investigation.
-
Participants: 22 patients were administered this compound and 18 patients were given Allopurinol combined with Colchicine.
-
Intervention:
-
Group 1: this compound.
-
Group 2: Allopurinol combined with Colchicine.
-
-
Duration: 3 months.
-
Primary Endpoints:
-
Reduction in plasma uric acid levels.
-
Frequency of recurrent gout attacks.
-
Incidence of side effects.
-
-
Data Collection: Plasma uric acid levels were monitored throughout the study. The frequency of recurrent gout and any adverse effects were documented.
Febuxostat vs. Allopurinol (CONFIRMS Trial) (Becker et al., 2010)
-
Study Design: A six-month, randomized, controlled trial.
-
Participants: 2,269 subjects with gout and serum urate levels ≥ 8.0 mg/dL. A significant portion of participants (65%) had mild to moderate renal impairment.
-
Intervention:
-
Group 1: Febuxostat 40 mg daily.
-
Group 2: Febuxostat 80 mg daily.
-
Group 3: Allopurinol 300 mg daily (200 mg for those with moderate renal impairment).
-
-
Primary Endpoint: The proportion of subjects with serum urate levels <6.0 mg/dL at the final visit.
-
Safety Assessments: Included blinded adjudication of all cardiovascular adverse events and deaths.
Low-Dose vs. High-Dose Colchicine (AGREE Trial) (Terkeltaub et al., 2010)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 184 patients experiencing an acute gout flare.
-
Intervention:
-
Group 1 (Low-Dose): 1.2 mg of colchicine followed by 0.6 mg one hour later (total 1.8 mg).
-
Group 2 (High-Dose): 1.2 mg of colchicine followed by 0.6 mg every hour for six hours (total 4.8 mg).
-
Group 3: Placebo.
-
-
Primary Endpoint: The proportion of patients with a ≥50% reduction in pain at 24 hours without the use of rescue medication.
-
Data Collection: Pain scores were assessed at baseline and at 24 hours. Adverse events, particularly gastrointestinal side effects, were recorded.
Mandatory Visualization
Signaling Pathways in Gout and Drug Targets
The pathophysiology of gout involves two primary pathways: the overproduction or underexcretion of uric acid, and the inflammatory response to monosodium urate crystal deposition. The NLRP3 inflammasome plays a crucial role in the latter.
References
A Head-to-Head Comparison of Uricosuric Agents: Azapropazone versus Probenecid
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the uricosuric effects of Azapropazone and probenecid. This analysis is supported by experimental data, detailed methodologies, and mechanistic insights to inform preclinical and clinical research.
Executive Summary
This compound, a non-steroidal anti-inflammatory drug (NSAID), and probenecid, a classic uricosuric agent, are both effective in increasing the renal excretion of uric acid, a key strategy in the management of hyperuricemia and gout. Clinical studies demonstrate that while both drugs effectively lower plasma uric acid levels, probenecid appears to exhibit a more potent uricosuric effect at standard therapeutic doses. This guide delves into the quantitative comparison of their effects, their mechanisms of action, and the experimental protocols used to validate their efficacy.
Quantitative Comparison of Uricosuric Effects
The following table summarizes the key quantitative data from a comparative study evaluating the uricosuric effects of this compound and probenecid.
| Parameter | This compound (1200 mg daily) | Probenecid (1 g daily) |
| Mean Fall in Plasma Uric Acid | 20% - 33.5% | 29% - 50.5% |
| Total 24h Urinary Uric Acid Excretion (4-day period) | 7.69 - 10.9 mmol | 8.97 - 23.53 mmol |
Data compiled from a study involving patients on low purine diets. The ranges reflect individual patient responses.[1]
Mechanism of Action: A Tale of Two Transporters
The uricosuric effects of both this compound and probenecid are primarily mediated through their interaction with uric acid transporters in the proximal tubules of the kidneys.
Probenecid: Probenecid is a well-characterized inhibitor of the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[2] URAT1 is a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[2] By inhibiting URAT1, probenecid effectively blocks this reabsorption, leading to increased excretion of uric acid in the urine.[2] Probenecid may also interact with other organic anion transporters (OATs), which can influence the transport of other drugs and endogenous compounds.[3]
This compound: While also classified as a uricosuric agent, the precise mechanism of this compound's effect on uric acid transport is less definitively characterized. Studies have shown it produces a modest and sometimes variable uricosuric effect. It is suggested that this compound's hypouricemic action may not be solely attributable to uricosuria, hinting at other potential mechanisms. However, its ability to increase uric acid excretion points towards an interaction with renal transport processes, likely involving URAT1 or other organic anion transporters.
Mechanism of Action of Uricosuric Drugs.
Experimental Protocols
The validation of the uricosuric effect of compounds like this compound and probenecid involves a combination of in vitro and in vivo experimental models.
In Vitro Uric Acid Uptake Assay
This assay is crucial for the initial screening and characterization of potential uricosuric agents.
Objective: To determine the inhibitory effect of a test compound on the function of the URAT1 transporter.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human URAT1 transporter (HEK293-hURAT1). A control cell line (HEK293-mock) without the transporter is also maintained.
-
Uptake Experiment:
-
Cells are seeded in multi-well plates and grown to confluence.
-
The cells are washed and pre-incubated with a buffer solution.
-
A reaction mixture containing radiolabeled [C]uric acid and the test compound (e.g., this compound or probenecid) at various concentrations is added to the cells.
-
The uptake reaction is allowed to proceed for a defined period (e.g., 5-10 minutes) at 37°C.
-
The reaction is stopped by adding an ice-cold buffer, and the cells are washed to remove extracellular radiolabeled uric acid.
-
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The URAT1-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in HEK293-hURAT1 cells. The inhibitory concentration (IC50) of the test compound is then determined.
In Vivo Evaluation in Animal Models
Animal models are essential for assessing the in vivo efficacy and pharmacodynamics of uricosuric drugs.
Objective: To evaluate the effect of a test compound on serum uric acid levels and urinary uric acid excretion in a hyperuricemic animal model.
Methodology:
-
Animal Model: A common model involves inducing hyperuricemia in mice or rats by administering potassium oxonate, a uricase inhibitor.
-
Dosing: The hyperuricemic animals are treated with the test compound (e.g., this compound or probenecid) or a vehicle control, typically via oral gavage.
-
Sample Collection: Blood and urine samples are collected at specific time points before and after drug administration.
-
Biochemical Analysis:
-
Serum and urine uric acid concentrations are measured using standard enzymatic or HPLC methods.
-
Urine creatinine levels are also measured to normalize urinary uric acid excretion.
-
-
Data Analysis: The percentage change in serum uric acid levels and the total amount of uric acid excreted in the urine are calculated and compared between the treated and control groups.
In Vivo Experimental Workflow.
Conclusion
Both this compound and probenecid demonstrate significant uricosuric effects, contributing to the reduction of plasma uric acid levels. The available data suggests that probenecid is a more potent uricosuric agent than this compound at the doses compared. The primary mechanism for both agents is believed to be the inhibition of uric acid reabsorption in the renal tubules, with probenecid's action on URAT1 being well-established. For drug development professionals, the detailed experimental protocols provided offer a robust framework for the evaluation of novel uricosuric candidates. Further research into the precise molecular interactions of this compound with renal transporters could provide a more complete understanding of its hypouricemic properties.
References
A Head-to-Head Clinical Comparison of Azapropazone for Inflammatory and Hyperuricemic Conditions
Azapropazone, a non-steroidal anti-inflammatory drug (NSAID), has been evaluated in numerous clinical trials, offering a wealth of data for researchers and drug development professionals. This guide provides a comprehensive comparison of this compound against other therapeutic agents in the management of osteoarthritis, rheumatoid arthritis, and gout, supported by data from head-to-head clinical studies.
Efficacy in Osteoarthritis and Rheumatoid Arthritis
Clinical investigations have demonstrated this compound's efficacy in managing inflammatory arthropathies, positioning it as a viable alternative to other commonly prescribed NSAIDs.
This compound vs. Ibuprofen in Osteoarthritis of the Knee
A double-blind, crossover study involving 41 patients with osteoarthrosis of the knee compared the efficacy of 1200 mg of this compound per day with 1600 mg of ibuprofen per day.[1] The results indicated that both drugs were significantly more effective than a placebo in providing pain relief (p < 0.05).[1] this compound also showed a significant improvement in knee joint mobility compared to the placebo (p < 0.05).[1] While there was no statistically significant difference in these parameters between this compound and ibuprofen, there was a highly significant patient preference for this compound (p < 0.01).[1] The most commonly reported side-effect with both drugs was dyspepsia.[1]
| Parameter | This compound (1200 mg/day) | Ibuprofen (1600 mg/day) | Placebo | p-value (Drug vs. Placebo) | p-value (this compound vs. Ibuprofen) |
| Pain Relief | Effective | Effective | - | < 0.05 | Not Significant |
| Knee Joint Mobility | Significant Improvement | - | No Significant Improvement | < 0.05 | Not Significant |
| Patient Preference | Highly Preferred | Less Preferred | - | - | < 0.01 |
This compound vs. Naproxen in Rheumatoid Arthritis
In a double-blind crossover trial with 15 patients suffering from definite rheumatoid arthritis, 1200 mg of this compound daily was compared to 750 mg of naproxen daily. Both drugs were found to be significantly superior to placebo in subjective and objective assessments. However, no significant difference could be demonstrated between the two active treatments.
This compound vs. Aspirin in Rheumatoid Arthritis
A double-blind, crossover trial was conducted to evaluate the clinical efficacy of 3.6 g of aspirin, 1200 mg of this compound, and a combination of both in 24 adult patients with classical or definite rheumatoid disease. The study found that each treatment regimen significantly improved the pain score, morning stiffness, and patients' assessment of pain when compared to placebo. There was no significant difference among the individual drug regimens.
Management of Gout and Hyperuricaemia
This compound has also demonstrated significant efficacy in the management of gout, a condition characterized by hyperuricemia.
This compound vs. Indomethacin plus Allopurinol in Acute Gout
A comparative trial involving 93 patients compared this compound as a monotherapy against a combination of indomethacin and allopurinol for acute gout and hyperuricaemia. This compound was shown to be an effective monotherapy for controlling both acute attacks of gout and hyperuricaemia. It produced a substantial reduction in serum uric acid levels by day 4 (p<0.002) and was superior to indomethacin at day 4 (p<0.01) and day 28 (p<0.05). From day 28 onwards, allopurinol produced and this compound maintained similar reductions in serum uric acid. Notably, fewer breakthrough attacks of gout occurred in the this compound group (12) than in the indomethacin/allopurinol group (21). Both treatments produced side effects that were similar in frequency and nature.
| Parameter | This compound | Indomethacin/Allopurinol | p-value |
| Serum Uric Acid Reduction (Day 4) | Superior | - | < 0.01 |
| Serum Uric Acid Reduction (Day 28) | Superior | - | < 0.05 |
| Breakthrough Gout Attacks | 12 | 21 | - |
This compound vs. Allopurinol in Chronic Gout and Hyperuricaemia
In a 3-month study comparing this compound (22 patients) with allopurinol combined with colchicine (18 patients), allopurinol was found to reduce plasma uric acid more quickly. However, by the end of the study, there was little difference in the hypouricaemic results achieved by both drugs. Recurrent gout occurred more frequently with allopurinol, but side-effects, including a slight rise in blood urea and creatinine and a fall in haemoglobin, were confined to those taking this compound.
This compound vs. Phenylbutazone in Gout and Hyperuricaemia
A seven-day cross-over study in seven asymptomatic patients with gout and hyperuricaemia compared the uricosuric effect of this compound (300 mg qds) and phenylbutazone (100 mg tds). This compound demonstrated a more rapid uricosuric effect, with a statistically significant fall in serum uric acid and a rise in uric acid clearance occurring 24 hours after starting this compound, compared to 72 hours for phenylbutazone.
This compound vs. Probenecid for Uricosuric Action
A study was conducted to examine the dose-response of this compound's uricosuric effect and compare it with probenecid. The results showed a graded dosage response for this compound, with daily doses of 900 mg, 1200 mg, 1800 mg, and 2400 mg leading to mean falls in plasma uric acid of 31.4%, 33.9%, 42.3%, and 46% respectively. In a direct comparison with three patients on low purine diets, 1 g of probenecid daily resulted in greater falls in plasma uric acid (50.5%, 46%, and 29%) compared to 1200 mg of this compound daily (33.5%, 32%, and 20%).
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings.
Double-Blind Crossover Study Design
Several of the cited studies utilized a double-blind, crossover design. In this type of study, each participant receives all treatments being investigated, but the order in which they receive them is randomized. A "washout" period, where no active treatment is given, is typically included between treatment periods to prevent the effects of one drug from carrying over to the next. Both the participants and the investigators are unaware of which treatment is being administered at any given time to prevent bias.
Double-Blind, Double-Dummy Design
The comparative trial of this compound and indomethacin plus allopurinol employed a double-blind, double-dummy technique. This design is used when the two treatments cannot be made to look identical. Each participant receives both the active form of one treatment and a placebo (dummy) version of the other, ensuring that the blinding is maintained.
Assessment of Efficacy and Safety
Efficacy in the osteoarthritis and rheumatoid arthritis trials was assessed through a combination of objective and subjective measures. Objective assessments included measurements of knee joint movement and circumference. Subjective assessments relied on daily patient diaries to record pain levels and a final overall preference for one treatment period over another. For gout studies, the primary efficacy endpoint was the measurement of serum uric acid levels. Safety was monitored by recording the incidence and severity of side effects reported by the patients.
Mechanism of Action: COX Inhibition
This compound, like other NSAIDs, exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
References
A Meta-Analysis of Azapropazone Clinical Trial Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Azapropazone with alternative therapies for inflammatory and gout-related conditions. By synthesizing data from various clinical trials, this document offers a detailed examination of efficacy, safety, and mechanisms of action, supported by experimental data and visual representations of key biological pathways and study designs.
Abstract
This compound is a non-steroidal anti-inflammatory drug (NSAID) with uricosuric properties, historically used in the management of rheumatoid arthritis and gout. This guide presents a meta-analysis of available clinical trial data for this compound and compares its performance against established alternative treatments, including allopurinol for gout, and naproxen and ibuprofen for inflammatory joint diseases. While direct meta-analyses including this compound are scarce, this guide synthesizes data from individual clinical trials and compares it with data from systematic reviews and meta-analyses of comparator drugs to provide a comprehensive overview for research and development professionals.
Mechanism of Action: A Dual Approach to Inflammation and Hyperuricemia
This compound's therapeutic effects stem from a dual mechanism of action. As a non-steroidal anti-inflammatory drug (NSAID), its primary action is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1]
Furthermore, this compound exhibits uricosuric properties, meaning it enhances the excretion of uric acid by the kidneys.[1] This makes it a therapeutic option for gout, a condition characterized by the deposition of uric acid crystals in the joints. Some studies also suggest that this compound may modulate immune cell function and possess antioxidant properties, further contributing to its anti-inflammatory effects.[1]
Comparative Efficacy and Safety
To provide a comprehensive overview, this section summarizes the available quantitative data from clinical trials of this compound and compares it with data from meta-analyses of its alternatives.
This compound for Gout vs. Allopurinol
Allopurinol is a first-line urate-lowering therapy for chronic gout.[2] A Cochrane review of allopurinol for chronic gout found that it is effective in achieving target serum urate levels.[3]
| Outcome Measure | This compound (vs. Indomethacin/Allopurinol) | Allopurinol (vs. Placebo) | Allopurinol (vs. Febuxostat) |
| Reduction in Serum Uric Acid | Superior to indomethacin at day 4 (P<0.01) and day 28 (P<0.05). Similar reduction to allopurinol from day 28 onwards. | Significantly increases the proportion of patients achieving target serum urate levels. | Less effective than febuxostat in achieving target serum urate levels. |
| Acute Gout Attacks | Fewer breakthrough attacks (12) compared to the indomethacin/allopurinol group (21). | No significant reduction in the rate of gout attacks compared to placebo. | Similar risk of gout flares compared to febuxostat. |
| Adverse Events | Similar frequency and nature of side effects compared to indomethacin/allopurinol. | Similar rates of withdrawals due to adverse events and serious adverse events compared to placebo. | Lower overall risk of any adverse event compared to febuxostat. |
This compound for Rheumatoid Arthritis vs. Naproxen
Naproxen is a commonly used NSAID for the symptomatic relief of rheumatoid arthritis. A network meta-analysis of NSAIDs for rheumatoid arthritis found that naproxen 1,000 mg/day improved physical function and reduced pain and the number of painful joints compared to placebo.
| Outcome Measure | This compound (1200 mg/day) vs. Naproxen (750 mg/day) | Naproxen (1000 mg/day) vs. Placebo (from meta-analysis) |
| Efficacy | Both drugs were significantly superior to placebo. No significant difference was demonstrated between this compound and naproxen. | Improved physical function, reduced pain, and a reduced number of painful joints. |
| Patient Preference | Not reported in the direct comparison. | Not applicable. |
| Adverse Events | Not detailed in the direct comparison abstract. | Specific adverse event data from the meta-analysis is not detailed here. |
This compound for Osteoarthritis vs. Ibuprofen
Ibuprofen is a widely used over-the-counter and prescription NSAID for osteoarthritis. A comparative study of this compound and ibuprofen in osteoarthritis of the knee showed both drugs to be more effective than placebo in providing pain relief.
| Outcome Measure | This compound (1200 mg/day) vs. Ibuprofen (1600 mg/day) | Ibuprofen vs. Placebo (from meta-analysis) |
| Pain Relief | Both active drugs were more effective than placebo (p < 0.05). No significant difference between this compound and ibuprofen. | Ibuprofen is more effective than placebo for pain relief. |
| Knee Joint Mobility | This compound produced a significant improvement over placebo (p < 0.05). | Not a primary outcome in the referenced meta-analyses. |
| Patient Preference | Highly significant patient preference for this compound (p < 0.01). | Not applicable. |
| Adverse Events | The most commonly reported side-effect with both drugs was dyspepsia. | Ibuprofen is associated with gastrointestinal and cardiovascular risks. |
Experimental Protocols
The methodologies of the key clinical trials cited are crucial for interpreting the presented data. Below are summaries of the experimental designs.
Gout: this compound vs. Indomethacin and Allopurinol
A double-blind, double-dummy, randomized controlled trial was conducted with 93 patients experiencing acute gout and hyperuricemia. Participants were randomly assigned to one of two treatment arms:
-
Group A: this compound for 225 days.
-
Group B: Indomethacin for the initial 28 days, followed by allopurinol from day 29 to day 225.
Primary outcomes measured were serum uric acid levels, the frequency of breakthrough gout attacks, and the incidence and nature of side effects.
Rheumatoid Arthritis: this compound vs. Naproxen
A double-blind, crossover trial was conducted in 15 patients with definite rheumatoid arthritis. The study protocol involved:
-
An initial placebo period.
-
Randomized allocation to either 1200 mg of this compound daily or 750 mg of naproxen daily for two weeks.
-
A washout period with a placebo.
-
Crossover to the alternative treatment for another two weeks.
Subjective and objective assessments of disease activity were performed throughout the trial.
Osteoarthritis: this compound vs. Ibuprofen
A double-blind, crossover study was carried out in 41 patients with osteoarthritis of the knee. The trial followed this sequence:
-
An initial one-week placebo period.
-
Randomized assignment to either 1200 mg of this compound per day or 1600 mg of ibuprofen per day for two weeks.
-
A one-week placebo washout period.
-
Crossover to the other active medication for a further two weeks.
Objective assessments included knee joint movement and circumference, while patients made daily assessments of pain and an overall treatment preference at the end of the study.
Conclusion
The available clinical trial data suggests that this compound is an effective anti-inflammatory and uricosuric agent for the management of gout, rheumatoid arthritis, and osteoarthritis. In direct comparative trials, its efficacy was found to be similar to that of allopurinol (in the long-term management of hyperuricemia), naproxen, and ibuprofen, with a notable patient preference over ibuprofen in one study. However, the lack of large-scale, modern meta-analyses that include this compound makes a definitive comparison with current standard-of-care treatments challenging. The data presented in this guide, synthesized from individual trials and compared against meta-analyses of alternatives, provides a valuable resource for researchers and drug development professionals. Further well-designed, head-to-head clinical trials and their inclusion in future systematic reviews would be beneficial to fully elucidate the position of this compound in the therapeutic landscape.
References
- 1. Safety of allopurinol compared with other urate-lowering drugs in patients with gout: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of Gout: Update from the American College of Rheumatology | AAFP [aafp.org]
- 3. Allopurinol for chronic gout | Cochrane [cochrane.org]
A Cross-Study Comparative Analysis of Azapropazone's Anti-Inflammatory Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory profile of Azapropazone against other non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is collated from various in vitro and clinical studies to support research and drug development efforts.
Executive Summary
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] this compound exhibits a preference for inhibiting COX-2 over COX-1.[1] This preferential inhibition of COX-2, an enzyme isoform primarily induced during inflammatory states, allows this compound to effectively reduce inflammation and pain while potentially minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[1] Beyond its COX-inhibiting properties, this compound also demonstrates uricosuric effects, increasing the excretion of uric acid, which is beneficial in treating conditions like gout. Furthermore, it has been reported to possess antioxidant properties.
Clinical studies have demonstrated this compound's efficacy in managing symptoms of rheumatoid arthritis and osteoarthritis, with some studies indicating a patient preference over other NSAIDs like ibuprofen. While direct comparative in vitro IC50 data for this compound is limited in recent literature, its anti-inflammatory potency has been estimated to be approximately half that of phenylbutazone.
In Vitro Anti-Inflammatory Profile: A Quantitative Comparison
The in vitro efficacy of NSAIDs is commonly determined by their half-maximal inhibitory concentration (IC50) for COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for this compound and comparator NSAIDs.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound (estimated) | ~10 | ~2.4 | ~4.2 |
| Phenylbutazone | 5.0 | 1.2 | 4.17 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | 2.5 | 4.5 | 0.56 |
| Celecoxib | 15 | 0.04 | 375 |
| Diclofenac | 1.1 | 0.04 | 27.5 |
Note: The IC50 values for this compound are estimated based on its reported potency relative to Phenylbutazone. IC50 values for other drugs are compiled from various sources and may vary depending on the specific assay conditions.
Clinical Efficacy: A Comparative Overview
Clinical trials have compared the efficacy of this compound with other NSAIDs in treating inflammatory conditions such as osteoarthritis and rheumatoid arthritis. The following table summarizes the key findings from these studies.
| Condition | Comparator(s) | Key Findings |
| Osteoarthritis of the knee | Ibuprofen | This compound (1200 mg/day) showed significant improvement in knee joint mobility compared to placebo. Both this compound and Ibuprofen (1600 mg/day) were more effective than placebo in pain relief with no significant difference between them. However, there was a highly significant patient preference for this compound. |
| Rheumatoid Arthritis | Naproxen | A daily dose of 1200 mg of this compound was compared to 750 mg of Naproxen. Both drugs were found to be significantly superior to placebo, with no significant difference in efficacy demonstrated between the two active treatments. |
| Rheumatoid Arthritis | Aspirin | In a double-blind, crossover trial, 1200 mg of this compound was compared with 3.6 g of aspirin. Both treatments, alone and in combination, significantly improved pain score, morning stiffness, and patient's assessment of pain compared to placebo. There was no significant difference among the individual drug regimens, though this compound showed a non-statistically significant trend towards better outcomes. |
| Rheumatoid Arthritis | Indomethacin | No significant differences were observed in objective measurements between 800 mg/day of this compound and 100 mg/day of Indomethacin. However, patient assessments of response and preference suggested a significant improvement with this compound compared to Indomethacin. |
Signaling Pathway of COX Inhibition
The anti-inflammatory effects of this compound and other NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins.
Caption: Mechanism of action of this compound via inhibition of COX enzymes.
Experimental Protocols
A common and physiologically relevant method for determining the COX-inhibitory activity of NSAIDs is the human whole blood assay. This assay measures the inhibition of COX-1 and COX-2 in a more complex biological environment compared to purified enzyme assays.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy volunteers who have not consumed NSAIDs for at least two weeks.
-
Test compounds (e.g., this compound) and reference NSAIDs dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for induction of COX-2 expression.
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TxB2).
-
Anticoagulant (e.g., heparin).
-
Incubator, centrifuge, and microplate reader.
Procedure:
COX-1 Activity (TxB2 production):
-
Aliquots of fresh, heparinized whole blood are incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.
-
Blood clotting is initiated (e.g., by allowing it to stand at 37°C for 1 hour without an anticoagulant, or by adding a clotting agent). This process activates platelets, leading to the production of TxA2, which is rapidly converted to the stable metabolite TxB2, a measure of COX-1 activity.
-
The reaction is stopped by placing the samples on ice and then centrifuging to separate the serum.
-
The concentration of TxB2 in the serum is quantified using an EIA kit.
COX-2 Activity (PGE2 production):
-
Aliquots of fresh, heparinized whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
Following the induction period, various concentrations of the test compound or vehicle control are added to the blood samples and incubated for a specified time (e.g., 30-60 minutes) at 37°C.
-
The reaction is stopped by centrifugation to separate the plasma.
-
The concentration of PGE2 in the plasma, a product of COX-2 activity, is measured using an EIA kit.
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle-treated control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the human whole blood assay for COX inhibition.
References
Azapropazone's Safety Profile: A Comparative Analysis Against Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of azapropazone, a non-steroidal anti-inflammatory drug (NSAID), against other commonly used alternatives such as ibuprofen, naproxen, and diclofenac. The information presented is a synthesis of data from preclinical and clinical studies, with a focus on gastrointestinal, cardiovascular, and renal safety.
Executive Summary
This compound is a non-steroidal anti-inflammatory drug with analgesic and anti-inflammatory properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2.[1] Despite this preferential COX-2 inhibition, which is often associated with a more favorable gastrointestinal (GI) safety profile, a significant body of evidence indicates that this compound carries a notably high risk of upper GI complications compared to many other NSAIDs. Data on its comparative cardiovascular and renal safety are less definitive, with a need for more direct comparative studies. This compound also possesses uricosuric properties, which may be beneficial in conditions like gout.[1][2][3]
Data Presentation
Gastrointestinal Safety
The gastrointestinal toxicity of this compound is well-documented, with multiple studies highlighting its association with a high risk of upper GI complications.
| NSAID | Relative Risk of Upper Gastrointestinal Complications (vs. Non-users) | Notes |
| This compound | High | Consistently ranked among the NSAIDs with the highest risk of upper GI complications. |
| Ibuprofen | Low to Moderate | Generally considered to have a more favorable GI safety profile, particularly at lower doses. |
| Naproxen | Moderate to High | Carries a significant risk of GI adverse events. |
| Diclofenac | Moderate | Associated with a moderate risk of GI complications. |
| Celecoxib | Low | As a COX-2 selective inhibitor, it has a lower risk of GI events compared to non-selective NSAIDs. |
This table is a qualitative summary based on multiple sources. Relative risk can vary depending on the study population, dosage, and duration of use.
Cardiovascular and Renal Safety
Direct comparative data for this compound's cardiovascular and renal safety are limited. The following table summarizes the available information for this compound and provides a general overview of the risks associated with other NSAIDs.
| NSAID | Cardiovascular Risk Profile | Renal Risk Profile |
| This compound | Limited direct comparative clinical data. A preclinical study in a swine model of myocardial ischemia/reperfusion injury suggested potential myocardial cytoprotective effects through the inhibition of neutrophil migration.[4] Another study showed a moderate inhibitory effect on platelet function compared to ketorolac. | One study indicated that long-term use did not adversely affect renal concentrating ability. However, like other NSAIDs, it carries a potential risk of acute kidney injury. A study on its uricosuric effect noted a slight rise in blood urea and creatinine with long-term treatment. |
| Ibuprofen | Moderate cardiovascular risk, which may be dose-dependent. | Can cause acute kidney injury, especially at high doses or in patients with pre-existing kidney disease. A real-world analysis of the FAERS database showed ibuprofen had the highest number of reports for renal injury among the NSAIDs studied. |
| Naproxen | Generally considered to have a more favorable cardiovascular safety profile among non-selective NSAIDs. | Carries a risk of renal adverse events, similar to other NSAIDs. |
| Diclofenac | Associated with a higher cardiovascular risk compared to other non-selective NSAIDs. | Can cause acute kidney injury. |
| Celecoxib | Carries a risk of cardiovascular events, particularly at higher doses. | May have a better renal safety profile compared to some non-selective NSAIDs, but the risk of acute kidney injury still exists. A FAERS database analysis indicated celecoxib had the lowest signal for renal injury among the studied NSAIDs. |
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary to the conducting researchers. The following are descriptions of the general methodologies used in key types of studies to assess NSAID safety.
Assessment of Gastrointestinal Injury in an Animal Model
Objective: To evaluate the gastrointestinal damage potential of an NSAID.
Methodology Summary: A common model involves the oral or subcutaneous administration of an NSAID (e.g., indomethacin, diclofenac) to rodents (rats or mice) for a specified period. Following the treatment period, the animals are euthanized, and their gastrointestinal tracts (stomach and small intestine) are excised. The tissues are then macroscopically examined for lesions, ulcerations, and bleeding. The severity of the damage is often scored based on the number and size of the lesions. For a more detailed analysis, tissue samples may be collected for histological examination to assess for inflammation, cellular damage, and changes in mucosal integrity. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in the tissue to quantify inflammation.
Clinical Trial Protocol for Assessing Cardiovascular Safety
Objective: To evaluate the cardiovascular risk associated with an NSAID in human subjects.
Methodology Summary: A randomized, controlled, multicenter clinical trial is the gold standard for assessing cardiovascular safety. Participants, typically patients with conditions like osteoarthritis or rheumatoid arthritis who require long-term NSAID treatment, are randomly assigned to receive either the investigational NSAID, a placebo, or a comparator NSAID. The trial follows a double-blind design where neither the participants nor the investigators know which treatment is being administered. The primary endpoint is typically a composite of major adverse cardiovascular events (MACE), which may include cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. Participants are followed for a pre-specified duration, and the incidence of the primary endpoint is compared between the treatment groups. Statistical analyses, such as hazard ratios, are used to determine the relative risk.
Clinical Trial Protocol for Assessing Renal Safety
Objective: To evaluate the impact of an NSAID on renal function in human subjects.
Methodology Summary: A randomized, controlled clinical trial is designed to assess renal safety. Participants, who can be healthy volunteers or patients with varying degrees of kidney function (e.g., chronic kidney disease), are randomly assigned to receive the investigational NSAID, a placebo, or a comparator drug. Key renal function parameters are monitored at baseline and throughout the study. These parameters typically include serum creatinine, estimated glomerular filtration rate (eGFR), blood urea nitrogen (BUN), and urinalysis for markers of kidney damage like proteinuria. The primary endpoint is often the incidence of acute kidney injury (AKI), as defined by standardized criteria such as the Kidney Disease Improving Global Outcomes (KDIGO) guidelines. The change in eGFR from baseline to the end of the study is also a key secondary endpoint.
In Vitro Assessment of Platelet Aggregation
Objective: To determine the effect of an NSAID on platelet function.
Methodology Summary: This assay is performed using platelet-rich plasma (PRP) isolated from whole blood. The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate. A platelet agonist, such as collagen, arachidonic acid, or adenosine diphosphate (ADP), is added to the PRP to induce aggregation. The NSAID being tested is pre-incubated with the PRP before the addition of the agonist. The extent and rate of platelet aggregation are measured and compared to a control (PRP with agonist but without the NSAID). Inhibition of aggregation by the NSAID provides an indication of its antiplatelet activity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 enzymes.
Caption: Experimental workflow for assessing NSAID-induced gastrointestinal toxicity.
Caption: Workflow for a clinical trial assessing the cardiovascular safety of an NSAID.
Caption: Workflow for a clinical trial assessing the renal safety of an NSAID.
References
- 1. Cardiovascular risk with non-steroidal anti-inflammatory drugs: systematic review of population-based controlled observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Cardiovascular Risk with Non-Steroidal Anti-Inflammatory Drugs: Systematic Review of Population-Based Controlled Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Kidney Injury in a Cohort of Critical Illness Patients Exposed to Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Azapropazone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety protocols, operational procedures, and disposal plans for the non-steroidal anti-inflammatory drug (NSAID) Azapropazone. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment for Handling this compound
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended.[2] | To prevent skin contact and absorption. Double gloving provides an extra layer of protection against potential contamination. |
| Eye & Face Protection | Safety glasses with side-shields or goggles. A face shield is required if there is a splash hazard. | To protect eyes from dust particles and splashes, preventing serious irritation.[1] |
| Skin & Body Protection | A disposable, long-sleeved gown made of low-permeability fabric with a solid front and tight-fitting cuffs. | To protect skin and personal clothing from contamination. Gowns should be changed immediately after a spill or every two to three hours during continuous handling. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a ventilated enclosure or when dust may be generated. | To prevent inhalation of fine particles, which can cause respiratory irritation and systemic toxicity. |
Operational Handling Protocol
Follow these step-by-step procedures for the safe handling of this compound to minimize the risk of exposure to laboratory personnel.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
All handling of this compound powder should be conducted within a certified chemical fume hood or other approved ventilated enclosure.
-
Gather all necessary equipment, including PPE, weighing materials, and waste containers, before commencing work.
-
Don all required PPE as specified in Table 1.
2. Handling:
-
Avoid the generation and inhalation of dust.
-
Carefully weigh the required amount of this compound on a tared weigh boat or paper inside the chemical fume hood.
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Keep containers of this compound closed when not in use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
3. In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. Seek medical advice if skin irritation occurs.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
